1-Methoxy-2-(methylsulfonyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCKFVNJNBRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374878 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13736-79-3 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Methoxy-2-(methylsulfonyl)benzene" CAS number 13736-79-3
An In-depth Technical Guide to 1-Methoxy-2-(methylsulfonyl)benzene (CAS: 13736-79-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is a versatile substituted aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique electronic architecture, featuring both an electron-donating methoxy group and a potent electron-withdrawing methylsulfonyl group in an ortho relationship, imparts distinct reactivity that is highly valuable in the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, modern synthetic methodologies, characteristic reactivity, and key applications, with a particular focus on its role in the development of heterocyclic compounds relevant to pharmaceutical and agrochemical research.[1] All protocols and mechanistic discussions are presented with an emphasis on the underlying chemical principles to empower researchers in their practical applications.
Compound Identification and Physicochemical Properties
1-Methoxy-2-(methylsulfonyl)benzene is a stable, solid organic compound under standard laboratory conditions.[2] Its identity is defined by the structural and physical constants summarized below.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 13736-79-3 |
| Molecular Formula | C₈H₁₀O₃S[1][3] |
| Molecular Weight | 186.23 g/mol [1][3] |
| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene |
| Common Synonyms | 2-Methoxyphenyl methyl sulfone[2] |
| SMILES | COC1=CC=CC=C1S(=O)(=O)C[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Sealed in dry, room temperature conditions |[2][3] |
Caption: Chemical structure of 1-Methoxy-2-(methylsulfonyl)benzene.
Synthesis and Manufacturing Insights
The synthesis of 1-Methoxy-2-(methylsulfonyl)benzene can be efficiently achieved through modern organometallic or decarboxylative strategies. A notable and effective method involves the decarboxylative etherification of a readily available benzoic acid derivative. This approach avoids harsh conditions and offers a direct route to the target molecule.
Featured Synthesis: Decarboxylative Etherification
This protocol, adapted from contemporary literature, utilizes a copper-catalyzed reaction to transform potassium 2-(methylsulfonyl)benzoate into the desired product.[4] The choice of tetramethylorthosilicate (TMOS) as the methyl source is crucial; it serves as a stable, efficient, and less hazardous alternative to traditional alkylating agents like methyl iodide or dimethyl sulfate.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-(methylsulfonyl)benzene
Introduction
1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is an organic compound of increasing interest within the realms of chemical synthesis and drug discovery. Its unique substitution pattern, featuring a methoxy group ortho to a methylsulfonyl group on a benzene ring, imparts a specific set of electronic and steric characteristics that make it a valuable building block for more complex molecules. The interplay between the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group creates a distinct chemical environment that influences its reactivity, stability, and intermolecular interactions.
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene. Recognizing that this compound is not extensively characterized in publicly available literature, this document also serves as a practical manual for researchers, outlining detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower scientists and drug development professionals to generate reliable data, ensuring the robust application of this compound in their research endeavors.
Chemical Identity and Structure
The foundational step in understanding the physicochemical nature of any compound is to establish its chemical identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | N/A |
| CAS Number | 13736-79-3 | [1][2][3] |
| Chemical Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| SMILES | COC1=CC=CC=C1S(=O)(=O)C | [1] |
The molecular structure, depicted below, is fundamental to interpreting its chemical behavior and physical properties.
Caption: 2D structure of 1-Methoxy-2-(methylsulfonyl)benzene.
Physical and Chemical Properties
A summary of the currently available and yet-to-be-determined physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene is presented below.
| Property | Value | Notes |
| Physical Appearance | Off-white to light yellow solid or colourless solid | [2][4] |
| Melting Point | Data not available | See Protocol 1 for determination |
| Boiling Point | Data not available | See Protocol 2 for determination |
| Solubility | Data not available | See Protocol 3 for determination |
| pKa | Data not available | See Protocol 4 for determination |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene.
Protocol 1: Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the 1-Methoxy-2-(methylsulfonyl)benzene sample is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Set the heating rate to a rapid value initially to determine an approximate melting range.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting range.
-
For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination (if applicable)
Given that the compound is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, vacuum distillation is the recommended approach.
Methodology: Vacuum Distillation
This method is suitable for determining the boiling point of high-boiling, thermally sensitive compounds.
-
Apparatus Setup:
-
Assemble a microscale distillation apparatus.
-
Place a small amount of the sample in the distillation flask with a boiling chip.
-
Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
-
Measurement:
-
Gradually apply vacuum to the desired pressure.
-
Heat the distillation flask gently.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, along with the corresponding pressure.
-
The boiling point at atmospheric pressure can be estimated using a nomograph.
-
Protocol 3: Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation:
-
Add an excess amount of 1-Methoxy-2-(methylsulfonyl)benzene to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Caption: Workflow for Solubility Determination.
Protocol 4: pKa Determination
The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
Dissolve a precisely weighed amount of 1-Methoxy-2-(methylsulfonyl)benzene in a suitable co-solvent/water mixture if its aqueous solubility is low.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid or base, depending on the expected nature of the compound.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve where the compound is half-ionized.
-
Spectroscopic Characterization
While experimental spectra for 1-Methoxy-2-(methylsulfonyl)benzene are not widely available, the following sections describe the expected spectral features based on its structure and provide protocols for obtaining this data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for this compound has been reported in the supporting information of a publication by Li, J. et al.[4]. Based on its structure, the following proton signals are expected:
-
A singlet for the methoxy protons (-OCH₃).
-
A singlet for the methylsulfonyl protons (-SO₂CH₃).
-
A multiplet system in the aromatic region corresponding to the four protons on the benzene ring.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Expected Signals:
-
Two signals for the methyl carbons of the methoxy and methylsulfonyl groups.
-
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.
Protocol for ¹³C NMR Analysis:
The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
Strong absorptions corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
C-O stretching vibrations for the methoxy group.
-
C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Aromatic C=C stretching vibrations.
Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Fragmentation patterns involving the loss of the methyl groups, the methoxy group, and the sulfonyl group.
Protocol for MS Analysis (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
Synthesis
A reported synthesis of 1-Methoxy-2-(methylsulfonyl)benzene involves a decarboxylative etherification reaction.[4]
Reaction Scheme:
Potassium 2-(methylsulfonyl)benzoate is reacted with tetramethylorthosilicate in the presence of a catalyst system to yield 1-Methoxy-2-(methylsulfonyl)benzene. The product is then isolated and purified by column chromatography.[4]
Stability and Storage
Based on supplier information, 1-Methoxy-2-(methylsulfonyl)benzene is a stable solid under standard laboratory conditions.
-
Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption and potential degradation.[1][2]
Further studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would provide more detailed information on its thermal stability and decomposition profile.
Safety and Handling
Based on available safety data, 1-Methoxy-2-(methylsulfonyl)benzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Conclusion
This technical guide has consolidated the available information on the physicochemical properties of 1-Methoxy-2-(methylsulfonyl)benzene and provided a clear roadmap for the experimental determination of its key characteristics. By following the detailed protocols outlined herein, researchers can generate the necessary data to confidently and effectively utilize this compound in their synthetic and drug discovery programs. The continued investigation and characterization of such unique chemical entities are paramount to advancing the frontiers of chemical and pharmaceutical sciences.
References
- Going Fast 1-methoxy-2-(methylsulfonyl)benzene - Don't Miss Out [3RgPhCfx]. (2026, January 4).
- 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3. BuyersGuideChem.
- Benzene, 1-methoxy-2-methyl-. NMPPDB.
- FooDB. (2010, April 8). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).
- 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3. ChemicalBook.
- 1-Methoxy-2-(methylsulfonyl)benzene | 13736-79-3. BuyersGuideChem.
- PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966.
- Li, J., et al. (2018). Decarboxylative Etherification of Aromatic Carboxylic Acids. Organic Letters, 20(15), 4561–4565.
- Thermoanalytical investigation of some sulfone-containing drugs. (2012). Journal of Analytical Methods in Chemistry.
- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (1969). Analytical Chemistry.
- Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
- Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (2022). Accounts of Chemical Research.
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2018). The Royal Society of Chemistry.
- PubChem. 1-Methoxy-2-(phenylethynyl)benzene | C15H12O | CID 10910751.
- Decarboxylative etherification of arom
- Cobalt-Catalyzed Decarboxylative Acetoxylation of Amino Acids and Arylacetic Acids. (2015). Organic Letters.
- Room-Temperature Decarboxylative Amination of (Hetero)
- NIST. Benzene, 1-methoxy-2-methyl-.
- Supporting Information for - The Royal Society of Chemistry.
- Thermogravimetric analysis (TGA) graphs of pure polyether sulfone (PES)... | Download Scientific Diagram.
- (PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs.
- Differential Scanning Calorimetry (DSC)
- Differential Scanning Calorimetry. Chemistry LibreTexts.
- Decarboxylative Etherification of Aromatic Carboxylic Acids Supporting Inform
- Chemical Properties of Benzene, (1-methoxy-1-methylethyl)- (CAS 935-67-1). Cheméo.
Sources
1-Methoxy-2-(methylsulfonyl)benzene structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 1-Methoxy-2-(methylsulfonyl)benzene
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for advancing any new chemical entity (NCE).[1] The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. This guide provides an in-depth, practical framework for the structural elucidation of 1-methoxy-2-(methylsulfonyl)benzene, a representative substituted aromatic sulfone. While this molecule serves as our specific subject, the principles and integrated workflow detailed herein are broadly applicable to a wide range of small organic molecules encountered in medicinal chemistry and materials science. Our approach eschews a rigid, one-size-fits-all template, instead championing a logical, evidence-based narrative that synthesizes data from multiple orthogonal analytical techniques. This methodology ensures a self-validating system where each piece of evidence corroborates the others, leading to an irrefutable structural assignment.
Compound Profile: 1-Methoxy-2-(methylsulfonyl)benzene
Before embarking on any analytical campaign, a review of the target compound's known properties is essential. This initial profile provides a baseline for experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 13736-79-3 | ChemicalBook[2] |
| Molecular Formula | C₈H₁₀O₃S | PubChem[3] |
| Molecular Weight | 186.23 g/mol | PubChem[3] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Storage | Store at room temperature | ChemicalBook[2] |
The Integrated Analytical Strategy: A Multi-Pillar Approach
The core principle of modern structural elucidation is the convergence of evidence from multiple, independent analytical techniques.[4] No single method provides a complete picture, but together, they build an unassailable case for a specific chemical structure. Our strategy integrates Mass Spectrometry (MS) for molecular formula determination, Infrared (IR) Spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework, and X-ray Crystallography for definitive 3D structural confirmation.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~155 | C-1 (C-OCH₃) | Attached to electronegative oxygen, deshielded. |
| ~138 | C-2 (C-SO₂CH₃) | Attached to the sulfonyl group, deshielded. |
| ~134 | C-4 | Aromatic CH. |
| ~128 | C-6 | Aromatic CH. |
| ~122 | C-5 | Aromatic CH. |
| ~112 | C-3 | Aromatic CH, shielded by the ortho -OCH₃ group. |
| ~56 | -OCH₃ | Characteristic shift for a methoxy carbon. |
| ~43 | -SO₂CH₃ | Aliphatic carbon attached to the sulfonyl group. |
X-ray Crystallography: The Definitive Confirmation
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It reveals the exact 3D arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.
Experimental Protocol
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Data Interpretation
The output of a successful X-ray crystallographic experiment is a complete 3D model of the molecule. For 1-methoxy-2-(methylsulfonyl)benzene, this would definitively confirm the ortho substitution pattern. Furthermore, it would reveal the conformation of the substituent groups relative to the benzene ring. Studies on similar molecules, such as 1,2-dimethoxybenzene, have shown that such substituents are often slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. [5]
Conclusion: A Synthesis of Evidence
The structural elucidation of 1-methoxy-2-(methylsulfonyl)benzene is achieved not by a single experiment, but by the logical synthesis of complementary data. High-resolution mass spectrometry establishes the elemental formula of C₈H₁₀O₃S. Infrared spectroscopy confirms the presence of the critical sulfonyl, methoxy, and aromatic functional groups, with the out-of-plane bending vibration suggesting an ortho-substitution pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, revealing the precise placement and environment of each atom. Each piece of data cross-validates the others, culminating in a confident and irrefutable structural assignment, which can be ultimately confirmed in the solid state by X-ray crystallography. This integrated, evidence-based approach represents the gold standard in chemical analysis, ensuring the scientific integrity required for modern research and development.
References
-
The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]
-
PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Methoxy-2-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]
-
Kim, J., Lee, S. & Kim, C. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Arch. Pharm. Res. 43, 1075–1089 (2020). [Link]
-
R. Mecke and F. Langenbucher. Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]
-
Bowie, J. H., et al. Mass Spectra of Diaryl Sulfones. Analytical Chemistry 1967 39 (14), 1906-1910. [Link]
- Google Patents. Synthesis of methylsulphonyl benzene compounds.
-
Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Smits, G., et al. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. 51. 156-160. 10.1139/v73-023. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methoxyethane. [Link]
-
Kind, T., Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and Biomedical Sciences 2, 1–23 (2010). [Link]
-
Facchini, M., et al. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. J. Chem. Soc., Perkin Trans. 2, 1997, 1383-1388. [Link]
Sources
- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3 [chemicalbook.com]
- 3. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unveiling the Enigmatic Mechanism of Action of 1-Methoxy-2-(methylsulfonyl)benzene: A Technical Guide for Researchers
Abstract
1-Methoxy-2-(methylsulfonyl)benzene is a small organic molecule with a largely uncharacterized biological activity profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential mechanisms of action, grounded in the established pharmacology of its core chemical moieties: the methoxybenzene (anisole) and methylsulfonylbenzene groups. Due to the absence of direct experimental evidence for this specific compound, this document presents a series of well-reasoned, hypothesis-driven pathways for investigation. It is designed to be a foundational resource, offering not just theoretical frameworks but also detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses. Our exploration will focus on three primary putative mechanisms: inhibition of carbonic anhydrases, modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade, and broader enzyme inhibitory potential.
Introduction: The Structural Intrigue of 1-Methoxy-2-(methylsulfonyl)benzene
1-Methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a methoxy group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃) on a benzene ring in an ortho configuration. The electron-donating nature of the methoxy group and the strong electron-withdrawing properties of the methylsulfonyl group create a unique electronic and steric arrangement that suggests a high potential for interaction with biological macromolecules. While direct studies on this specific molecule are not publicly available, the extensive bioactivity of related methoxybenzene and aromatic sulfone compounds provides a solid foundation for postulating its mechanistic pathways.[1]
Table 1: Physicochemical Properties of 1-Methoxy-2-(methylsulfonyl)benzene
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | - |
| Molecular Weight | 186.23 g/mol | - |
| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | - |
| CAS Number | 13736-79-3 | - |
A Hypothesis-Driven Approach to Unraveling the Mechanism of Action
Given the nascent stage of research into 1-Methoxy-2-(methylsulfonyl)benzene, a hypothesis-driven approach is the most scientifically rigorous path forward. This guide will dissect three plausible mechanisms of action, providing the scientific rationale and the experimental means to investigate each.
Putative Mechanism I: Inhibition of Carbonic Anhydrases
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[2] Although 1-Methoxy-2-(methylsulfonyl)benzene contains a sulfone (-SO₂) rather than a sulfonamide group, the structural similarity warrants investigation into its potential as a CA inhibitor. Aromatic sulfonamides are known to have a wide range of biological activities, including antibacterial and anticancer effects, often linked to their CA inhibitory action.[2][3]
Causality Behind the Hypothesis:
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. While the methylsulfonyl group in our compound of interest is not a classical zinc-binding group, its high polarity and the potential for its oxygen atoms to act as hydrogen bond acceptors could enable it to interact with active site residues, potentially leading to enzyme inhibition.
Experimental Validation:
A direct, in vitro enzymatic assay is the gold standard for determining if a compound inhibits carbonic anhydrase activity.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Electrometric Method)
This protocol is adapted from the Wilbur-Anderson method, which measures the time taken for a CO₂-saturated solution to lower the pH of a buffer.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.0
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Carbonic Anhydrase enzyme solution
-
1-Methoxy-2-(methylsulfonyl)benzene stock solution (dissolved in a suitable solvent like DMSO)
-
pH meter and a small reaction vessel maintained at 0-4°C
Procedure:
-
To the reaction vessel, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.
-
Add a specific volume of the 1-Methoxy-2-(methylsulfonyl)benzene stock solution to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control reaction.
-
Add 0.1 mL of the freshly diluted carbonic anhydrase enzyme solution.
-
Initiate the reaction by rapidly adding 4.0 mL of CO₂-saturated water.
-
Immediately start a timer and record the time required for the pH to drop from 8.3 to 6.3.
-
A control reaction without the inhibitor should be run to establish the baseline enzyme activity.
Data Analysis: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(T₀ - T) / T₀] x 100 Where T₀ is the time for the pH drop in the control reaction and T is the time in the presence of the inhibitor.
dot
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Putative Mechanism II: Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, playing a key role in immunity, inflammation, and cell proliferation. Small molecule inhibitors of the JAK/STAT pathway have emerged as important therapeutics for various autoimmune and inflammatory diseases. The structural features of 1-Methoxy-2-(methylsulfonyl)benzene, particularly the aromatic sulfone moiety, bear resemblance to scaffolds found in some kinase inhibitors.
Causality Behind the Hypothesis:
The ATP-binding pocket of kinases, including the JAK family, often accommodates planar aromatic structures. The methoxy and methylsulfonyl groups of 1-Methoxy-2-(methylsulfonyl)benzene can form hydrogen bonds and other non-covalent interactions with key residues in the kinase domain, potentially disrupting ATP binding and subsequent phosphorylation events. Inhibition of JAKs would prevent the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes.
Experimental Validation:
The most direct way to assess the impact of a compound on the JAK/STAT pathway is to measure the phosphorylation status of STAT proteins in response to cytokine stimulation.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol outlines the steps to detect the phosphorylation of a specific STAT protein (e.g., STAT3) in a cell line that expresses the relevant cytokine receptor.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
The appropriate cytokine to stimulate the pathway (e.g., Interleukin-6 for STAT3)
-
1-Methoxy-2-(methylsulfonyl)benzene
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-STAT3 and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with varying concentrations of 1-Methoxy-2-(methylsulfonyl)benzene for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
Data Analysis: Quantify the band intensities for phospho-STAT3 and total-STAT3. A decrease in the ratio of phospho-STAT3 to total-STAT3 in the presence of the compound would indicate inhibition of the JAK/STAT pathway.
dot
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
Putative Mechanism III: Broader Enzyme Inhibition Potential
The structural motifs present in 1-Methoxy-2-(methylsulfonyl)benzene are found in a variety of enzyme inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against other enzyme classes. For example, some methoxybenzene derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Causality Behind the Hypothesis:
The active sites of many enzymes contain hydrophobic pockets and residues capable of hydrogen bonding. The aromatic ring of 1-Methoxy-2-(methylsulfonyl)benzene can engage in hydrophobic interactions, while the methoxy and methylsulfonyl groups can form hydrogen bonds with the enzyme's active site, leading to competitive or non-competitive inhibition.
Experimental Validation:
A high-throughput screening approach against a panel of enzymes would be ideal. Alternatively, specific enzyme assays can be conducted based on rational selection. The following protocol describes an assay for acetylcholinesterase inhibition.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
1-Methoxy-2-(methylsulfonyl)benzene stock solution
-
96-well microplate and a microplate reader
Procedure:
-
In the wells of a microplate, add the phosphate buffer.
-
Add the test compound (1-Methoxy-2-(methylsulfonyl)benzene) at various concentrations.
-
Add the AChE enzyme solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
dot
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Concluding Remarks and Future Directions
The mechanism of action of 1-Methoxy-2-(methylsulfonyl)benzene remains an open and intriguing scientific question. This technical guide has provided a robust, hypothesis-driven framework for its investigation, grounded in the known biological activities of its constituent chemical moieties. The detailed experimental protocols included herein are designed to be self-validating and to provide a clear path for researchers to elucidate the true biological function of this compound. It is our hope that this guide will serve as a catalyst for future research, ultimately revealing the therapeutic potential of this and related molecules.
References
- Ahmad, I., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-12.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
- Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases.
- Awad, S. H., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093.
- Wilbur, K. M., & Anderson, N. G. (1948). Electrometric and colorimetric determination of carbonic anhydrase. Journal of Biological Chemistry, 176(1), 147-154.
- Bio-Techne. (n.d.).
- O'Shea, J. J., et al. (2015). A new generation of JAK-inhibitors in inflammatory and autoimmune diseases.
Sources
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 1-Methoxy-2-(methylsulfonyl)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 1-Methoxy-2-(methylsulfonyl)benzene. While direct empirical data for this specific molecule is not extensively available in current literature, this paper synthesizes information from structurally related analogs and foundational principles of medicinal chemistry to forecast its potential pharmacological profile. We delve into the anticipated influence of the ortho-substituted methoxy and methylsulfonyl groups on the molecule's bioactivity, proposing likely mechanisms of action. Furthermore, this guide outlines a detailed, field-proven framework for the systematic in vitro and in vivo evaluation of 1-Methoxy-2-(methylsulfonyl)benzene, offering robust experimental protocols to validate its predicted cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chemical entities.
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds. 1-Methoxy-2-(methylsulfonyl)benzene presents an intriguing, yet underexplored, structure for drug discovery. The strategic placement of a methoxy group and a methylsulfonyl group on a benzene ring, particularly in the ortho configuration, suggests a high potential for specific biological interactions. The methoxy group is a common feature in many natural product-derived drugs and is known to enhance ligand-target binding, improve physicochemical properties, and favorably modulate metabolic pathways.[1][2] Conversely, the methylsulfonyl group can increase solubility and metabolic stability.[3] The interplay of these two functional groups in close proximity is predicted to create a unique electronic and steric environment, potentially leading to novel biological activities. This guide will, therefore, focus on predicting and systematically evaluating the therapeutic potential of this compound.
Predicted Biological Activities and Mechanistic Insights
Based on the structure-activity relationships of analogous compounds, we can hypothesize several key biological activities for 1-Methoxy-2-(methylsulfonyl)benzene.
Predicted Anti-Inflammatory Activity
The presence of the methoxy group on the benzene ring is a common motif in known anti-inflammatory agents. For instance, the introduction of a methoxy group to benzoin has been shown to enhance its anti-inflammatory properties.[4] This is often attributed to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with inflammatory targets.
Causality of Experimental Choices: To investigate the anti-inflammatory potential of 1-Methoxy-2-(methylsulfonyl)benzene, a logical first step is to assess its ability to inhibit key inflammatory mediators. An initial in vitro screen for cyclooxygenase (COX) enzyme inhibition would be a targeted approach, given the prevalence of COX inhibition as a mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Predicted Cytotoxic and Potential Anticancer Activity
Aromatic sulfones are a class of compounds that have demonstrated a range of biological activities, including anticancer properties. The methylsulfonyl group in our target compound could play a crucial role in its potential cytotoxicity.
Causality of Experimental Choices: A primary screening of cytotoxicity against a panel of cancer cell lines is a standard and effective method to identify preliminary anticancer activity. The choice of cell lines should represent different cancer types to assess the compound's spectrum of activity. Subsequent mechanistic studies would be guided by the initial cytotoxicity profile.
Predicted Antimicrobial Activity
Benzenesulfonamide and its derivatives have a long history as antimicrobial agents. The sulfonyl group is a key pharmacophore in sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5] While 1-Methoxy-2-(methylsulfonyl)benzene is not a sulfonamide, the presence of the sulfonyl group warrants an investigation into its antimicrobial properties.
Causality of Experimental Choices: The initial assessment of antimicrobial activity should involve screening against a broad spectrum of both Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and quantitative measure of a compound's antibacterial efficacy.[6]
A Framework for Experimental Evaluation
To empirically validate the predicted biological activities, a structured, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each stage of investigation building upon the results of the previous one.
Tier 1: In Vitro Screening for Biological Activity
The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's potential across the predicted activities.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-Methoxy-2-(methylsulfonyl)benzene (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | To be determined |
| A549 | Lung | To be determined |
| HCT116 | Colon | To be determined |
Protocol: COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of 1-Methoxy-2-(methylsulfonyl)benzene for a specified time.
-
Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Dilution: Prepare a two-fold serial dilution of 1-Methoxy-2-(methylsulfonyl)benzene in a 96-well plate containing broth medium.
-
Bacterial Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: Mechanistic In Vitro Studies
Should the initial screening reveal promising activity, the next stage involves elucidating the underlying mechanisms of action.
Workflow for Mechanistic Investigation
Caption: Workflow for investigating the mechanism of cytotoxic activity.
Tier 3: In Vivo Validation
Promising in vitro results should be followed by validation in animal models to assess efficacy and safety.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats.
-
Compound Administration: Administer 1-Methoxy-2-(methylsulfonyl)benzene orally at different doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw one hour after compound administration.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[4]
Logical Relationship for In Vivo Anti-inflammatory Study
Caption: Logical flow of the in vivo anti-inflammatory experiment.
Conclusion and Future Directions
1-Methoxy-2-(methylsulfonyl)benzene represents a chemical entity with significant, albeit predicted, therapeutic potential. The presence of the methoxy and methylsulfonyl groups in an ortho configuration suggests a unique pharmacological profile that warrants thorough investigation. The structured experimental framework outlined in this guide provides a clear and robust pathway for elucidating the biological activities of this compound. The initial in vitro screens will serve as a critical decision-making point, guiding further, more detailed mechanistic studies and eventual in vivo validation. The insights gained from the comprehensive evaluation of 1-Methoxy-2-(methylsulfonyl)benzene will not only determine its potential as a drug candidate but also contribute valuable knowledge to the broader field of medicinal chemistry and the structure-activity relationships of substituted benzene compounds.
References
- Comparative Studies of Anti-inflammatory Activity In vivo and In silico Studies of 4-methoxy Benzoin and Benzoin. Der Pharma Chemica.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).
- The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024).
- In vitro evaluation of a toxic metabolite of sulfadiazine. PubMed.
- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
- Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside.
- The role of the methoxy group in approved drugs.
- Ortho, meta and para substitution in arom
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. MDPI.
- An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- Ortho, Meta and Para Substitution. AK Lectures.
- Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIV
- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. (2018).
- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. (2024).
- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E.
- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central.
- Study of the in vitro cytotoxicity testing of medical devices. PubMed Central.
- The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides.
- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. (2019).
- Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences. (2013).
- Cytotoxicity Testing in Biomedicine and Ecotoxicology. Fraunhofer EMFT.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety [mdpi.com]
- 6. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-Methoxy-2-(methylsulfonyl)benzene
[1][2]
Executive Summary
The precise solubility profile of 1-Methoxy-2-(methylsulfonyl)benzene is a critical quality attribute (CQA) for the development of efficient purification, crystallization, and formulation processes.[1][2] As an ortho-substituted sulfone derivative of anisole, this compound exhibits a unique polarity profile driven by the steric and electronic interaction between the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups.[1][2]
This guide provides a comprehensive framework for determining the solubility landscape of this compound, modeling its thermodynamic behavior, and designing self-validating crystallization protocols.[1][2]
Physicochemical Profile & Predicted Solubility Landscape[1][2]
Structural Analysis
The molecule features two key functional groups on the benzene ring:[2][3]
-
Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group (EWG) that imparts significant polarity and hydrogen bond accepting capability.[1]
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases lipophilicity relative to the sulfone but maintains polar character.[1]
Steric Influence: The ortho positioning creates a "molecular cleft" that may disrupt planar stacking compared to the para isomer (CAS 3517-90-6), potentially lowering the melting point (approx. 88–90 °C) and altering solvation shell formation.[1]
Solubility Prediction Matrix
Based on the "Like Dissolves Like" principle and functional group contribution methods, the expected solubility behavior is categorized below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the sulfone moiety.[1][2] |
| Ketones | Acetone, MEK | High | Favorable carbonyl-sulfone interactions; ideal for cooling crystallization.[1][2] |
| Chlorinated | DCM, Chloroform | Good | High solvation power for aromatic sulfones.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Hydrogen bonding (donor) from solvent to sulfone oxygens; temperature-dependent.[1][2] |
| Esters | Ethyl Acetate | Moderate | Good balance of polarity; standard solvent for recrystallization.[1][2] |
| Non-Polar | n-Hexane, Heptane | Poor | Lack of polar interactions; serves as an effective anti-solvent .[1][2] |
| Aqueous | Water | Very Poor | Hydrophobic aromatic ring dominates; high interfacial tension.[1][2] |
Experimental Protocol: Self-Validating Solubility Determination
To generate high-integrity data suitable for thermodynamic modeling, a dynamic laser monitoring method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the metastable zone width (MSZW).[1]
Workflow Diagram (DOT)
Caption: Dynamic laser monitoring workflow for precise solubility and MSZW determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh 1-Methoxy-2-(methylsulfonyl)benzene (
) and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Insert a laser transmissivity probe (or turbidity probe) and a calibrated temperature probe (accuracy
K).[1] -
Dissolution (Heating): Heat the mixture at a slow ramp rate (
K/min). Continuous stirring (e.g., 400 rpm) is essential to eliminate concentration gradients.[1] -
Endpoint Detection: Record the temperature (
) where laser transmissivity reaches its maximum plateau (indicating 100% dissolution). -
Recrystallization (Cooling): Cool the solution at the same rate to detect the nucleation temperature (
).[1] The difference ( ) defines the Metastable Zone Width (MSZW).[1] -
Gravimetric Verification: For critical data points, verify results by evaporating a saturated supernatant at equilibrium temperature and weighing the residue.[1]
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.[1]
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1][4]
- : Empirical model parameters derived via multivariate regression.
Interpretation:
-
A positive correlation (
) confirms the data's reliability.[1] -
This model accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.[1]
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution enthalpy (
Expected Outcome:
Application: Crystallization Strategy
Based on the predicted solubility landscape, a Cooling-Antisolvent Combined Crystallization is the most effective purification strategy for 1-Methoxy-2-(methylsulfonyl)benzene.[1][2]
Solvent Selection Logic
Caption: Decision tree for selecting crystallization solvents based on solubility profiles.
Recommended Purification Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate or Ethanol at near-reflux temperature (
°C). -
Filtration: Hot filter to remove insoluble mechanical impurities.[1]
-
Crystallization:
-
Method A (Cooling): Slowly cool to
°C at K/min. -
Method B (Anti-solvent): Slowly add n-Heptane to the hot solution until turbidity persists, then cool.
-
-
Isolation: Filter the white crystalline solid and wash with cold n-Heptane.
References
-
Compound Identity: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 137966, Benzene, 1-methoxy-4-(methylsulfonyl)- [Isomer Reference]. Retrieved from [Link][1]
-
Measurement Protocol: Sha, Z., et al. (2021).[1] Solubility and Thermodynamic Analysis of Sulfone Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General methodology reference for sulfone solubility).
-
Thermodynamic Modeling: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1]
-
Synthesis & Properties: Jereb, M. (2012).[1] Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2.[1][2][5] Green Chemistry. (Describes synthesis and mp of 2-Methoxyphenyl methyl sulfone). Retrieved from [Link]
An In-Depth Technical Guide to the Stability of 1-Methoxy-2-(methylsulfonyl)benzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive analysis of the chemical stability of 1-Methoxy-2-(methylsulfonyl)benzene. Direct experimental stability data for this specific molecule is not extensively published; therefore, this document presents a predictive stability profile derived from first principles of organic chemistry and an analysis of its constituent functional groups: the anisole (methoxybenzene) moiety and the aryl methyl sulfone moiety. Our analysis indicates that the primary stability liability of the molecule is the methoxy group's ether linkage, which is susceptible to cleavage under strong acidic conditions. Conversely, the methylsulfonyl group and the aromatic ring are predicted to be highly robust under most hydrolytic, oxidative, and photolytic conditions. The molecule is expected to exhibit high thermal stability, with degradation likely occurring only at temperatures exceeding 200°C. This guide furnishes detailed protocols for experimentally verifying this predicted profile through forced degradation studies, in accordance with ICH guidelines, and for developing a robust stability-indicating analytical method.
Introduction and Molecular Profile
1-Methoxy-2-(methylsulfonyl)benzene is an aromatic organic compound featuring two key functional groups positioned ortho to each other on a benzene ring. Understanding its stability is critical for its application in research and development, particularly in drug discovery, where molecular integrity during synthesis, purification, formulation, and storage is paramount.
The stability of this molecule is governed by the interplay and individual characteristics of its methoxy and methylsulfonyl substituents.
-
Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution. The ether linkage is a known point of vulnerability, particularly to strong acids.
-
Methylsulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing and sterically bulky group. The sulfone functional group is in a high oxidation state (+6 for sulfur) and is generally considered to be chemically inert and stable.[1]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene | - |
| CAS Number | 13736-79-3 | [2] |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temp. | Room Temperature | [2] |
Chemical Structure
Caption: Structure of 1-Methoxy-2-(methylsulfonyl)benzene.
Predictive Stability Profile Based on Functional Group Analysis
A molecule's stability is not an abstract property but a direct consequence of its structure. By dissecting 1-Methoxy-2-(methylsulfonyl)benzene into its core components, we can predict its behavior under various chemical stressors.
Primary Liability: The Anisole Moiety and Acid-Catalyzed Ether Cleavage
The C-O bond of an ether is generally stable, but it becomes a significant liability in the presence of strong acids like HBr, HI, or HCl.[4][5] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group.
Mechanism Causality:
-
Protonation: The lone pair of electrons on the ether oxygen acts as a Lewis base, accepting a proton from a strong acid. This is the rate-determining step.
-
Leaving Group Formation: The protonation creates an oxonium ion, which is a much better leaving group (as neutral methanol) than the original methoxy anion.
-
Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid or a water molecule) attacks the adjacent electrophilic carbon atom. In the case of an aryl alkyl ether, the attack occurs exclusively at the alkyl carbon (Sₙ2) because the aryl C-O bond is stronger and Sₙ1/Sₙ2 reactions are disfavored on sp²-hybridized carbons.[4]
The expected degradation products under acidic hydrolytic conditions are 2-(methylsulfonyl)phenol and methanol .
Caption: Mechanism of acid-catalyzed cleavage of the methoxy group.
The Robust Aryl Sulfone Moiety
The methylsulfonyl group is one of the most stable functional groups in organic chemistry.
-
Oxidative Stability: The sulfur atom is in its highest possible oxidation state (+6), making it impervious to further oxidation.
-
Hydrolytic Stability: The C-S bond in aryl sulfones is exceptionally strong and resistant to both acidic and basic hydrolysis.
-
Reductive Stability: While the sulfone group can be removed under specific, potent reductive conditions (e.g., using sodium amalgam or samarium(II) iodide), it is completely stable to common reducing agents and catalytic hydrogenation conditions.[6]
Therefore, under the vast majority of experimental conditions, the methylsulfonyl group will remain intact and can be considered a stable anchor in the molecule.
Behavior Under Forced Degradation Conditions (ICH Q1A(R2))
Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8][9] Based on our analysis, we predict the following outcomes for 1-Methoxy-2-(methylsulfonyl)benzene.
Predicted Stability Profile Summary
| Stress Condition | Predicted Stability | Likely Degradation Product(s) | Primary Mechanism |
| Acidic Hydrolysis | Labile | 2-(methylsulfonyl)phenol | Acid-catalyzed ether cleavage |
| Basic Hydrolysis | Stable | None expected | Aryl ether and sulfone groups are base-resistant |
| Oxidation | Stable | None expected under mild conditions | Sulfone group is inert to oxidation |
| Thermal Stress | Stable | Decomposition >200-250°C | Non-specific bond cleavage (C-S, C-O) |
| Photolysis | Stable | None expected | Aromatic sulfones are generally photostable[10] |
Framework for Experimental Verification
The following protocols are designed as self-validating systems to experimentally confirm the predicted stability profile and develop a method capable of monitoring it.
Overall Workflow for Stability Assessment
Caption: Workflow for experimental stability testing.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of 1-Methoxy-2-(methylsulfonyl)benzene under various stress conditions as mandated by ICH guideline Q1A(R2).[11] The target degradation for each condition is 5-20%.[7]
Materials:
-
1-Methoxy-2-(methylsulfonyl)benzene
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Class A volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.
-
Stress Conditions: For each condition below, place 1 mL of the stock solution into a vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 6, 12, and 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.
-
Photostability: Expose a 0.1 mg/mL solution (in quartz cuvette) and solid powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A dark control should be run in parallel.
-
-
Sample Analysis: Analyze all samples by the stability-indicating HPLC method described below.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method that can separate the parent compound, 1-Methoxy-2-(methylsulfonyl)benzene, from all potential degradation products generated during the forced degradation study.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at 230 nm and 270 nm. Collect spectra from 200-400 nm.
Method Validation Causality:
-
Specificity: Inject all stressed samples. The method is considered "stability-indicating" if the parent peak is resolved from all degradation product peaks and any excipient peaks (if in formulation).
-
Peak Purity: Use the PDA detector software to perform peak purity analysis on the parent peak in all stressed samples. A pure peak confirms that no degradant is co-eluting.
-
Mass Balance: The sum of the parent compound assay and the assays of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.
Conclusions and Recommendations
The structural features of 1-Methoxy-2-(methylsulfonyl)benzene strongly suggest a well-defined stability profile. The molecule is predicted to be robust under basic, oxidative, and photolytic conditions. The primary degradation pathway is the acid-catalyzed cleavage of the methoxy ether bond. Thermal stability is expected to be high.
Recommendations for Handling and Storage:
-
Avoid Strong Acids: To prevent degradation, contact with strong acidic media should be strictly avoided during reactions, workups, and formulation.
-
pH Control: Maintain solutions at a pH between 5 and 9 for maximum stability.
-
Storage: Store the compound at room temperature in well-sealed containers, protected from acidic vapors. No special precautions against light are predicted to be necessary, but this should be confirmed experimentally.
This guide provides a robust, scientifically-grounded framework for understanding and managing the stability of 1-Methoxy-2-(methylsulfonyl)benzene. The provided protocols offer a clear path for researchers to validate these predictions and ensure the quality and integrity of their work.
References
-
PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Royal Society of Chemistry. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. [Link]
-
NIH National Library of Medicine. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. [Link]
-
Wikipedia. Reductive desulfonylation. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Sources
- 1. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 2. 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3 [chemicalbook.com]
- 3. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
Spectroscopic Characterization of 1-Methoxy-2-(methylsulfonyl)benzene: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Methoxy-2-(methylsulfonyl)benzene, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and data interpretation are emphasized to provide field-proven insights.
Introduction
1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) is an aromatic sulfone containing a methoxy group ortho to a methylsulfonyl group. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl group makes this molecule an interesting scaffold for further chemical modifications and a valuable building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity. This guide will delve into the key spectroscopic features of this compound, providing a detailed interpretation of its NMR, IR, and mass spectra.
The synthesis of 1-Methoxy-2-(methylsulfonyl)benzene can be achieved through methods such as the decarboxylative etherification of aromatic carboxylic acids.[1][2]
Molecular Structure and Spectroscopic Correlation
The structural features of 1-Methoxy-2-(methylsulfonyl)benzene directly influence its spectroscopic signatures. The following diagram illustrates the molecule's structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout the spectroscopic analysis.
Figure 2: Proposed key fragmentation pathways for 1-Methoxy-2-(methylsulfonyl)benzene in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of 1-Methoxy-2-(methylsulfonyl)benzene. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum provides definitive evidence for the presence of the key functional groups, particularly the sulfone and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. The data and interpretations presented in this guide serve as a valuable resource for scientists working with this compound, ensuring its accurate identification and facilitating its use in further research and development.
References
-
Bhadra, S., Dzik, W. I., & Goossen, L. J. (2012). Decarboxylative Etherification of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 134(24), 9938–9941. [Link]
-
Goossen, L. J., Rodríguez, N., Melzer, B., Linder, C., Deng, G., & Levy, L. M. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824–4833. [Link]
-
Bhadra, S., Dzik, W. I., & Goossen, L. J. (2012). Decarboxylative Etherification of Aromatic Carboxylic Acids - Supporting Information. [Link]
-
Goossen, L. J., & Rodríguez, N. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5030-5048. [Link]
Sources
An In-depth Technical Guide to 1-Methoxy-2-(methylsulfonyl)benzene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-2-(methylsulfonyl)benzene (CAS RN: 13736-79-3), a versatile research chemical with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document delves into its chemical and physical properties, provides a detailed synthesis protocol and characterization data, and explores its current and potential applications in medicinal chemistry and drug discovery. While direct biological and toxicological data for this specific isomer is limited, this guide offers insights based on structurally related compounds, providing a valuable resource for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Methylsulfonylbenzene Moiety
The methylsulfonylbenzene scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into the design of therapeutic agents. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its metabolic stability, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Aryl methyl sulfones are found in a variety of marketed drugs, highlighting their importance in modern drug design. Although direct biological activity for 1-Methoxy-2-(methylsulfonyl)benzene has not been extensively reported, its utility as a synthetic building block makes it a compound of significant interest to the research and development community.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 13736-79-3 | |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 88-90 °C | [1] |
| Storage | Store at room temperature in a dry place. | [2] |
| SMILES | COC1=CC=CC=C1S(=O)(=O)C | [1] |
Synthesis and Characterization
The synthesis of 1-Methoxy-2-(methylsulfonyl)benzene is accessible through the oxidation of the corresponding sulfide, 1-Methoxy-2-(methylthio)benzene. A reliable and environmentally conscious synthesis protocol is crucial for its application in research and development.
Synthesis Protocol: Green Organocatalytic Oxidation
A green and efficient method for the synthesis of 1-Methoxy-2-(methylsulfonyl)benzene involves the organocatalytic oxidation of 1-Methoxy-2-(methylthio)benzene. This method avoids the use of toxic heavy metal catalysts.[1]
Experimental Workflow:
Caption: A generalized workflow for the synthesis of 1-Methoxy-2-(methylsulfonyl)benzene.
Step-by-Step Methodology:
-
To a solution of 1-Methoxy-2-(methylthio)benzene in an appropriate aqueous buffer, add 10 mol% of a suitable organocatalyst.
-
Add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 3 hours.[1]
-
Upon completion, perform a standard aqueous workup, typically involving extraction with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield 1-Methoxy-2-(methylsulfonyl)benzene as a white solid.[1]
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ = 7.83–7.86 (m, 1 H, ArH)
-
δ = 7.50–7.55 (m, 1 H, ArH)
-
δ = 7.15–7.20 (m, 1 H, ArH)
-
δ = 6.95–7.00 (m, 1 H, ArH)
-
δ = 3.90 (s, 3 H, OCH₃)
-
δ = 3.20 (s, 3 H, SO₂CH₃)[3]
Applications in Medicinal Chemistry and Drug Discovery
The primary value of 1-Methoxy-2-(methylsulfonyl)benzene lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]
A Building Block for Bioactive Scaffolds
While direct biological data on 1-Methoxy-2-(methylsulfonyl)benzene is scarce, the broader class of aryl methyl sulfones is known to possess diverse biological activities. For instance, the structurally related 1-Methoxy-4-(methylsulfonyl)benzene has been investigated for its potential antimicrobial properties. Furthermore, hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated significant antitumor activity by inhibiting key cancer-related targets such as COX-2, EGFR, and HER2.[4] This suggests that the methylsulfonylbenzene moiety, which can be introduced using intermediates like 1-Methoxy-2-(methylsulfonyl)benzene, is a valuable component in the design of novel anticancer agents.
Signaling Pathway Context:
Caption: Inhibition of cancer-related pathways by hydrazones containing a methylsulfonylbenzene moiety.
Use in the Synthesis of Specific Therapeutic Agents
While a comprehensive list of all drugs synthesized from 1-Methoxy-2-(methylsulfonyl)benzene is not publicly available, its utility as a precursor is evident from its commercial availability and the known importance of the methoxy and methylsulfonyl groups in drug scaffolds. For example, the synthesis of novel COX-2 inhibitors for PET scan imaging has utilized a structurally similar 1-Methoxy-4-(2-(4-(methansulfonyl)phenyl)cyclopent-1-enyl)-benzene, highlighting the relevance of the methoxy- and methylsulfonyl-substituted benzene core in this therapeutic area.[5]
Safety and Toxicology
Conclusion and Future Perspectives
1-Methoxy-2-(methylsulfonyl)benzene is a valuable and versatile research chemical, primarily serving as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the known biological significance of the aryl methyl sulfone scaffold make it a compound of interest for further exploration. While direct biological and toxicological data are currently lacking, the established activities of structurally related compounds suggest that derivatives of 1-Methoxy-2-(methylsulfonyl)benzene may hold therapeutic potential. Future research efforts could focus on the biological screening of this compound and its derivatives to uncover potential novel activities, as well as on expanding its applications in the synthesis of new and innovative drug candidates.
References
-
Synthesis of a Novel COX-2 Inhibitor Analog for PET Scan Imaging. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]
-
Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. (n.d.). Thieme Connect. Retrieved from [Link]
-
Going Fast 1-methoxy-2-(methylsulfonyl)benzene - Don't Miss Out [3RgPhCfx]. (2026, January 4). Retrieved from [Link]
-
2-Methylanisole | C8H10O | CID 33637. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.). Retrieved from [Link]
-
Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (2021, July 15). Taylor & Francis. Retrieved from [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. fishersci.com [fishersci.com]
A Strategic Guide to Unveiling the Therapeutic Targets of 1-Methoxy-2-(methylsulfonyl)benzene
Preamble: Navigating the Uncharted Territory of a Promising Scaffold
In the landscape of medicinal chemistry, the aryl methyl sulfone moiety is a recurring motif in a variety of bioactive compounds, hinting at a rich and diverse pharmacology.[1][2] The subject of this guide, 1-Methoxy-2-(methylsulfonyl)benzene, represents a foundational structure within this class. While its specific biological targets are not yet extensively characterized in publicly available literature, its chemical architecture suggests a high potential for therapeutic relevance. This document eschews a conventional review of known targets. Instead, it serves as a strategic whitepaper, offering a comprehensive, field-proven roadmap for researchers and drug development professionals to systematically identify, validate, and characterize the potential therapeutic targets of this intriguing molecule. Our approach is grounded in a philosophy of robust, self-validating experimental workflows, designed to generate high-confidence data for downstream development.
Part 1: Hypothesis Generation - Delineating Plausible Therapeutic Trajectories
The structure of 1-Methoxy-2-(methylsulfonyl)benzene provides initial clues to its potential biological activities. The methylsulfonylphenyl group is a key pharmacophore in several known drugs, notably as a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] This suggests a potential role in anti-inflammatory pathways. Furthermore, the broader class of aryl sulfones has demonstrated a wide spectrum of biological effects, including antimicrobial and anticancer activities.[1]
Therefore, our initial investigation will be guided by the following primary hypotheses:
-
Hypothesis 1: Anti-Inflammatory Activity via COX-2 Inhibition. The structural similarity to known COX-2 inhibitors warrants a direct investigation into this pathway.
-
Hypothesis 2: Anticancer Activity. The sulfone group is present in various anticancer agents, suggesting potential interactions with targets relevant to oncology.
-
Hypothesis 3: Antimicrobial Activity. The general antimicrobial properties of related sulfones make this a plausible therapeutic area.
The following sections will detail a multi-pronged strategy to test these hypotheses and uncover novel mechanisms of action.
Part 2: A Phased Approach to Target Identification and Validation
We propose a phased research workflow, designed to move from broad phenotypic screening to specific target identification and validation. This systematic approach ensures that resources are directed towards the most promising therapeutic avenues.
Figure 1: A high-level overview of the proposed phased research workflow for target identification and validation.
Phase 1: Broad Phenotypic Screening
The initial step is to cast a wide net to determine the primary biological effect of 1-Methoxy-2-(methylsulfonyl)benzene. This is achieved through a panel of well-established in vitro assays.
Table 1: Proposed Initial Phenotypic Screening Panel
| Therapeutic Area | Assay Type | Primary Endpoint | Example Cell Lines/Organisms |
| Inflammation | COX-1/COX-2 Inhibition Assay | IC50 determination | Purified ovine COX-1 and human recombinant COX-2 |
| LPS-induced cytokine release | Reduction in TNF-α, IL-6 | Murine macrophages (e.g., RAW 264.7) | |
| Oncology | NCI-60 Cancer Cell Line Screen | GI50, TGI, LC50 | 60 human cancer cell lines from 9 tissue types |
| Apoptosis Induction Assay | Caspase-3/7 activation | Relevant cancer cell lines identified in NCI-60 | |
| Infectious Disease | Minimum Inhibitory Concentration (MIC) | Lowest concentration with no visible growth | Panel of ESKAPE pathogens (e.g., E. coli, S. aureus) |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of 1-Methoxy-2-(methylsulfonyl)benzene against COX-1 and COX-2.
-
Materials:
-
Human recombinant COX-2 and ovine COX-1 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening kit.
-
1-Methoxy-2-(methylsulfonyl)benzene, Celecoxib (positive control).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a dilution series of 1-Methoxy-2-(methylsulfonyl)benzene and Celecoxib in assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Phase 2: Target Deconvolution
Once a reproducible phenotype is confirmed, the next crucial step is to identify the molecular target(s) responsible for this effect. We recommend a parallel approach using multiple methodologies to increase the likelihood of success and to provide orthogonal validation.
1. Affinity-Based Approaches
This classic technique involves immobilizing a derivative of the compound to a solid support to "fish" for its binding partners from a cell lysate.
Figure 2: Workflow for affinity chromatography-mass spectrometry.
2. Computational Modeling
In silico methods can predict potential targets based on the three-dimensional structure of the compound.
-
Pharmacophore Modeling: If a primary phenotype is established (e.g., anti-inflammatory), the structure of 1-Methoxy-2-(methylsulfonyl)benzene can be used to search databases of known pharmacophores.
-
Molecular Docking: The compound can be docked into the crystal structures of proteins from relevant pathways (e.g., various kinases, proteases) to predict binding affinity and pose.
3. Chemoproteomics
Thermal Proteome Profiling (TPP) is a powerful method to identify target engagement in a live cell context. It relies on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Objective: To identify proteins that are thermally stabilized or destabilized by 1-Methoxy-2-(methylsulfonyl)benzene in intact cells.
-
Materials:
-
Cultured cells of interest.
-
1-Methoxy-2-(methylsulfonyl)benzene and DMSO (vehicle control).
-
Temperature-controlled PCR cycler.
-
Equipment for protein extraction, digestion, and tandem mass tag (TMT) labeling.
-
High-resolution mass spectrometer.
-
-
Procedure:
-
Treat cultured cells with the compound or DMSO.
-
Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 67°C).
-
Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the precipitated fraction.
-
Prepare the soluble protein samples for mass spectrometry, including TMT labeling for multiplexed quantification.
-
Analyze the samples by LC-MS/MS.
-
Plot the relative abundance of each protein as a function of temperature to generate "melting curves."
-
Identify proteins with a significant shift in their melting curve in the compound-treated samples compared to the control. These are the putative targets.
-
Phase 3: Target Validation
The identification of putative targets is not the endpoint. Rigorous validation is essential to confirm that the interaction is direct, specific, and responsible for the observed biological effect.
1. Direct Binding Assays
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between the compound and the purified target protein, providing quantitative data on binding affinity (KD) and thermodynamics.
2. Functional Assays
If the putative target is an enzyme, its activity should be measured in the presence of the compound. A dose-dependent inhibition or activation of the enzyme's function is strong evidence of a direct interaction.
3. Cellular Target Engagement and Genetic Validation
This is the ultimate validation step, confirming that the target is relevant in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This is a simplified version of TPP that can be used to confirm target engagement in cells or tissue lysates for a specific protein of interest.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound, assuming the target is required for the compound's activity.
Experimental Protocol: siRNA-mediated Target Knockdown for Validation
-
Objective: To determine if reducing the expression of a putative target protein affects cellular sensitivity to 1-Methoxy-2-(methylsulfonyl)benzene.
-
Materials:
-
Cell line of interest.
-
siRNA specific to the target protein and a non-targeting control siRNA.
-
Transfection reagent.
-
Reagents for the primary phenotypic assay (e.g., cell viability assay).
-
Reagents for Western blotting to confirm knockdown.
-
-
Procedure:
-
Transfect cells with the target-specific siRNA or the non-targeting control.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
Confirm knockdown efficiency by performing a Western blot on a subset of the cells.
-
Treat the remaining transfected cells with a dose range of 1-Methoxy-2-(methylsulfonyl)benzene.
-
Perform the relevant phenotypic assay (e.g., measure cell viability).
-
Compare the dose-response curve of the compound in the knockdown cells versus the control cells. A rightward shift in the curve for the knockdown cells indicates that the target is necessary for the compound's full effect.
-
Conclusion: A Pathway to Discovery
While the direct therapeutic targets of 1-Methoxy-2-(methylsulfonyl)benzene remain to be fully elucidated, its chemical structure, embedded within a class of known bioactive molecules, provides a compelling starting point for investigation. The strategic, multi-phased approach outlined in this guide offers a robust framework for moving from hypothesis to validated target. By integrating broad phenotypic screening with cutting-edge target deconvolution techniques and rigorous validation protocols, researchers can systematically uncover the therapeutic potential of this compound and its derivatives. This is not merely a set of protocols, but a logical and efficient pathway to discovery, designed to yield high-confidence results and pave the way for future drug development efforts.
References
- Smolecule. (2023, August 16). Buy 1-Methoxy-4-(methylsulfonyl)benzene | 3517-90-6.
- VeriXiv. (2025, August 26). Design, Synthesis, and Biological Evaluation of Tetrazol-2-yl-acetamides as Novel Antitubercular Agents.
- Thieme Connect. (2021, September 21). Thieme E-Journals - Synthesis / Full Text.
- PubChem. 1-Methoxy-2-[(methylsulfonyl)ethynyl]benzene | C10H10O3S | CID 177816120.
- ChemicalBook. (2025, August 06). 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3.
- MDPI. (2024, May 04). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- ACS Publications. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry.
- BLD Pharm. 13736-79-3|1-Methoxy-2-(methylsulfonyl)benzene.
- Journal of Applied Pharmaceutical Science. (2018, November 30). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Retrieved from Journal of Applied Pharmaceutical Science website.
- Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.
- ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry.
- Therapeutic Target Database. TTD: Therapeutic Target Database.
- NIH. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study.
- ACS Publications. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry.
- Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
Sources
Discovery and Synthesis of Novel Benzenesulfonate Derivatives: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzenesulfonate derivatives represent a versatile class of compounds with significant therapeutic potential. Their unique structural and electronic properties have made them attractive scaffolds in medicinal chemistry, leading to the development of novel agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel benzenesulfonate derivatives, with a focus on modern synthetic methodologies and their application in drug development. We will explore key synthetic strategies, delve into the intricacies of structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
Introduction: The Significance of Benzenesulfonates in Medicinal Chemistry
The benzenesulfonate moiety is a key pharmacophore found in a diverse array of therapeutic agents.[1] Its presence can significantly influence a molecule's physicochemical properties, including solubility, stability, and bioavailability.[1] The sulfonate group, with its strong electron-withdrawing nature, can modulate the electronic environment of the aromatic ring, impacting interactions with biological targets.[2] Furthermore, the benzenesulfonate scaffold provides a versatile platform for structural modification, allowing medicinal chemists to fine-tune pharmacological activity and optimize drug-like properties.[1]
Historically, sulfonamides, close relatives of benzenesulfonates, were among the first synthetic antibacterial agents.[3] This early success spurred further investigation into sulfur-containing aromatic compounds, leading to the discovery of benzenesulfonate derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6]
This guide will focus on the latest advancements in the synthesis of these valuable compounds, providing researchers with the tools and knowledge necessary to design and create novel benzenesulfonate derivatives with enhanced therapeutic potential.
Core Synthetic Strategies: A Modern Perspective
The synthesis of benzenesulfonate derivatives has evolved significantly from classical methods. Modern organic synthesis has ushered in an era of highly efficient and selective reactions, enabling the construction of complex molecular architectures with unprecedented precision.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl sulfonates. These methods offer mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making them indispensable tools for medicinal chemists.
A notable advancement is the use of sulfonyl chlorides as coupling partners. This approach allows for the direct introduction of the sulfonyl group onto an aromatic or heteroaromatic ring.
Experimental Protocol: Palladium-Catalyzed Sulfonylation of Aryl Halides
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a sulfonyl chloride.
Materials:
-
Aryl halide (1.0 mmol)
-
Sulfonyl chloride (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Add the sulfonyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfonate.
Caption: Palladium-Catalyzed Sulfonylation Workflow.
C-H Functionalization: A Step-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of benzenesulfonate derivatives. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.
Transition metal-catalyzed C-H sulfonylation allows for the direct installation of a sulfonyl group onto an aromatic C-H bond. Rhodium and ruthenium catalysts have proven to be particularly effective for this transformation.
Experimental Protocol: Rhodium-Catalyzed C-H Sulfonylation
This protocol provides a general method for the rhodium-catalyzed C-H sulfonylation of an arene.
Materials:
-
Arene (1.0 mmol)
-
Sulfonyl chloride (1.5 mmol)
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%)
-
Oxidant/Additive (e.g., AgSbF₆, 10 mol%)
-
Solvent (e.g., 1,2-dichloroethane, 2 mL)
Procedure:
-
In a sealed tube, combine the arene, sulfonyl chloride, rhodium catalyst, and oxidant.
-
Add the solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) for the specified time.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired aryl sulfonate.
Caption: Rhodium-Catalyzed C-H Sulfonylation Workflow.
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of benzenesulfonate derivatives is intricately linked to their three-dimensional structure and electronic properties.[3] A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.
Key SAR considerations for benzenesulfonate derivatives include:
-
Substitution on the Benzene Ring: The nature, position, and number of substituents on the aromatic ring can dramatically influence binding affinity and selectivity for the biological target. Electron-donating or electron-withdrawing groups can alter the electronic character of the sulfonate moiety and the aromatic ring, impacting key interactions.
-
The Nature of the Ester Group: The group attached to the sulfonate oxygen can be modified to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.
-
Stereochemistry: For chiral benzenesulfonate derivatives, the stereochemistry can be a critical determinant of biological activity. Enantiomers often exhibit different pharmacological profiles.
Data Presentation: Anticancer Activity of Novel Quinazoline Sulfonates
A recent study highlighted the potent anticancer activity of novel quinazoline sulfonates.[4] The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected derivatives against a panel of human cancer cell lines.
| Compound | K562 (Leukemia) | HCT 116 p53+/+ (Colon) | U-251 (Glioblastoma) | PANC-1 (Pancreatic) |
| BS1 | 0.172 µM | 0.880 µM | 1.897 µM | 3.981 µM |
| BS2 | 0.246 µM | 1.200 µM | 2.303 µM | 2.905 µM |
| BS3 | 0.078 µM | 0.363 µM | 1.757 µM | 0.097 µM |
| BS4 | 0.173 µM | 1.567 µM | 1.907 µM | 0.235 µM |
| Imatinib | 0.133 µM | 44.55 µM | >25 µM | >25 µM |
Data adapted from: Grabarska, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3986.[4]
The data clearly indicates that several of the synthesized benzenesulfonate derivatives exhibit potent anticancer activity, with some compounds showing superior or comparable potency to the established drug, Imatinib, particularly against leukemia and pancreatic cancer cell lines.[4]
Mechanism of Action: Elucidating the Biological Pathways
Understanding the mechanism of action is crucial for the development of targeted therapies. Novel benzenesulfonate derivatives have been shown to exert their biological effects through various mechanisms.
For instance, the anticancer quinazoline sulfonates mentioned earlier were found to induce G2/M cell cycle arrest.[4] Further investigation revealed a multitargeted mechanism of action that was dependent on the p53 protein status of the cancer cells.[4] These compounds were also found to induce both apoptosis and autophagy, suggesting a dual mode of programmed cell death.[4]
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the proposed mechanism of action for the anticancer quinazoline sulfonates.
Caption: Proposed Mechanism of Action for Anticancer Quinazoline Sulfonates.
Conclusion and Future Directions
The discovery and synthesis of novel benzenesulfonate derivatives continue to be a vibrant and promising area of research in drug development. The advent of modern synthetic methodologies has empowered chemists to create increasingly complex and diverse molecular entities with tailored pharmacological profiles. The insights gained from SAR studies and mechanistic investigations are crucial for guiding the design of next-generation benzenesulfonate-based therapeutics.
Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the application of computational and artificial intelligence-driven approaches to accelerate the drug discovery process. The versatility of the benzenesulfonate scaffold ensures its continued relevance in the ongoing quest for innovative medicines to address unmet medical needs.
References
-
Grabarska, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3986. [Link]
-
Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 205-217. [Link]
-
The Pharmaceutical Significance of Benzenesulfonic Acid Derivatives. (n.d.). Dakota Pharm. [Link]
-
A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025, June 9). Noah Tech. [Link]
-
Rathod, C. P., et al. (2013). SYNTHESIS OF NOVEL BENZENESULPHOMIDE DERIVATIVES AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 3(3), 2790-2798. [Link]
-
Gricore, I., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex Strains. Molecules, 28(7), 3192. [Link]
-
Wang, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608. [Link]
-
Li, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. European Journal of Medicinal Chemistry, 256, 115456. [Link]
-
Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4038-4051. [Link]
-
Adejayan, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 618. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. iajpr.com [iajpr.com]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-methoxy-2-(methylsulfonyl)benzene
Authored by: A Senior Application Scientist
Introduction: The synthesis of sulfones is a cornerstone of modern medicinal chemistry and drug development. The sulfonyl group, with its unique electronic and steric properties, is a key pharmacophore in a multitude of therapeutic agents. Its strong hydrogen bond accepting capability and metabolic stability make it an attractive moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a comprehensive guide to the oxidation of 1-methoxy-2-(methylthio)benzene to its corresponding sulfone, 1-methoxy-2-(methylsulfonyl)benzene, a valuable building block in the synthesis of various biologically active molecules.
We will delve into the fundamental principles of thioether oxidation, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize this and related sulfonyl compounds.
Chemical Principles and Mechanistic Overview
The oxidation of a thioether to a sulfone proceeds in a stepwise manner, first to a sulfoxide and then to the sulfone. This transformation involves the sequential addition of two oxygen atoms to the sulfur center, increasing its oxidation state from +2 in the thioether to +4 in the sulfoxide and finally to +6 in the sulfone.
The reaction is typically initiated by the electrophilic attack of an oxidizing agent on the electron-rich sulfur atom of the thioether. This leads to the formation of a persulfoxide intermediate, which then rearranges to the more stable sulfoxide. Further oxidation of the sulfoxide, which is generally slower than the initial oxidation of the thioether, yields the sulfone. The choice of oxidizing agent and reaction conditions is crucial for controlling the selectivity of the reaction, either stopping at the sulfoxide stage or proceeding to the full oxidation to the sulfone.
Caption: Stepwise oxidation of a thioether to a sulfone.
Comparative Overview of Synthetic Protocols
Several oxidizing agents can be employed for the conversion of 1-methoxy-2-(methylthio)benzene to its sulfone. The choice of reagent often depends on factors such as cost, safety, scalability, and the presence of other functional groups in the molecule. Below is a comparative table of common methods.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| m-CPBA | Dichloromethane, Chloroform | 0 to rt | 1 - 4 h | >90 | Highly efficient and selective. Byproduct (m-chlorobenzoic acid) requires removal. |
| Hydrogen Peroxide (30%) | Acetic Acid, Methanol | rt to 60 | 2 - 24 h | 80 - 95 | "Green" oxidant, byproduct is water. Often requires a catalyst or acidic conditions for efficient conversion.[1] |
| Potassium Permanganate | Acetone, Water/Acetic Acid | 0 to rt | 1 - 3 h | 70 - 90 | Strong oxidant, can be difficult to control selectivity. Generates MnO₂ waste. |
| Oxone® (KHSO₅) | Methanol, Water/Acetonitrile | rt | 2 - 6 h | >90 | Stable, non-toxic, and effective. A good alternative to peroxy acids. |
Recommended Experimental Protocol: Oxidation using m-CPBA
This protocol details the oxidation of 1-methoxy-2-(methylthio)benzene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable method for this transformation.
Caption: Experimental workflow for m-CPBA oxidation.
Materials:
-
1-methoxy-2-(methylthio)benzene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) (2.2 - 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-(methylthio)benzene (1.0 eq) and dissolve it in dichloromethane (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add m-CPBA (2.2 - 2.5 eq) in small portions over 30 minutes. Caution: m-CPBA is a potentially explosive oxidizing agent; handle with care.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-methoxy-2-(methylsulfonyl)benzene.
Critical Experimental Parameters and Optimization
The success of the oxidation reaction is contingent on several key parameters that can be optimized to improve yield and purity.
Caption: Interplay of critical parameters in oxidation.
-
Solvent: Chlorinated solvents like dichloromethane and chloroform are generally preferred for m-CPBA oxidations as they are relatively inert and provide good solubility for both the substrate and the reagent.
-
Temperature: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction, especially during the addition of the oxidant. Running the reaction at or below room temperature helps to prevent over-oxidation and the formation of byproducts.
-
Stoichiometry of the Oxidant: The use of a slight excess of the oxidizing agent (2.2-2.5 equivalents) ensures the complete conversion of the intermediate sulfoxide to the final sulfone. Using only one equivalent may result in a mixture of sulfoxide and sulfone.
-
Reaction Time: The reaction should be monitored by a suitable technique, such as TLC or LC-MS, to determine the point of complete consumption of the starting material and the intermediate sulfoxide. Prolonged reaction times may lead to byproduct formation.
Characterization and Analytical Methods
The successful synthesis of 1-methoxy-2-(methylsulfonyl)benzene can be confirmed by a combination of spectroscopic methods.
Expected Analytical Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃) δ (ppm) | Expected ¹³C NMR (CDCl₃) δ (ppm) |
| 1-methoxy-2-(methylthio)benzene | C₈H₁₀OS | 154.23 | ~7.2-6.8 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, SCH₃) | ~157 (C-O), ~130-120 (Ar-C), ~110 (Ar-C), ~56 (OCH₃), ~15 (SCH₃) |
| 1-methoxy-2-(methylsulfonyl)benzene | C₈H₁₀O₃S | 186.23 | ~7.9-7.0 (m, 4H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.2 (s, 3H, SO₂CH₃) | ~158 (C-O), ~135-120 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~44 (SO₂CH₃) |
-
¹H NMR Spectroscopy: The most significant change upon oxidation is the downfield shift of the methyl protons attached to the sulfur atom, from approximately 2.5 ppm in the thioether to around 3.2 ppm in the sulfone. The aromatic protons will also experience shifts due to the change in the electronic nature of the sulfur substituent.
-
¹³C NMR Spectroscopy: The carbon of the methyl group attached to the sulfur will show a significant downfield shift from ~15 ppm in the thioether to ~44 ppm in the sulfone.
-
Infrared (IR) Spectroscopy: The formation of the sulfone can be unequivocally confirmed by the appearance of two strong absorption bands in the IR spectrum, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of 1-methoxy-2-(methylsulfonyl)benzene (186.23 g/mol ).
References
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
PubChem. Benzene, 1-methoxy-2-(methylthio)-. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
Sources
Application Note & Protocol: Assessing the Cytotoxicity of 1-Methoxy-2-(methylsulfonyl)benzene using the MTT Assay
Introduction: The Imperative for In Vitro Cytotoxicity Assessment
In the realms of drug development, chemical safety evaluation, and biomedical research, the initial screening for cellular toxicity is a critical checkpoint. In vitro cytotoxicity assays serve as a rapid and cost-effective first line of investigation to predict the potential toxicity of novel compounds and materials in biological systems.[1] Among the most established and widely adopted methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
This document provides a comprehensive, field-tested protocol for evaluating the cytotoxic potential of the compound 1-Methoxy-2-(methylsulfonyl)benzene . We will delve into the biochemical principles of the assay, provide a detailed step-by-step methodology, and offer expert insights into data interpretation and quality control. This guide is designed for researchers, scientists, and drug development professionals seeking to generate robust and reproducible cytotoxicity data.
Foundational Principle of the MTT Assay
The trustworthiness of the MTT assay is grounded in a fundamental biochemical process occurring within healthy, metabolically active cells. The core principle is the enzymatic reduction of a tetrazolium salt.
-
The Reagent: The assay utilizes the yellow, water-soluble tetrazolium salt, MTT.[2]
-
The Conversion: In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria, cleave the tetrazolium ring of MTT.[4] This intracellular reduction converts the yellow MTT into a purple, water-insoluble crystalline product called formazan.[3][5]
-
The Readout: The accumulation of these purple formazan crystals is directly proportional to the number of metabolically active, and therefore viable, cells in the well.[5] These crystals are then solubilized using an organic solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader).
This conversion is a hallmark of cellular health; dead or dying cells with compromised mitochondrial function lose the ability to perform this reduction, thus providing a clear distinction between viable and non-viable cell populations.[3]
Caption: Principle of the MTT assay.
Materials and Reagents
Equipment
-
Laminar Flow Hood (Sterile)
-
CO₂ Incubator, 37°C
-
Microplate Reader (capable of reading absorbance at 570 nm)
-
Inverted Microscope
-
Multichannel Pipettor (5-200 µL range)
-
Standard Pipettors (P20, P200, P1000)
-
Sterile Serological Pipettes
-
Hemocytometer or Automated Cell Counter
-
-20°C Freezer and 4°C Refrigerator
Reagents & Consumables
-
Test Compound: 1-Methoxy-2-(methylsulfonyl)benzene (CAS: 13736-79-3)
-
Cell Line: A suitable cell line for the study (e.g., HeLa, A549, HepG2). Ensure cells are healthy and in a logarithmic growth phase.
-
Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
-
Sterile, 96-well flat-bottom cell culture plates.
-
Sterile pipette tips and reagent reservoirs.
Pre-Experimental Preparation
Preparation of MTT Stock Solution (5 mg/mL)
-
Weigh out 50 mg of MTT powder and dissolve it in 10 mL of sterile PBS.
-
Vortex until fully dissolved. The solution will be a clear yellow.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking tube (e.g., an amber tube or a clear tube wrapped in aluminum foil).
-
Aliquot into smaller working volumes (e.g., 1 mL) and store at -20°C for up to 6 months. Protect from light at all times.[3]
Preparation of Test Compound Stock Solution
-
Safety First: While specific toxicity data for 1-Methoxy-2-(methylsulfonyl)benzene is not widely published, its isomer, 1-methoxy-4-(methylsulfonyl)benzene, is classified with GHS warnings as harmful if swallowed, inhaled, or in contact with skin, and as a skin and eye irritant.[6] It is imperative to handle the compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. All handling of the powder should be done in a chemical fume hood.
-
Solubilization: 1-Methoxy-2-(methylsulfonyl)benzene is an off-white to light yellow solid.[7] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Detailed Experimental Protocol
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step 1: Cell Seeding (Day 1)
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated counter.
-
Dilute the cell suspension to the desired seeding density.
-
Expert's Note: The optimal seeding density is crucial for assay success. It must be determined empirically for each cell line but typically ranges from 5,000 to 15,000 cells per well (in 100 µL) for a 24-hour treatment. The goal is for cells to be in an exponential growth phase and achieve ~70-80% confluency by the end of the experiment in the control wells.
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for all controls (see Section 6).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]
Step 2: Compound Treatment (Day 2)
-
After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of the 1-Methoxy-2-(methylsulfonyl)benzene stock solution in serum-free or low-serum medium.
-
Expert's Note: A typical dose-response experiment might test concentrations ranging from 0.1 µM to 100 µM. It is critical to maintain a consistent final DMSO concentration across all wells (including the vehicle control), typically ≤0.5%, to avoid solvent-induced toxicity.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compound. Add 100 µL of medium with the equivalent DMSO concentration to the "Vehicle Control" wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay and Measurement (Day 3 or 4)
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[8][9]
-
Gently mix the plate and return it to the incubator for 2 to 4 hours.[5][9] During this time, purple formazan crystals will form in viable cells.
-
Expert's Note: The incubation time may need optimization. Check for crystal formation periodically under a microscope. Avoid excessive incubation, which can lead to artifacts.
-
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals attached to the bottom.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[2][9]
-
Place the plate on a shaker for 5-10 minutes at room temperature to ensure complete solubilization of the formazan. The solution should turn a uniform purple color.
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is also recommended to measure background absorbance at a reference wavelength of 630 nm if available.[3]
Data Analysis and Quality Control
Experimental Controls
A self-validating protocol requires a robust set of controls. The following should be included in every assay plate:
| Control Type | Description | Purpose |
| Untreated Control | Cells + complete medium only. | Represents 100% cell viability; baseline for normal metabolic activity. |
| Vehicle Control | Cells + medium with the highest concentration of DMSO used. | Ensures that the solvent used to dissolve the compound is not causing toxicity. |
| Positive Control | Cells + a known cytotoxic agent (e.g., Doxorubicin). | Confirms that the assay system is responsive to cytotoxic effects. |
| Blank Control | Medium only (no cells). | Measures background absorbance from the medium and MTT reagent. |
Calculation of Cell Viability
-
If a reference wavelength was used, subtract the 630 nm absorbance from the 570 nm absorbance for each well.
-
Subtract the average absorbance of the Blank Control from all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Viability = ( [Absorbance of Treated Cells] / [Absorbance of Vehicle Control] ) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve. This curve can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis software (e.g., GraphPad Prism).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in blank wells | MTT solution was not sterile; microbial contamination. | Always filter-sterilize the MTT solution. Use aseptic techniques throughout. |
| Low signal in control wells | Insufficient cell number; cells are unhealthy or not proliferating. | Optimize cell seeding density. Ensure cells are in logarithmic growth phase before starting. |
| Inconsistent readings across replicates | Uneven cell seeding; incomplete formazan solubilization. | Ensure a homogenous single-cell suspension before seeding. Mix thoroughly after adding DMSO. |
| High viability at all compound concentrations | Compound is not cytotoxic at the tested range; compound precipitated out of solution. | Test a higher concentration range. Check the solubility of the compound in the culture medium. |
Conclusion
The MTT assay is a powerful and reliable tool for assessing the cytotoxic potential of novel compounds like 1-Methoxy-2-(methylsulfonyl)benzene. By following this detailed protocol and incorporating the principles of sound experimental design—including proper controls and optimized conditions—researchers can generate high-quality, reproducible data. This information is fundamental for making informed decisions in the early stages of drug discovery and chemical safety assessment, paving the way for further mechanistic and preclinical studies.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Pacific BioLabs. Why You Should be Using the MTT to Test Cytotoxicity?. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966. [Link]
-
Wikipedia. MTT assay. [Link]
-
PubChem. 1-Methoxy-2-(phenylethynyl)benzene | C15H12O | CID 10910751. [Link]
-
PubChem. 1-Methoxy-2-methyl-4-(methylthio)benzene | C9H12OS | CID 592820. [Link]
-
National Center for Biotechnology Information. General Cytotoxicity Assessment by Means of the MTT Assay. [Link]
-
NMPPDB. Benzene-1-methoxy-2-methyl. [Link]
-
Australian Industrial Chemicals Introduction Scheme. Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]
-
NIST. Benzene, 1-methoxy-2-methyl- - the NIST WebBook. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). [Link]
-
PubMed. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). [Link]
Sources
- 1. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. atcc.org [atcc.org]
- 6. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methoxy-2-(Methylsulfonyl)benzene | 13736-79-3 [chemicalbook.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. bds.berkeley.edu [bds.berkeley.edu]
Application Note and Protocol: Investigating Cell Cycle Arrest Induced by 1-Methoxy-2-(methylsulfonyl)benzene using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Anti-Proliferative Potential of Novel Small Molecules
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Small molecule inhibitors that can induce cell cycle arrest are of significant interest in oncology drug discovery. 1-Methoxy-2-(methylsulfonyl)benzene is a novel aromatic sulfone compound with potential anti-proliferative properties. This document provides a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells using flow cytometry.
The core of this application note is a detailed protocol for cell cycle analysis by propidium iodide (PI) staining, a robust and widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] We will delve into the causality behind experimental choices, from cell culture and compound treatment to data acquisition and interpretation. Furthermore, we will explore the key molecular pathways that regulate the G1/S and G2/M checkpoints, providing a framework for understanding the potential mechanisms of action of 1-Methoxy-2-(methylsulfonyl)benzene.
Scientific Background: The Cell Cycle Checkpoints as Therapeutic Targets
The eukaryotic cell cycle is orchestrated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[2] The two major checkpoints are the G1/S checkpoint and the G2/M checkpoint.
-
The G1/S Checkpoint: This checkpoint, often called the restriction point, is a critical decision-making point where the cell commits to entering the S phase and completing the cell cycle.[2][3] This transition is primarily regulated by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA synthesis. DNA damage at this stage can activate p53, which in turn induces the expression of the CDK inhibitor p21, leading to G1 arrest.[4][5]
-
The G2/M Checkpoint: This checkpoint prevents cells from entering mitosis with damaged or incompletely replicated DNA.[6][7][8] The key regulator of this transition is the cyclin B-CDK1 complex.[6] In the presence of DNA damage, sensor kinases like ATM and ATR are activated, which in turn activate checkpoint kinases Chk1 and Chk2.[6][9] These kinases then inactivate the phosphatase Cdc25C, which is required to activate CDK1, thereby causing a G2/M arrest.[6][9]
By analyzing the distribution of cells in each phase of the cell cycle after treatment with 1-Methoxy-2-(methylsulfonyl)benzene, we can infer which checkpoint is being targeted.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the overall workflow for assessing the effect of a test compound on the cell cycle.
Caption: A schematic of the experimental workflow for analyzing cell cycle arrest.
Detailed Protocols
Part 1: Cell Culture and Treatment
This protocol is optimized for adherent human cancer cell lines such as MCF-7 (breast cancer) or HCT116 (colon cancer).
Materials:
-
Human cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
1-Methoxy-2-(methylsulfonyl)benzene (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO.
-
Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the 6-well plates and replace it with the medium containing the different concentrations of 1-Methoxy-2-(methylsulfonyl)benzene.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Part 2: Cell Staining with Propidium Iodide
Materials:
-
PBS
-
Trypsin-EDTA (0.25%)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[10]
-
RNase A solution (100 µg/mL in PBS)[11]
-
15 mL conical tubes
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and then add 0.5 mL of trypsin-EDTA to each well. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete medium and combine with the collected culture medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[12]
-
Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C in 70% ethanol for several weeks.[12]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to each tube to ensure that only DNA is stained.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Transfer the stained cells to flow cytometry tubes.
-
Part 3: Flow Cytometry and Data Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm laser for excitation.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Collect the fluorescence signal from the PI channel (typically around 600-620 nm). A linear scale should be used for the DNA content histogram.
Data Analysis:
-
Analyze the collected data using a suitable software package (e.g., FlowJo, FCS Express).
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA content histogram to deconvolute the G0/G1, S, and G2/M populations.
-
The software will calculate the percentage of cells in each phase of the cell cycle.
Interpreting the Results
The following table provides a guide for interpreting the changes in cell cycle distribution.
| Observed Change in Cell Population | Potential Interpretation | Implicated Checkpoint |
| Increase in G0/G1 phase | Inhibition of cell cycle entry or progression through the G1 phase. | G1/S Checkpoint |
| Increase in S phase | Inhibition of DNA replication. | S Phase Checkpoint |
| Increase in G2/M phase | Blockade of entry into mitosis. | G2/M Checkpoint |
Potential Mechanisms of Action and Signaling Pathways
An accumulation of cells in a specific phase of the cell cycle suggests that 1-Methoxy-2-(methylsulfonyl)benzene may be interfering with the molecular machinery that governs that particular transition.
G1/S Checkpoint Arrest
If an increase in the G0/G1 population is observed, the compound may be acting on the G1/S checkpoint.
Caption: Simplified G1/S checkpoint signaling pathway.
G2/M Checkpoint Arrest
An accumulation of cells in the G2/M phase suggests an effect on the G2/M checkpoint.
Caption: Simplified G2/M checkpoint signaling pathway.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and concise table for easy comparison.
| Treatment (24 hours) | % G0/G1 | % S | % G2/M |
| Vehicle (0.5% DMSO) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| 1 µM Compound | 58.1 ± 2.5 | 24.5 ± 1.9 | 17.4 ± 2.0 |
| 5 µM Compound | 65.7 ± 3.0 | 18.2 ± 2.2 | 16.1 ± 1.7 |
| 10 µM Compound | 75.3 ± 3.5 | 10.1 ± 1.8 | 14.6 ± 1.5 |
| 25 µM Compound | 82.1 ± 4.1 | 5.6 ± 1.2 | 12.3 ± 1.3 |
| 50 µM Compound | 85.4 ± 3.8 | 3.9 ± 0.9 | 10.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This application note provides a comprehensive framework for investigating the effects of 1-Methoxy-2-(methylsulfonyl)benzene on the cell cycle. The detailed protocols and theoretical background will enable researchers to generate robust and interpretable data. Based on the initial findings from the flow cytometry analysis, further experiments can be designed to elucidate the precise molecular mechanism of action. For example, if G1 arrest is observed, Western blotting for key proteins like cyclin D1, CDK4, p21, and phosphorylated Rb would be a logical next step. Similarly, for a G2/M arrest, probing for cyclin B1, CDK1, and phosphorylated Chk1/2 would be informative. This systematic approach will be invaluable for the preclinical development of novel anti-cancer therapeutics.
References
-
Yoon, B. I., Hirabayashi, Y., Kawasaki, Y., Kodama, Y., Kaneko, T., Kim, D. Y., & Inoue, T. (2001). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). Experimental Hematology, 29(3), 278–285. [Link]
-
ResearchGate. (n.d.). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Retrieved from [Link]
-
Zetterberg, A., & Larsson, O. (1985). Regulation of G1 cell cycle progression: distinguishing the restriction point from a nutrient-sensing cell growth checkpoint(s). Genes & Development, 9(9), 1036–1047. [Link]
-
Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]
-
UCL Flow Cytometry. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bioss. (n.d.). G2/M Checkpoint. Retrieved from [Link]
-
Stark, G. R., & Taylor, W. R. (2004). Analyzing the G2/M checkpoint. Methods in Molecular Biology, 280, 51–82. [Link]
-
G1 Phase Checkpoint of Cell Cycle. (2021, January 20). [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). G1 phase. Retrieved from [Link]
-
QIAGEN. (n.d.). G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. Retrieved from [Link]
-
Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, checkpoints, and cancer. Journal of Hematotherapy & Stem Cell Research, 12(2), 125–150. [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-. Retrieved from [Link]
-
NMPPDB. (n.d.). Benzene-1-methoxy-2-methyl. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]
-
Frontiers. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Retrieved from [Link]
-
NIH. (2020). 4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Retrieved from [Link]
-
NIH. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Retrieved from [Link]
-
MDPI. (2021). Ballota hirsuta Benth Arrests the Cell Cycle, Induces Apoptosis and Inhibits the Invasion of MCF-7 and MDA-MB-231 Cell Lines in 2D and 3D Models. Retrieved from [Link]
-
NIH. (2024). DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-(phenylethynyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene. Retrieved from [Link]
-
NIH. (2019). 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. Retrieved from [Link]
-
NIH. (2017). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Retrieved from [Link]
-
Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Retrieved from [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Khan Academy [khanacademy.org]
- 3. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. bioss.com.cn [bioss.com.cn]
- 9. The G2 checkpoint—a node‐based molecular switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with 1-Methoxy-2-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the potential of 1-Methoxy-2-(methylsulfonyl)benzene as an apoptosis-inducing agent in cancer cells. While direct extensive research on this specific isomer is emerging, its structural motifs are present in compounds known for their anticancer activities. This document synthesizes information on related sulfonylbenzene and methoxy-substituted molecules to propose a hypothetical mechanism of action centered on the intrinsic apoptotic pathway. We provide detailed, field-proven protocols for cell-based assays to validate this hypothesis, including cytotoxicity assessment, Annexin V/PI staining for apoptosis detection, caspase activity assays, and Western blotting for key apoptotic markers. The causality behind experimental choices is explained to empower researchers to not only execute but also interpret their findings effectively.
Introduction and Scientific Rationale
The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, maintaining a delicate balance between pro-survival and pro-apoptotic members.[2][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) allows tumor cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2][4] Consequently, targeting these pro-survival proteins is a clinically validated strategy.[5][6]
The compound 1-Methoxy-2-(methylsulfonyl)benzene belongs to a class of molecules whose derivatives have shown promise in cancer research. For instance, various alkylsulfonyl benzimidazole derivatives have been synthesized and identified as potent Bcl-2 inhibitors.[4] Furthermore, compounds with methoxybenzene (anisole) and sulfonyl groups have been explored for their anticancer properties.[7][8] The methoxy group, in particular, is a common feature in cytotoxic flavones that activate downstream signaling pathways leading to cell death.[8]
Based on this chemical precedent, we hypothesize that 1-Methoxy-2-(methylsulfonyl)benzene may function as a pro-apoptotic agent by potentially inhibiting anti-apoptotic Bcl-2 family proteins. This guide provides the experimental framework to test this hypothesis rigorously.
Proposed Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
We propose that 1-Methoxy-2-(methylsulfonyl)benzene may induce apoptosis by acting as a BH3-mimetic, a class of small molecules that mimic the action of pro-apoptotic BH3-only proteins (like Bad and Bim). These BH3-only proteins are natural antagonists of pro-survival Bcl-2 family members. By inhibiting proteins like Bcl-2, the compound would disrupt the sequestration of pro-apoptotic effector proteins Bax and Bak. This leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.[2][3]
Caption: Proposed mechanism of 1-Methoxy-2-(methylsulfonyl)benzene inducing apoptosis.
Experimental Workflow and Protocols
To validate the pro-apoptotic activity of 1-Methoxy-2-(methylsulfonyl)benzene, a multi-step experimental approach is recommended. This workflow ensures a logical progression from demonstrating general cytotoxicity to confirming apoptosis and elucidating the molecular mechanism.
Caption: A logical workflow for investigating the compound's apoptotic effects.
Materials and Reagents
-
Compound: 1-Methoxy-2-(methylsulfonyl)benzene (or its isomer 1-Methoxy-4-(methylsulfonyl)benzene as a reference[9]). Prepare a stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Cell Lines: A panel of cancer cell lines is recommended. For example, MCF-7 (breast cancer, known for Bcl-2 expression) or Jurkat (T-cell leukemia, a classic model for apoptosis).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Kits:
-
MTT or XTT cell viability assay kit.
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).
-
Caspase-Glo® 3/7 Assay Kit.[10]
-
-
Western Blotting:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-Cleaved PARP, Anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Protocol 1: Cell Viability and IC50 Determination
Rationale: The first step is to determine the concentration range over which the compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for designing subsequent mechanistic studies.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Methoxy-2-(methylsulfonyl)benzene in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay:
-
Add MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours until a color change is apparent.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
| Parameter | Recommended Condition |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. | Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| Controls | Vehicle (DMSO), Positive (e.g., Doxorubicin) |
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-Methoxy-2-(methylsulfonyl)benzene at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
| Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left | Negative | Negative | Viable Cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic Cells |
Protocol 3: Measurement of Caspase-3/7 Activity
Rationale: Caspases-3 and -7 are the primary executioner caspases in the apoptotic cascade.[14] Measuring their activity provides direct biochemical evidence of apoptosis induction. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that produces light upon cleavage by these caspases.[10]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. Treat with the compound as described in Protocol 2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on an orbital shaker for 30 seconds.
-
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express caspase activity as fold-change relative to the vehicle control.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Rationale: Western blotting allows for the qualitative and semi-quantitative analysis of key proteins in the apoptotic pathway.[16][17] This is crucial for validating the proposed mechanism of action, specifically the involvement of the Bcl-2 family and the activation of the caspase cascade.
-
Protein Extraction: Treat cells as in Protocol 2. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to normalize protein levels.
Expected Outcomes:
-
Downregulation of Bcl-2: Consistent with the inhibition of anti-apoptotic proteins.
-
No significant change in Bax: Bax levels often remain stable, but its activation is key.
-
Increase in Cleaved Caspase-3: Indicates activation of the executioner caspase.
-
Increase in Cleaved PARP: PARP is a substrate of cleaved caspase-3, and its cleavage is a hallmark of apoptosis.[14][16]
Trustworthiness and Self-Validation
Conclusion
This application note provides a robust, scientifically-grounded framework for evaluating the pro-apoptotic potential of 1-Methoxy-2-(methylsulfonyl)benzene in cancer cells. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can generate high-quality, reproducible data. The provided protocols, coupled with the rationale behind each step, empower drug development professionals to thoroughly investigate this and other novel compounds as potential anticancer therapeutics.
References
-
Al-Dhfyan, A., Al-Saleh, B., & Al-Badawi, Z. (2020). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 25(21), 5035. Available from: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137966, Benzene, 1-methoxy-4-(methylsulfonyl)-. Available from: [Link]
-
Kachur, A. V., et al. (2006). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. Proceedings of the National Academy of Sciences, 103(10), 3590-3595. Available from: [Link]
-
Letai, A. G. (2008). Bcl-2 family proteins in carcinogenesis and the treatment of cancer. Current molecular medicine, 8(8), 717-725. Available from: [Link]
-
Mishra, A., et al. (2021). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells. Journal of Cancer Research and Therapeutics, 17(7), 1591. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1258-1279. Available from: [Link]
-
Siew, Y. L., et al. (2019). Methoxy-flavones Identified from Ageratum conyzoides Induce Caspase-3 and-7 Activations in Jurkat Cells. Sains Malaysiana, 48(4), 845-851. Available from: [Link]
-
Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5345. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0269222. Available from: [Link]
-
Zhang, L., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 955480. Available from: [Link]
-
Strasser, A. (2017). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. YouTube. Available from: [Link]
-
Piwocka, K., et al. (2006). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Acta Biochimica Polonica, 53(4). Available from: [Link]
-
Jourdan, F., et al. (2024). Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-xL/Bcl-w Inhibitors. International Journal of Molecular Sciences, 25(6), 3463. Available from: [Link]
-
Smith, M. T. (2010). Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment. Carcinogenesis, 31(1), 149-153. Available from: [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Protocols.io. Available from: [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]
-
Promega Corporation. (2021). Caspase 3/7 Activity. Protocols.io. Available from: [Link]
-
Cragg, G. M., et al. (2009). The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. Drug Resistance Updates, 12(4-5), 113-124. Available from: [Link]
-
Lavrik, I. N. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1133, 53-59. Available from: [Link]
-
Sletten, E. M., et al. (2019). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 62(17), 7860-7872. Available from: [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Available from: [Link]
-
Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Márquez, M., et al. (2004). Charge-dependent targeting: results in six tumor cell lines. Anticancer Research, 24(3a), 1347-1351. Available from: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Induction Phase. Available from: [Link]
-
Zhang, Y. B., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(26), 21871-21884. Available from: [Link]
-
Reed, J. C. (2016). Targeting apoptosis in cancer therapy. Oncotarget, 7(28), 43079. Available from: [Link]
-
Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Lee, S. C., et al. (2016). Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species. Oncotarget, 7(40), 66141. Available from: [Link]
-
Kachur, A. V., et al. (2006). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. ResearchGate. Available from: [Link]
-
Mukhopadhyay, T., et al. (2002). Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. Clinical Cancer Research, 8(9), 2963-2969. Available from: [Link]
Sources
- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effective Targeting of Melanoma Cells by Combination of Mcl-1 and Bcl-2/Bcl-xL/Bcl-w Inhibitors | MDPI [mdpi.com]
- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-Methoxy-2-(methylsulfonyl)benzene in Leukemia Cell Lines
Introduction: The Scientific Rationale for Investigating 1-Methoxy-2-(methylsulfonyl)benzene as a Novel Anti-Leukemic Agent
Leukemia, a group of malignancies characterized by the proliferation of abnormal hematopoietic cells, remains a significant therapeutic challenge.[1] The established link between environmental exposure to benzene and an increased risk of developing leukemia, particularly Acute Myeloid Leukemia (AML), has driven research into the mechanisms of benzene-induced carcinogenesis.[2][3][4][5] Benzene and its metabolites are known to cause DNA damage and hematotoxicity, targeting hematopoietic stem cells and leading to uncontrolled cell growth.[2][3][6] This well-documented leukemogenic activity of the benzene scaffold provides a compelling, albeit counterintuitive, starting point for rational drug design. By modifying the benzene ring with functional groups, it is possible to transform a carcinogen into a targeted therapeutic agent.
The subject of this guide, 1-Methoxy-2-(methylsulfonyl)benzene, is a synthetic compound featuring a benzene core, a methoxy group (-OCH₃), and a methylsulfonyl group (-SO₂CH₃). The inclusion of the methylsulfonylbenzene moiety is of particular interest, as this scaffold is present in a variety of compounds investigated for their antitumor properties.[7] For instance, compounds bearing this group have been designed to act as inhibitors of critical cancer-related enzymes.[7] Furthermore, a prodrug that generates a 1,2-bis(methylsulfonyl)hydrazine derivative has demonstrated significant anticancer activity in preclinical models of acute myeloid leukemia, highlighting the potential of the methylsulfonyl group in targeting this disease.[8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Methoxy-2-(methylsulfonyl)benzene using in vitro leukemia cell line models. We will provide a logical workflow, from initial cytotoxicity screening to mechanistic studies, including detailed, field-proven protocols and the scientific justification behind each experimental choice.
Part 1: Initial Screening and Cytotoxicity Profile
The first critical step is to determine the cytotoxic potential of 1-Methoxy-2-(methylsulfonyl)benzene against a panel of leukemia cell lines. This initial screening provides essential data on the compound's potency and selectivity.
Selecting a Panel of Leukemia Cell Lines
A well-chosen panel of cell lines is crucial for obtaining clinically relevant data. The selection should encompass different leukemia subtypes to assess the compound's spectrum of activity.
| Cell Line | Leukemia Subtype | Key Characteristics |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Myeloblastic, well-characterized for differentiation and apoptosis studies. |
| K562 | Chronic Myelogenous Leukemia (CML) | Blast crisis phase, expresses the Bcr-Abl fusion protein. |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | T-lymphoblastic, commonly used in drug sensitivity assays.[9] |
| U937 | Histiocytic Lymphoma / AML M5 | Monocytic, useful for studying monocytic differentiation. |
| Peripheral Blood Mononuclear Cells (PBMCs) | Non-cancerous control | Isolated from healthy donors to assess cytotoxicity towards non-malignant cells. |
Experimental Workflow for Cytotoxicity Screening
The overall workflow for determining the half-maximal inhibitory concentration (IC₅₀) is a systematic process designed for reproducibility and accuracy.
Caption: Workflow for IC₅₀ determination.
Protocol: Cell Viability Assessment using MTT/XTT Assay
This protocol details the steps to measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in living cells is the core principle of this assay.[10][11]
Materials:
-
1-Methoxy-2-(methylsulfonyl)benzene
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected leukemia cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
96-well flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium.
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/ml in 100 µL of complete medium.
-
Compound Addition: After allowing cells to adhere or stabilize for a few hours, add 100 µL of the serially diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., a known chemotherapy drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[12][13]
-
MTT/XTT Reagent Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[14]
-
For XTT: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours, until a noticeable color change is observed in the vehicle control wells.
-
-
Absorbance Measurement: Measure the optical density (OD) of the plates using a microplate reader. The wavelength for MTT formazan is typically 570 nm, while XTT formazan is measured at 450-500 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity is confirmed, the next phase is to investigate how 1-Methoxy-2-(methylsulfonyl)benzene induces cell death. The primary questions to address are whether the compound triggers programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.
Apoptosis Detection via Annexin V & Propidium Iodide Staining
Apoptosis is a key mechanism for anti-cancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[15][17]
Protocol:
-
Cell Treatment: Seed a leukemia cell line (e.g., HL-60) in 6-well plates and treat with 1-Methoxy-2-(methylsulfonyl)benzene at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells (both adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1] The results will differentiate between four populations:
| Expected Outcome with an Apoptosis-Inducing Agent |
| A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the treated samples compared to the vehicle control. |
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] By staining DNA with a fluorescent dye like Propidium Iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by flow cytometry.[18]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis protocol (section 2.1) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.[19][20]
| Expected Outcome with a Cell Cycle-Arresting Agent |
| An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated samples compared to the control, which shows a normal distribution.[19] |
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain deeper insight into the mechanism of action, it is essential to investigate the effect of 1-Methoxy-2-(methylsulfonyl)benzene on key proteins involved in apoptosis and cell cycle regulation. Western blotting is the standard technique for this purpose.[21]
Proposed Signaling Pathway for Investigation
Based on the common mechanisms of anti-cancer drugs, a logical starting point is to investigate the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism in cancer cells.[22]
Caption: Hypothesized apoptotic signaling pathway.
Protocol: Western Blot Analysis
This protocol will be used to measure changes in the expression levels of key regulatory proteins after treatment with the compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p21, anti-Cyclin B1, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets from the treatment experiments in RIPA buffer.[23] Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative changes in protein expression.
Data Interpretation Table
| Target Protein | Function | Expected Change with Active Compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved Caspase-3 | Increase |
| p21 | Cell cycle inhibitor | Increase (if G1/S arrest) |
| Cyclin B1 | G2/M progression | Decrease (if G2/M arrest) |
Conclusion and Future Directions
This application guide provides a robust framework for the initial in vitro characterization of 1-Methoxy-2-(methylsulfonyl)benzene as a potential anti-leukemic agent. The systematic progression from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and protein expression will generate a comprehensive preclinical data package. Positive and compelling results from these studies would justify further investigation, including synergy studies with existing chemotherapeutics, evaluation in primary patient samples, and eventual progression to in vivo animal models to assess efficacy and safety. The exploration of novel chemical entities, such as modified benzene derivatives, is a critical endeavor in the ongoing effort to develop more effective and targeted therapies for leukemia.
References
- Benzene induces rapid leukemic transformation after prolonged hematotoxicity in a murine model - PMC - NIH. (2020-06-05).
- MTT assay and its use in cell viability and proliferation analysis - Abcam.
- Cell Cycle Flow Cytometry Analysis of Leukemia Cells. 48h exposure to... | Download Scientific Diagram - ResearchGate.
- Caspase-independent type III programmed cell death in chronic lymphocytic leukemia: the key role of the F-actin cytoskeleton | Haematologica. (2009-04-01).
- Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - NIH.
- Western blot analysis of lymphoma and leukaemia cell lines with a... - ResearchGate.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025-12-10).
- Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia.
- Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC - PubMed Central.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Understanding the Wnt Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Feasible Key against Relapses - PMC - NIH. (2023-05-05).
- Benzene Exposure Linked to Acute Myeloid Leukemia - Vogelzang Law.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021-11-26).
- Flow Cytometry in the Diagnosis of Leukemias - NCBI - NIH.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Oncotarget. (2017-04-25).
- Benzene: Can it cause leukemia? - Medical News Today. (2022-05-24).
- Caspase-3 and Annexin V assays confirm that cell death across... - ResearchGate.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US.
- Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC - PubMed Central.
- list of medical research articles showing benzene exposure causes.
- Flow cytometric detection of leukemic stem cells in Acute Myeloid Leukemia: current status and future directions - Frontiers.
- 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells - PMC - NIH.
- Western blot protocol | Abcam.
- Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies.
- The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - ResearchGate. (2025-08-06).
- Temporal Tracking Of Cell Cycle Progression Using Flow Cytometry l Protocol Preview. (2022-07-31).
- Western Blotting Protocol - Cell Signaling Technology.
- Dangerous and cancer-causing properties of products and chemicals in the oil refining and petrochemical industries. Part XXX: Causal relationship between chronic myelogenous leukemia and benzene-containing solvents - PubMed.
- Current trends in luminescence-based assessment of apoptosis - RSC Publishing. (2023-10-30).
- Introduction to XTT assays for cell-viability assessment - Abcam.
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PubMed Central.
Sources
- 1. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzene induces rapid leukemic transformation after prolonged hematotoxicity in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene Exposure Linked to Acute Myeloid Leukemia [vogelzanglaw.com]
- 4. Benzene: Can it cause leukemia? [medicalnewstoday.com]
- 5. Dangerous and cancer-causing properties of products and chemicals in the oil refining and petrochemical industries. Part XXX: Causal relationship between chronic myelogenous leukemia and benzene-containing solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AT [thermofisher.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Leukemia Cell Cycle Chemical Profiling Identifies the G2-phase Leukemia Specific Inhibitor Leusin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 18. Flow cytometry study of cell cycle, apoptosis and drug resistance in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating the Efficacy of 2-Methoxy-4-vinylphenol in Pancreatic Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-Methoxy-4-vinylphenol's effects on pancreatic cancer cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the anti-cancer properties of this compound.
Introduction: The Therapeutic Potential of Phenolic Compounds in Pancreatic Cancer
Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor growth and limited therapeutic options. The complex signaling networks that drive its progression are key targets for novel drug discovery. Phenolic compounds, such as 2-Methoxy-4-vinylphenol, have garnered interest for their potential anti-inflammatory and cell cycle arresting properties, making them attractive candidates for investigation in pancreatic cancer treatment[1]. This guide details the methodologies to explore the anti-proliferative and pro-apoptotic effects of 2-Methoxy-4-vinylphenol on human pancreatic cancer cell lines, such as Panc-1 and SNU-213[1].
Mechanism of Action: Targeting Key Survival Pathways
Preliminary studies suggest that 2-Methoxy-4-vinylphenol exerts its anti-cancer effects by modulating critical signaling pathways involved in cell survival and migration. Specifically, it has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, two key proteins in pathways that are often dysregulated in pancreatic cancer[1]. The RAF/MEK/ERK and PI3K/AKT pathways are central to pancreatic cancer cell proliferation and survival, and their inhibition is a key therapeutic strategy[2][3][4][5][6].
Below is a diagram illustrating the putative signaling pathway affected by 2-Methoxy-4-vinylphenol.
Caption: Putative signaling pathway of 2-Methoxy-4-vinylphenol in pancreatic cancer cells.
Experimental Protocols
This section provides detailed protocols for the culture of pancreatic cancer cell lines and the subsequent assays to determine the effects of 2-Methoxy-4-vinylphenol.
Pancreatic Cancer Cell Line Culture
Aseptic technique is paramount for successful cell culture. The following protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Panc-1 or SNU-213 human pancreatic cancer cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells: Quickly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask[7].
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:4 or 1:6 split ratio).
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Pancreatic cancer cells
-
2-Methoxy-4-vinylphenol stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Methoxy-4-vinylphenol in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with the same concentration of solvent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-Methoxy-4-vinylphenol for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Materials:
-
6-well plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.[16]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation and Interpretation
Quantitative data should be presented clearly for easy comparison. Below are example tables for summarizing the results.
Table 1: Effect of 2-Methoxy-4-vinylphenol on Pancreatic Cancer Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Panc-1, 48h) | % Viability (SNU-213, 48h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 85 ± 4.1 | 88 ± 3.9 |
| 25 | 62 ± 3.5 | 68 ± 4.2 |
| 50 | 41 ± 2.9 | 49 ± 3.1 |
| 100 | 25 ± 2.1 | 30 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction by 2-Methoxy-4-vinylphenol in Panc-1 Cells (48h)
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 25 | 15.8 ± 1.2 | 5.2 ± 0.8 |
| 50 | 28.4 ± 2.1 | 12.6 ± 1.5 |
| 100 | 45.2 ± 3.5 | 20.1 ± 2.2 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Cell Cycle Distribution in Panc-1 Cells Treated with 2-Methoxy-4-vinylphenol (48h)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| 25 | 65.1 ± 3.1 | 20.5 ± 1.7 | 14.4 ± 1.3 |
| 50 | 72.8 ± 3.5 | 15.2 ± 1.4 | 12.0 ± 1.1 |
| 100 | 78.4 ± 4.0 | 10.1 ± 1.0 | 11.5 ± 1.2 |
Data are presented as mean ± SD from three independent experiments.
Experimental Workflow Visualization
The following diagram outlines the overall experimental workflow for evaluating the effects of 2-Methoxy-4-vinylphenol.
Caption: Overall experimental workflow for assessing the anti-cancer effects of 2-Methoxy-4-vinylphenol.
Conclusion
These application notes provide a robust framework for investigating the anti-cancer properties of 2-Methoxy-4-vinylphenol in pancreatic cancer cell lines. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. This comprehensive approach will aid in the evaluation of its therapeutic potential and contribute to the development of novel treatment strategies for pancreatic cancer.
References
-
Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. OncoDaily. [Link]
-
Novel methods for in vitro modeling of pancreatic cancer reveal important aspects for successful primary cell culture. BMC Cancer. [Link]
-
Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment. National Institutes of Health. [Link]
-
2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. PubMed. [Link]
-
Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects. PubMed Central. [Link]
-
Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. PubMed Central. [Link]
-
Cell Growth Protocol for PANC1 cell line PANC1 (ATCC number CRL1469) cell culture and formaldeh. UCSC Genome Browser. [Link]
-
ERK plays a conserved dominant role in pancreas cancer cell EMT heterogeneity driven by diverse oncogenic, differentiation, and therapeutic stimuli. bioRxiv. [Link]
-
The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer. PubMed Central. [Link]
-
The Role of Signaling Pathways in Pancreatic Cancer Targeted Therapy. BINASSS. [Link]
-
Study reveals how cigarette smoke toxins drive pancreatic tumor growth. Oncology Central. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. [Link]
-
Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer. Frontiers. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
Abstract 462: Hyperactivation of ERK/MAPK pathway reduces pancreatic cancer cells' proliferation and tumor progression through phosphoproteome reprogramming. AACR Journals. [Link]
-
Cells and cell culture. Bio-protocol. [Link]
-
Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Spandidos Publications. [Link]
-
Enzyme Promoting Tumor Growth and Spread in Pancreatic Cancer Identified. UC San Diego Health. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Establishment of Primary Cell Lines in Pancreatic Cancer. Semantic Scholar. [Link]
-
Evaluation using Western Blot (108.9 KB). STANDARD OPERATING PROCEDURE. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Prognostic Significance of Activated Akt Expression in Pancreatic Ductal Adenocarcinoma. AACR Journals. [Link]
-
Pancreatic Stellate Cells Facilitate Pancreatic Cancer Cell Viability and Invasion. PubMed. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
Sources
- 1. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncology Reports [spandidos-publications.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. atcc.org [atcc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Western Blot Protocol | R&D Systems [rndsystems.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Biochemical Assay for Characterizing Kinase Inhibition by 1-Methoxy-2-(methylsulfonyl)benzene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory potential of the small molecule, 1-Methoxy-2-(methylsulfonyl)benzene, against a protein kinase of interest. As the specific biological targets of this compound are not yet publicly characterized, this protocol presents a universal and robust methodology adaptable for initial screening and potency determination. We detail a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the production of adenosine diphosphate (ADP), a universal product of the kinase reaction.[1][2] This approach offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS) formats.[2][3] The protocol emphasizes critical assay development steps, including enzyme and substrate titration and ATP concentration optimization, to ensure the generation of reliable and reproducible inhibition data.
Introduction: The Central Role of Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein.[3] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][3]
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[4] Assessing the inhibitory potential of a novel compound, such as 1-Methoxy-2-(methylsulfonyl)benzene, requires a robust and validated biochemical assay. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5] This application note provides the scientific rationale and a detailed, field-proven protocol for achieving this.
Assay Principle: Luminescence-Based ADP Detection
To quantify kinase activity and its inhibition, we will employ the ADP-Glo™ Kinase Assay. This method is based on the principle that the amount of ADP produced in a kinase reaction is directly proportional to the kinase's activity. The assay is performed in two steps after the initial kinase reaction is complete.[6]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (1-Methoxy-2-(methylsulfonyl)benzene) are incubated together. The kinase phosphorylates its substrate, converting ATP to ADP. Following this, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[2]
-
ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP serves as a substrate for luciferase, which catalyzes a reaction that produces a stable, quantifiable luminescent signal.[2][7]
The intensity of the luminescent signal is directly proportional to the amount of ADP generated in the initial reaction, and therefore, to the kinase activity.[2] An effective inhibitor will reduce kinase activity, leading to lower ADP production and a decreased luminescent signal.[3]
Step-by-Step Procedure
Total Reaction Volume: 5 µL (Kinase Reaction) -> 20 µL (Final)
-
Plate Setup:
-
Test Wells: Add 2.5 µL of 2X Kinase Solution.
-
Positive Control (Max Signal / 0% Inhibition): Add 2.5 µL of 2X Kinase Solution.
-
Negative Control (No Enzyme / 100% Inhibition): Add 2.5 µL of Kinase Assay Buffer (no enzyme).
-
-
Add Inhibitor:
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) from the inhibitor source plate to the appropriate wells.
-
For control wells, add the same volume of 100% DMSO. The final DMSO concentration should be consistent across all wells and ideally ≤1%. [8]
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 4X Substrate/ATP working solution to all wells to start the reaction.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
First Detection Step (Stop Reaction & Deplete ATP):
-
Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Mix gently and incubate at room temperature for 40 minutes.
-
-
Second Detection Step (Generate Signal):
-
Add 10 µL of Kinase Detection Reagent to all wells.
-
Mix gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: Use the signals from the control wells to normalize the data for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Max - Signal_NoEnzyme))
-
Generate IC50 Curve:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100%) | 102.1 |
| Bottom Plateau | Minimum % Inhibition (should be near 0%) | -1.5 |
| LogIC50 | Log of the inhibitor concentration at 50% inhibition | -6.3 |
| IC50 | Concentration for 50% inhibition (derived from LogIC50) | 501 nM |
| Hill Slope | Steepness of the curve | 1.1 |
Interpretation: The IC50 value represents the potency of 1-Methoxy-2-(methylsulfonyl)benzene against the specific kinase tested under these defined assay conditions. A lower IC50 value indicates higher potency. It is crucial to report the ATP concentration used, as this significantly impacts the IC50 value for ATP-competitive inhibitors. [9]For a more absolute measure of potency that is independent of assay conditions, determination of the inhibition constant (Ki) is recommended as a follow-up study. [9]
Conclusion and Best Practices
This application note provides a robust, universal framework for the initial characterization of 1-Methoxy-2-(methylsulfonyl)benzene as a potential kinase inhibitor. The luminescence-based ADP-Glo™ assay offers a reliable and high-throughput compatible method for determining inhibitor potency.
Key considerations for success include:
-
Thorough Optimization: Do not skip the preliminary enzyme and ATP titrations. [9][8]* Consistent DMSO Concentration: Ensure the final DMSO concentration is low and uniform across all wells to avoid solvent-induced artifacts. [8]* Appropriate Controls: Always include positive (no inhibitor) and negative (no enzyme) controls on every plate to ensure data quality and proper normalization.
-
Data Fitting: Use appropriate non-linear regression models to accurately calculate IC50 values.
By following this detailed protocol and adhering to best practices in enzyme kinetics, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link]
-
Peters, C. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 807. [Link]
-
Shapiro, A. B. (2015, March 25). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-methyl-4-(methylthio)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Kim, H. Y., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ACS Omega, 8(49), 46973–46988. [Link]
-
Sportsman, J. R., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 4(4), 439–446. [Link]
-
IRB Barcelona. (2025, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Held, P. (2006). A high-throughput radiometric kinase assay. Nature Methods, 3, 650-651. [Link]
-
Davis, M. I., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(7), 958–963. [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560–572. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. ADP-Glo™ Kinase Assay [promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Benzenesulfonate Scaffolds
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Re-emerging Promise of Benzenesulfonates in Oncology
The benzenesulfonate and its related sulfonamide scaffolds have a storied history in medicinal chemistry, yet their potential as direct anticancer agents, particularly as sulfonate esters, has been comparatively underexplored.[1] Recent investigations, however, have unveiled a compelling narrative: these scaffolds are not mere synthetic intermediates but possess potent and multifaceted antitumor activities.[1] This guide provides a comprehensive overview of the strategies and methodologies for the rational design, synthesis, and preclinical evaluation of novel anticancer agents derived from benzenesulfonate scaffolds. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols to empower researchers in this exciting and promising field of oncology drug discovery.
The resurgence of interest in benzenesulfonate derivatives is buoyed by their demonstrated ability to modulate a variety of cancer-relevant biological pathways. These compounds have shown efficacy in inducing cell cycle arrest, promoting programmed cell death (apoptosis and autophagy), and inhibiting key enzymatic drivers of cancer progression, such as tyrosine kinases and carbonic anhydrases.[1][2][3] Furthermore, certain derivatives have been identified as potent tubulin polymerization modulators, placing them in a class of highly successful antimitotic agents.[2][4]
This document will guide you through the critical stages of developing these novel agents, from initial chemical synthesis and structure-activity relationship (SAR) studies to in-depth in vitro biological characterization and foundational in vivo efficacy assessment.
Part 1: Rational Design and Synthesis of Benzenesulfonate Derivatives
The journey to a novel anticancer agent begins with its chemical conception and synthesis. The benzenesulfonate scaffold offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Core Synthetic Strategies
Two prominent classes of benzenesulfonate-containing anticancer agents that have emerged are the styrylquinazoline benzenesulfonates and the pyrazoline benzenesulfonamides. The synthetic approaches to these scaffolds are logical and can be systematically optimized.
A. Synthesis of Styrylquinazoline Benzenesulfonates
This class of compounds has demonstrated potent submicromolar activity against a range of cancer cell lines, including leukemia and glioblastoma.[1][2] The synthesis is a multi-step process that begins with the construction of the quinazoline core, followed by the introduction of the styryl moiety, and finally, sulfonylation.
-
Rationale: The quinazoline core is a privileged scaffold in medicinal chemistry, known for its interaction with various kinases.[2] The styryl group provides an extended conjugation system and can be readily modified to explore SAR. The terminal benzenesulfonate group is crucial for the observed biological activity, which includes potent G2/M cell cycle arrest.[2]
Experimental Protocol: Synthesis of a 2-Styrylquinazoline Precursor
This protocol outlines the initial steps to create the core structure prior to the final sulfonylation.
-
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
-
In a 250 mL round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) with an excess of acetic anhydride (15 mL).
-
Add porcelain chips and reflux the mixture at approximately 135-140°C for 50-60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting solid, add petroleum ether (40-60°C) to extract the product. Repeat the extraction.
-
Dry the combined petroleum ether extracts to obtain the crystalline product, which can be recrystallized from ethanol.
-
-
Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one.
-
Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (0.01 mol, 1.61 g) in ethanol in a round-bottom flask.
-
Add an equimolar amount of 99% hydrazine hydrate (0.01 mol, approximately 0.5 mL).
-
Reflux the mixture for 3-4 hours.
-
Upon cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
-
Step 3: Condensation to form the Styryl-like Precursor.
-
The 3-amino-2-methylquinazolin-4(3H)-one can then be further reacted with substituted aromatic aldehydes to introduce the "styryl" component, often involving a Schiff base formation, which can then be subjected to the final sulfonylation step.
-
B. Synthesis of Pyrazoline Benzenesulfonamides
Pyrazoline benzenesulfonamides are another promising class of anticancer agents, often synthesized via a two-step process involving a Claisen-Schmidt condensation followed by cyclization.[5]
-
Rationale: The pyrazoline ring is a versatile pharmacophore with a broad range of biological activities.[5] The benzenesulfonamide moiety is a well-established zinc-binding group, making these compounds potent inhibitors of enzymes like carbonic anhydrases, which are upregulated in many tumors.[3][5]
Experimental Protocol: Two-Step Synthesis of Pyrazoline Scaffolds
-
Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation. [5]
-
Dissolve an appropriate aromatic ketone (e.g., acetophenone) (10 mmol) and an aromatic aldehyde (e.g., benzaldehyde) (10 mmol) in ethanol (30-40 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.[6]
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.[6]
-
Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol.
-
-
Step 2: Cyclization to form the Pyrazoline Ring.
-
Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 mmol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the pyrazoline derivative often precipitates. The product can be collected by filtration, washed, and recrystallized.
-
Final Step: Sulfonylation
The final step in the synthesis of benzenesulfonate anticancer agents is the introduction of the sulfonate group. This is typically achieved by reacting a hydroxyl-containing precursor with a benzenesulfonyl chloride derivative in the presence of a base.
Experimental Protocol: General Sulfonylation
-
Dissolve the hydroxyl-containing precursor (e.g., a styrylquinazoline with a phenolic hydroxyl group) (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine (1.2-1.5 mmol), and cool the mixture in an ice bath.
-
Slowly add a solution of the desired benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (1.1 mmol) in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: In Vitro Biological Evaluation
A systematic in vitro evaluation is critical to determine the anticancer potential of the newly synthesized benzenesulfonate derivatives and to elucidate their mechanism of action.
Antiproliferative Activity Assessment
The initial screening of compounds involves determining their ability to inhibit the proliferation of a panel of human cancer cell lines.
-
Causality: This assay provides the first indication of the compound's anticancer activity and its potency (typically measured as the IC50 value). A diverse panel of cell lines from different cancer types (e.g., leukemia, colon, breast, lung, glioblastoma) is recommended to assess the spectrum of activity.[2] It is also crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to evaluate selectivity.[2]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzenesulfonate derivatives (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or paclitaxel).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Elucidation of the Mechanism of Action
Once active compounds are identified, the next step is to understand how they exert their anticancer effects.
A. Cell Cycle Analysis
Many benzenesulfonate derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[1][2]
-
Rationale: Disrupting the normal progression of the cell cycle is a key mechanism of many successful anticancer drugs. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.
B. Apoptosis and Autophagy Induction
Benzenesulfonate derivatives can induce programmed cell death through both apoptosis and autophagy.[1][2]
-
Rationale: Inducing cancer cells to undergo self-destruction is a primary goal of cancer therapy. The dual induction of apoptosis and autophagy can be particularly effective in overcoming drug resistance.[1][2]
Protocol: Apoptosis Assay using Annexin V-FITC/PI Staining
-
Treat cells with the compound for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
C. Tubulin Polymerization Assay
Some benzenesulfonate derivatives act as antimitotic agents by interfering with tubulin dynamics.[2][4]
-
Rationale: Microtubules are essential for cell division, and drugs that disrupt their polymerization or depolymerization are potent anticancer agents. An in vitro tubulin polymerization assay can directly measure the effect of a compound on this process.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add the test compound, a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition), and a negative control (vehicle).
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
D. Kinase Inhibition Assays
The structural resemblance of some benzenesulfonate derivatives to known kinase inhibitors suggests they may target these enzymes.[2]
-
Rationale: Kinases are frequently dysregulated in cancer, and kinase inhibitors are a major class of targeted therapies. In vitro kinase assays can identify specific kinases that are inhibited by the test compounds.
Protocol: General Kinase Inhibition Assay (e.g., for BTK, Lck)
-
Kinase inhibition assays are often performed using commercial kits that employ various detection methods (e.g., fluorescence, luminescence, radioactivity).
-
Typically, the assay involves incubating the kinase, a specific substrate, and ATP with the test compound.
-
The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
-
The results are usually expressed as the percentage of inhibition at a given compound concentration.[2]
Visualization of Cellular Mechanisms
Part 3: Preclinical In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Formulation for In Vivo Administration
Many novel benzenesulfonate derivatives may have poor water solubility, necessitating a suitable formulation for in vivo delivery.
-
Rationale: The formulation can significantly impact the drug's absorption, distribution, and ultimately, its efficacy and toxicity. The goal is to achieve adequate drug exposure at the tumor site.
Considerations for Formulation Development
-
Solubilizing Excipients: A variety of excipients can be used to solubilize poorly soluble compounds for both oral and injectable formulations.[1][7] These include:
-
Formulation Types:
-
Solutions: The simplest approach if the drug can be dissolved in a biocompatible solvent system.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs.[8]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and bioavailability.[9]
-
Protocol: Preparation of a Simple Cosolvent Formulation for Intraperitoneal Injection
-
Determine the solubility of the benzenesulfonate derivative in various individual excipients (e.g., DMSO, PEG 400, Tween 80).
-
Based on the solubility data, prepare a cosolvent system. A common example is a mixture of DMSO, PEG 400, Tween 80, and saline.
-
Dissolve the required amount of the compound in DMSO first.
-
Add PEG 400 and Tween 80 and mix thoroughly.
-
Finally, add saline to the desired final concentration, ensuring the compound remains in solution.
-
The final formulation should be sterile-filtered before administration.
Human Tumor Xenograft Models
The most common preclinical model for evaluating anticancer drug efficacy involves implanting human cancer cells into immunodeficient mice.
-
Rationale: Xenograft models allow for the assessment of a drug's antitumor activity in a living organism, providing data on tumor growth inhibition.[2] The use of immunodeficient mice (e.g., nude or SCID mice) is necessary to prevent the rejection of the human tumor cells.[2]
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the desired human cancer cell line (e.g., one that showed high sensitivity in vitro) and harvest the cells during the exponential growth phase.
-
Implantation: Resuspend the cells in a sterile medium, often mixed with Matrigel, and subcutaneously inject them into the flank of immunodeficient mice (e.g., 5 x 10^6 cells per mouse).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: Volume = 0.5 x length x width².
-
Treatment: Randomize the mice into treatment and control groups. Administer the formulated benzenesulfonate derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group should receive the vehicle formulation.
-
Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). The primary endpoint is typically tumor growth inhibition. At the end of the study, the tumors can be excised for further analysis (e.g., histology, biomarker studies).
Preliminary Pharmacokinetic and Toxicity Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) and the toxicity profile of a new compound is crucial for its development.
-
Rationale: Favorable pharmacokinetic properties are essential for a drug to reach its target in effective concentrations. Early assessment of toxicity can identify potential liabilities and guide further optimization.[8] For kinase inhibitors, which many benzenesulfonates resemble, understanding their ADME properties is particularly important.[10][11]
Key Parameters to Evaluate
-
Pharmacokinetics (PK): A preliminary PK study in rodents can provide information on key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Toxicity (Tox): During the efficacy studies, monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and signs of distress. A more formal acute toxicity study can also be conducted to determine the maximum tolerated dose (MTD).
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.
Table 1: In Vitro Antiproliferative Activity of Benzenesulfonate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| BS-1 | K562 (Leukemia) | 0.172 | 72.9 |
| U-251 (Glioblastoma) | 1.897 | 6.6 | |
| BS-3 | K562 (Leukemia) | 0.078 | 120.7 |
| PANC-1 (Pancreatic) | 0.097 | 97.1 | |
| Reference Drug | Imatinib | K562 (Leukemia) | 0.133 |
| Data adapted from a study on quinazoline sulfonates.[2] | |||
| SI = IC50 in normal cells / IC50 in cancer cells |
Table 2: Kinase Inhibitory Activity of Benzenesulfonate Derivatives
| Compound (at 0.5 µM) | % Inhibition of BTK Kinase | % Inhibition of Lck Kinase |
| BS-1 | 18.80 | 25.78 |
| BS-2 | 40.18 | 9.93 |
| BS-3 | 30.66 | 42.65 |
| Data adapted from a study on quinazoline sulfonates.[2] |
Conclusion and Future Directions
Benzenesulfonate scaffolds represent a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. The synthetic accessibility of these compounds, coupled with their potent and often multi-targeted biological activity, makes them highly attractive for further development. The protocols and application notes provided herein offer a robust framework for researchers to systematically design, synthesize, and evaluate new benzenesulfonate derivatives. Future efforts should focus on optimizing the pharmacokinetic and toxicological properties of lead compounds to facilitate their translation into clinical candidates. The integration of advanced in silico modeling with empirical testing will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.
References
-
Glowacka, I. E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1775. [Link]
-
El-Sayed, M. F., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16752. [Link]
-
O'Brien, Z., & Moghaddam, M. F. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(21), 2289–2308. [Link]
-
Ismail, N. S. M., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 17(2), 241. [Link]
-
Glowacka, I. E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ProQuest. [Link]
-
Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 255-267. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Kim, S. J., & Kim, J. S. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6. [Link]
-
O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert opinion on drug metabolism & toxicology, 9(8), 945–960. [Link]
-
Anonymous. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Anonymous. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
L-Eva, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1897. [Link]
-
Reddy, B. V. S., et al. (2021). Synthesis, characterization of 2-methylquinozolinyl thiazolidines for anti-microbial activity. ResearchGate. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-28. [Link]
-
Khalid, A., & Stevens, M. (2024). Pharmacokinetics and Toxicity of Anticancer Drugs. American Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors [mdpi.com]
- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. future4200.com [future4200.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Versatile Intermediate: A Guide to the Synthetic Applications of 1-Methoxy-2-(methylsulfonyl)benzene
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of constructing complex molecules for the pharmaceutical and agrochemical industries.[1] Among the vast arsenal of synthetic intermediates, 1-Methoxy-2-(methylsulfonyl)benzene (CAS 13736-79-3) emerges as a valuable and versatile building block.[1] This compound, characterized by the presence of a methoxy and a methylsulfonyl group in an ortho relationship on a benzene ring, possesses a unique electronic and steric profile that enables a range of selective chemical transformations.
This comprehensive guide provides an in-depth exploration of the use of 1-Methoxy-2-(methylsulfonyl)benzene as a key intermediate in organic synthesis. We will delve into its preparation, highlight its utility in the synthesis of important chemical motifs, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Chemical Profile of 1-Methoxy-2-(methylsulfonyl)benzene:
| Property | Value |
| IUPAC Name | 1-Methoxy-2-(methylsulfonyl)benzene |
| CAS Number | 13736-79-3 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | CS(=O)(=O)c1ccccc1OC |
Core Application: A Gateway to Functionalized Benzenesulfonamides
A primary application of 1-Methoxy-2-(methylsulfonyl)benzene lies in its role as a precursor to 2-methoxybenzenesulfonyl chloride. This sulfonyl chloride is a critical reagent for the synthesis of a variety of benzenesulfonamide derivatives, a class of compounds with significant pharmacological importance.
The synthetic utility stems from the facile conversion of the methylsulfonyl group into a sulfonyl chloride. This transformation opens the door to a plethora of subsequent reactions, most notably the sulfonylation of amines to form sulfonamides.
Mechanism of Action: From Sulfone to Sulfonamide
The conversion of 1-Methoxy-2-(methylsulfonyl)benzene to a sulfonamide derivative proceeds through a two-step sequence. The first step involves the chlorination of the methylsulfonyl group to generate the highly reactive 2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired sulfonamide.
Caption: General workflow for the synthesis of benzenesulfonamides from 1-Methoxy-2-(methylsulfonyl)benzene.
Application Spotlight: Synthesis of 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
A notable example of the utility of 1-Methoxy-2-(methylsulfonyl)benzene is in the synthesis of 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound belongs to a class of heterocyclic sulfonamides that are of interest in medicinal chemistry.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide starting from 2-methoxybenzenesulfonyl chloride, which is derived from 1-Methoxy-2-(methylsulfonyl)benzene.
Step 1: Synthesis of 2-Methoxybenzenesulfonyl Chloride
Detailed experimental procedures for the conversion of 1-Methoxy-2-(methylsulfonyl)benzene to 2-methoxybenzenesulfonyl chloride are proprietary and depend on the specific chlorinating agent used. Common reagents for such transformations include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under appropriate conditions.
Step 2: Synthesis of 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Materials:
-
2-Methoxybenzenesulfonyl chloride
-
2-Amino-5-methyl-1,3,4-thiadiazole
-
Pyridine
-
Ethanol
Procedure:
-
In a clean, dry reaction flask, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in pyridine.
-
To this solution, add 2-methoxybenzenesulfonyl chloride (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Product |
| 2-Methoxybenzenesulfonyl chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | Pyridine | 2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role in this reaction. It acts as a solvent to dissolve the reactants and, more importantly, as a base to neutralize the hydrochloric acid (HCl) generated during the sulfonylation reaction. This prevents the protonation of the amine starting material, which would render it unreactive.
-
Room Temperature Reaction: The sulfonylation of amines with sulfonyl chlorides is typically an exothermic reaction that proceeds readily at room temperature. Elevated temperatures are generally not required and may lead to side reactions.
-
Recrystallization for Purification: Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.
Future Directions and Broader Applications
The synthetic utility of 1-Methoxy-2-(methylsulfonyl)benzene extends beyond the synthesis of simple sulfonamides. The ortho-disubstitution pattern allows for its use in a variety of other transformations, including:
-
Directed Ortho-Metalation: The methoxy and methylsulfonyl groups can act as directing groups for the deprotonation of the aromatic ring at a specific position, allowing for the introduction of other functional groups.
-
Cross-Coupling Reactions: The aromatic ring can be further functionalized through various palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the methylsulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution reactions.
Further research into these areas will undoubtedly uncover new and exciting applications for this versatile intermediate.
Conclusion
1-Methoxy-2-(methylsulfonyl)benzene is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides a gateway to a wide range of functionalized aromatic compounds, particularly benzenesulfonamide derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methoxy-2-(methylsulfonyl)benzene by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-Methoxy-2-(methylsulfonyl)benzene (CAS No. 13736-79-3) via recrystallization. The content is structured to address practical challenges and provide scientifically grounded solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature that is above its own melting point. Instead of dissolving and later crystallizing, the solid melts to form a second liquid layer immiscible with the solvent. Given that the reported melting point of 1-Methoxy-2-(methylsulfonyl)benzene is 129–131 °C, this is most likely to happen if you are using a high-boiling point solvent and the solution becomes supersaturated while still very hot[1].
-
Causality: The high concentration of the solute in the hot solvent means the saturation point is reached at a temperature above 129 °C. At this point, the compound has no choice but to separate as a liquid (its molten form) rather than a solid crystal lattice.
-
Immediate Solution:
-
Reheat the mixture to dissolve the oil back into the solution.
-
Add more of the same solvent (typically 10-20% more volume) to decrease the saturation temperature.
-
Allow the solution to cool very slowly, perhaps by insulating the flask. This gives molecules more time to orient themselves into a crystal lattice.
-
-
Long-Term Strategy:
-
Choose a solvent with a lower boiling point. For a compound melting at ~130 °C, solvents like isopropanol (BP 82.6 °C) or ethyl acetate (BP 77.1 °C) are generally safer choices than toluene (BP 111 °C) or water (BP 100 °C) if supersaturation is an issue.
-
Use a solvent pair. Start by dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution just becomes turbid (cloudy). Reheat to clarify and then cool slowly.
-
Question: I have very low recovery of my purified compound. What are the likely causes?
Answer:
Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Excessive Solvent Usage: The most frequent cause. While the goal is to use enough solvent to dissolve the compound when hot, using too much will keep a significant portion of it dissolved even when cold. Every solvent will dissolve some amount of solute even at 0 °C.
-
Solution: Before the initial filtration, try boiling off some of the solvent to re-concentrate the solution. Then, allow it to cool again. For future experiments, add the hot solvent in small portions just until the solid dissolves and no more.
-
-
Premature Crystallization: If crystals form too quickly in the funnel during hot filtration (to remove insoluble impurities), you will lose product.
-
Solution: Use a pre-heated funnel (stemless or wide-stemmed) and filter the hot solution as quickly as possible. If crystals still form, add a small amount of hot, pure solvent to the funnel to redissolve them and wash them through.
-
-
Inappropriate Solvent Choice: The ideal solvent shows a large difference in solubility between hot and cold conditions. If the compound is moderately soluble in the cold solvent, significant losses are inevitable.
-
Solution: Consult the solvent selection table below and perform small-scale tests to find a more suitable solvent or solvent pair.
-
Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon (charcoal).
-
Mechanism: Activated carbon has a very high surface area with pores that adsorb large, flat, aromatic molecules (like many organic dyes) while leaving your smaller target molecule in solution.
-
Protocol:
-
Dissolve the crude, colored 1-Methoxy-2-(methylsulfonyl)benzene in the minimum amount of hot solvent.
-
Remove the flask from the heat source. Caution: Never add activated carbon to a boiling liquid, as it can cause violent bumping.
-
Add a very small amount of activated carbon (a micro-spatula tip is often enough; using too much will adsorb your product and reduce yield).
-
Swirl the hot mixture for a few minutes and then bring it back to a gentle boil briefly.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon particles.
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Question: The compound will not crystallize out of solution, even after cooling in an ice bath.
Answer:
This indicates a supersaturated solution that is reluctant to nucleate.
-
Causality: Crystal formation requires an initial "seed" or nucleation site for the lattice to grow upon. Sometimes, highly pure solutions lack these sites.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the cold solution. This provides a perfect template for further crystal growth.
-
Reduce Temperature Further: Use a dry ice/acetone bath for even lower temperatures, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a few drops of a "poor" solvent in which your compound is known to be insoluble. This can shock the system into crystallization. Do this slowly and with vigorous stirring.
-
Section 2: Frequently Asked Questions (FAQs)
What is the expected melting point of pure 1-Methoxy-2-(methylsulfonyl)benzene?
The experimentally determined melting point for 1-Methoxy-2-(methylsulfonyl)benzene after recrystallization is 129–131 °C [1]. A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
How do I select the best solvent for recrystallization?
The ideal solvent for recrystallizing 1-Methoxy-2-(methylsulfonyl)benzene should meet the following criteria:
-
High Solubility at High Temperature: It should dissolve the compound completely when hot or boiling.
-
Low Solubility at Low Temperature: It should dissolve very little of the compound when cold (e.g., 0-4 °C).
-
Does Not React: The solvent must be chemically inert towards the compound.
-
Boiling Point: The boiling point should be high enough to dissolve the compound effectively but ideally lower than the compound's melting point (129-131 °C) to prevent oiling out.
-
Volatility: It should be volatile enough to be easily removed from the final crystals during drying.
Based on the structure (an aromatic ring, a polar sulfone group, and a moderately polar ether group), a solvent of intermediate polarity is a good starting point. Chloroform (CHCl₃) has been successfully used[1]. Other candidates are listed in the table below.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Predicted Solubility for C₈H₁₀O₃S | Rationale & Comments |
| Isopropanol | 82.6 | 3.9 | Good Candidate: Likely soluble when hot, less soluble when cold. | The hydroxyl group can hydrogen bond with the sulfone oxygens. A common choice for moderately polar compounds. |
| Ethanol (95%) | 78.5 | 4.3 | Good Candidate: Similar to isopropanol. | May be slightly too polar, retaining some product in the cold mother liquor. |
| Ethyl Acetate | 77.1 | 4.4 | Good Candidate: Often effective for compounds with ether and carbonyl-like groups. | Boiling point is well below the compound's melting point. |
| Chloroform | 61.2 | 4.1 | Proven Effective: Soluble hot, less soluble cold. | Confirmed successful solvent [1]. Note: Chloroform is a suspected carcinogen and should be handled in a fume hood with appropriate PPE. |
| Toluene | 110.6 | 2.4 | Possible, with caution: Good for dissolving aromatic compounds. | Boiling point is close to the melting point, increasing the risk of oiling out. May require adding more solvent. |
| Hexane/Heptane | ~69 / ~98 | ~0.1 | Poor Solvent: Likely insoluble even when hot. | Useful as an "anti-solvent" in a solvent pair system with a more polar solvent like ethyl acetate or isopropanol. |
| Water | 100 | 10.2 | Poor Solvent: Very unlikely to dissolve this organic compound. | The molecule lacks sufficient hydrogen bonding capability to be soluble in water. |
What is a reasonable expectation for yield and purity improvement?
-
Yield: A successful recrystallization typically yields between 70-90% of the material. Yields below 60% suggest that the solvent choice may be suboptimal or too much solvent was used.
-
Purity: A single, careful recrystallization should significantly improve purity. This can be confirmed by a sharpening of the melting point range to 1-2 °C and by analytical techniques such as NMR or HPLC, which should show a marked reduction in impurity signals.
Section 3: Experimental Protocol
This protocol provides a generalized, step-by-step workflow for the recrystallization of 1-Methoxy-2-(methylsulfonyl)benzene.
-
Solvent Selection:
-
Place ~20-30 mg of the crude compound into a small test tube.
-
Add a potential solvent (e.g., isopropanol) dropwise while heating and agitating.
-
Find a solvent that dissolves the compound when hot but allows crystals to form upon cooling to room temperature and then in an ice bath. Chloroform is a known effective solvent[1].
-
-
Dissolution:
-
Place the crude 1-Methoxy-2-(methylsulfonyl)benzene into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding the hot solvent just until all of the solid has dissolved. Avoid adding a large excess.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat.
-
Add a very small amount of activated carbon.
-
Reheat the solution to a boil for 2-3 minutes.
-
-
Hot Filtration:
-
If activated carbon was used or if insoluble impurities are visible, perform a hot filtration.
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper as quickly as possible.
-
Rinse the original flask and the filter paper with a small amount of hot, fresh solvent to recover any residual product.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or loosely plugged foil.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the cold slurry of crystals to suspend them.
-
Quickly pour the slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Carefully scrape the filter cake onto a pre-weighed watch glass.
-
Break up the solid to increase the surface area.
-
Dry the crystals to a constant weight. This can be done in a desiccator, a vacuum oven (at a temperature well below the melting point, e.g., 50-60 °C), or air-drying if the solvent is volatile.
-
-
Analysis:
-
Determine the weight of the pure product to calculate the percent recovery.
-
Measure the melting point of the dried crystals. A sharp range of 129–131 °C indicates high purity[1].
-
Section 4: Visualization of the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for 1-Methoxy-2-(methylsulfonyl)benzene.
References
-
ChemRxiv. (n.d.). Supporting Information (Experimental Part) A general arene C–H functionalization strategy via electron donor-acceptor complex. Retrieved January 27, 2026, from [Link]
Sources
optimizing reaction conditions for the oxidation of thioethers to sulfones
Welcome to the technical support center for the oxidation of thioethers to sulfones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate this crucial transformation successfully. This guide is structured to address common challenges and fundamental questions encountered by researchers in synthetic and medicinal chemistry.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Question: My reaction is stalling at the sulfoxide intermediate and I'm getting low conversion to the desired sulfone. How can I drive the reaction to completion?
Answer:
This is a very common issue, as the oxidation of a sulfoxide to a sulfone is generally slower than the initial oxidation of the thioether to the sulfoxide. The sulfoxide is electronically deactivated towards further electrophilic attack by the oxidant. Here’s a systematic approach to push the reaction forward:
-
Increase Stoichiometry of the Oxidant: The most direct approach is to increase the amount of the oxidizing agent. For a full conversion from thioether to sulfone, at least two equivalents of the oxidant are mechanistically required. In practice, using 2.2 to 3.0 equivalents is often necessary to ensure complete conversion, compensating for any oxidant decomposition or minor side reactions.
-
Increase Reaction Temperature: Mildly increasing the temperature can provide the necessary activation energy to overcome the higher barrier for the second oxidation step. If you are running the reaction at 0 °C or room temperature, consider raising it to 40-50 °C. However, monitor carefully for potential side reactions or decomposition of your substrate. The chemoselectivity of sulfide oxidation can often be controlled by reaction temperature[1].
-
Employ a More Potent Oxidation System: If adjusting stoichiometry and temperature fails, your chosen oxidant may be too mild. Consider switching to a more robust system:
-
Oxone® (Potassium Peroxymonosulfate): This is a powerful and convenient oxidant. Using an excess of solid Oxone® as a slurry in methanol or acetonitrile at room temperature is highly effective for synthesizing sulfones[2].
-
Hydrogen Peroxide with a Catalyst: While H₂O₂ alone can be slow, its reactivity is significantly enhanced by catalysts. Niobium carbide (NbC) has been shown to be an efficient and reusable catalyst for the selective oxidation of thioethers to sulfones using 30% H₂O₂[1][3]. In contrast, catalysts like tantalum carbide tend to favor sulfoxide formation[1][3].
-
Potassium Permanganate (KMnO₄): Permanganate is a very strong oxidant. When supported on active manganese dioxide, it can effectively oxidize sulfides to sulfones under heterogeneous conditions, which can simplify workup[1].
-
Workflow for Driving Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete sulfone formation.
Question: My substrate contains other sensitive functional groups (e.g., alkenes, alcohols, amines). How can I selectively oxidize the thioether to the sulfone without side reactions?
Answer:
Chemoselectivity is paramount when dealing with complex molecules. The thioether is a "soft" nucleophile and is generally more susceptible to oxidation than many other functional groups, but careful selection of the oxidant and conditions is critical.
-
Choose a Chemoselective Reagent System:
-
Hydrogen Peroxide with a Tungstate Catalyst: A recyclable silica-based tungstate interphase catalyst used with 30% H₂O₂ at room temperature provides excellent yields for the oxidation of various sulfides to sulfones and is compatible with many functional groups[1]. The LiNbMoO₆ catalyst is also noted for its chemoselective oxidation of allylic sulfides without epoxidation of the double bond[1].
-
Urea-Hydrogen Peroxide (UHP): This solid, stable adduct of H₂O₂ is an easily handled and effective reagent. In combination with phthalic anhydride in a non-protic solvent like ethyl acetate, it can perform a metal-free, environmentally benign oxidation to the sulfone, often without observing the sulfoxide intermediate[1].
-
-
Control Reaction Conditions:
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often prevent the oxidation of less reactive functional groups.
-
pH Control: The reactivity of some oxidants is pH-dependent. For instance, buffering Oxone® reactions can sometimes modulate its reactivity and improve selectivity.
-
Slow Addition: Adding the oxidant slowly (e.g., via syringe pump) to a solution of the thioether can maintain a low instantaneous concentration of the oxidant, favoring the more rapid reaction with the thioether over slower side reactions. This is a common strategy when using potent oxidants like m-CPBA[2][4].
-
Table 1: Comparison of Common Oxidants for Sulfone Synthesis
| Oxidant System | Typical Conditions | Pros | Cons |
| H₂O₂ / Niobium Carbide | 2.5-3 eq. H₂O₂, cat. NbC, Alcohol solvent, RT to 50°C | High selectivity for sulfones, reusable catalyst, green[1]. | Requires catalyst preparation/purchase. |
| Oxone® | 2.2-2.5 eq. Oxone®, MeOH/H₂O or MeCN/H₂O, 0°C to RT | Powerful, fast, readily available, simple workup[2]. | Can be too reactive for sensitive substrates; acidic. |
| m-CPBA | 2.2-2.5 eq. m-CPBA, CH₂Cl₂ or CHCl₃, 0°C to RT | Good for many substrates, well-understood reactivity[4]. | Potential for epoxidation of alkenes; benzoic acid byproduct. |
| KMnO₄ | >2 eq. KMnO₄, Acetone/H₂O or CH₂Cl₂ with PTC | Very strong oxidant, inexpensive. | Can be unselective, generates MnO₂ waste. |
| Urea-H₂O₂ / Phthalic Anhydride | >2.5 eq. UHP, Ethyl Acetate, Reflux | Metal-free, green, solid reagent is easy to handle[1]. | Requires heating, which may not suit all substrates. |
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and provides general guidance for planning your experiments.
Question: What is the basic mechanism for the oxidation of a thioether to a sulfone?
Answer:
The oxidation proceeds in two sequential steps via a nucleophilic attack mechanism.
-
Thioether to Sulfoxide: The sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidizing agent (e.g., a peroxyacid like m-CPBA or activated H₂O₂). This forms a sulfoxide and a reduced byproduct. This first step is generally fast.
-
Sulfoxide to Sulfone: The resulting sulfoxide can be further oxidized. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the sulfinyl oxygen. Therefore, this second oxidation step requires more forcing conditions (e.g., higher temperature or a stronger/excess oxidant) to proceed at a reasonable rate.
Caption: General reaction pathway for thioether oxidation.
Question: How do I monitor the progress of my reaction effectively?
Answer:
Effective reaction monitoring is key to achieving high yields and avoiding over-oxidation or incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The polarity of the compounds increases significantly with oxidation: Sulfone > Sulfoxide > Thioether. You should be able to clearly resolve the starting material, the intermediate, and the product spots. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The sulfone will have the lowest Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for substrates lacking a UV chromophore for TLC visualization, LC-MS is ideal. It provides unambiguous identification of the starting material, intermediate, and product based on their mass-to-charge ratios and can give quantitative conversion data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the product. The protons on the carbons adjacent to the sulfur atom (α-protons) will experience a downfield shift as the oxidation state of the sulfur increases. For a methyl thioether (S-CH₃), you would see a progressive shift to a higher ppm value from thioether to sulfoxide to sulfone[2].
Question: What are the best practices for the workup and purification of sulfones?
Answer:
The workup procedure depends heavily on the oxidant used.
-
For Peroxyacid Oxidants (e.g., m-CPBA): The acidic byproduct (e.g., m-chlorobenzoic acid) can be removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
For Peroxide-Based Oxidants (e.g., H₂O₂): The reaction is often quenched by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until a negative test with peroxide indicator strips is obtained.
-
For Inorganic Oxidants (e.g., Oxone®, KMnO₄): The reaction mixture is typically filtered to remove inorganic salts/byproducts before extraction. For KMnO₄, the brown MnO₂ sludge is removed by filtration, often through a pad of Celite®.
Purification: Sulfones are generally stable and highly polar crystalline solids.
-
Recrystallization: This is often the best method for obtaining highly pure sulfone product, especially on a large scale. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If recrystallization is not feasible or if impurities are of similar polarity, column chromatography is the method of choice. Due to the high polarity of sulfones, a more polar eluent system (e.g., higher percentages of ethyl acetate in hexanes, or even methanol in dichloromethane) may be required.
Experimental Protocol: General Procedure for Oxidation of a Thioether to a Sulfone using Oxone®
This protocol is a robust starting point for many common thioethers.
-
Dissolution: Dissolve the thioether (1.0 eq.) in a mixture of methanol and water (e.g., a 1:1 to 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath.
-
Oxidant Preparation: In a separate flask, dissolve Oxone® (2.2 eq.) in deionized water.
-
Addition: Add the Oxone® solution dropwise to the stirred thioether solution over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the excess oxidant is destroyed.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude sulfone.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 27, 2026, from [Link]
-
Reddit r/Chempros. (2022). Chemoselective thioether oxidation. Retrieved January 27, 2026, from [Link]
-
Liu, T., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved January 27, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 27, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Antiproliferative Assays
Welcome to the technical support center for antiproliferative assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro cell proliferation and cytotoxicity experiments. Inconsistent results can be a significant source of frustration, leading to wasted time and resources. This guide provides a structured approach to troubleshooting, focusing on the underlying scientific principles to empower you to achieve robust and reproducible data.
Section 1: Foundational Troubleshooting: The Pillars of a Reliable Assay
Before delving into assay-specific issues, it's crucial to address the foundational elements of your experimental workflow. Variability often originates from subtle inconsistencies in cell culture and basic assay setup.
Q1: My results are highly variable between replicate wells and even between experiments. Where should I start looking for the problem?
Inconsistent results are often multifactorial. A systematic approach, starting from the most fundamental components of your experiment, is key. We can break down the potential sources of error into a logical workflow for diagnosis.
Troubleshooting Workflow for General Inconsistency
Caption: A systematic workflow for troubleshooting inconsistent antiproliferative assay results.
Expertise & Experience in Action:
-
Cell Health is Paramount: Cells are not just reagents; they are living systems. Their metabolic state directly impacts the readout of most proliferation assays. Ensure you are using cells in their exponential growth phase (typically 70-80% confluency) and maintain a consistent, limited passage number for your experiments.[1] Phenotypic drift can occur over multiple passages, altering the cells' response to treatment.[2]
-
Seeding Density Matters: The density at which you seed your cells can affect their response to a toxic compound.[1] Always perform a cell count using a reliable method (e.g., trypan blue exclusion with a hemocytometer or an automated cell counter) immediately before plating. Ensure a homogenous single-cell suspension before and during plating to avoid clumps and uneven distribution.
-
Combatting the "Edge Effect": The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect".[3][4][5][6] This can concentrate media components and affect cell growth, skewing your results.
-
Reagent Integrity: Always prepare reagents fresh when possible. If you must store them, follow the manufacturer's instructions precisely, paying attention to temperature and light sensitivity.[8][9][10] For example, MTT solution should be filter-sterilized and stored protected from light at 4°C for short-term or -20°C for long-term storage.[8]
Q2: I suspect my cell culture conditions are the source of variability. What are the most critical factors to standardize?
Absolutely. Consistency in your cell culture is the bedrock of reproducible results. Here are the key parameters to control:
| Parameter | Importance and Scientific Rationale | Recommended Best Practices |
| Passage Number | Cells can undergo genetic and phenotypic changes with increasing passages. This "drift" can alter growth rates and drug sensitivity.[2] | Use cells within a defined, low passage number range. Thaw a new vial of cells from a well-characterized master cell bank when the passage limit is reached. |
| Confluency | Cells in different growth phases (lag, log/exponential, stationary) exhibit different metabolic rates and proliferation kinetics.[1] Assays should be performed on cells in the exponential growth phase.[1] | Standardize the confluency at which you passage your cells (e.g., always at 80%) and the seeding density for your assays.[2] |
| Media and Serum | Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches.[11][12][13] This batch-to-batch variability is a major source of inconsistent results.[11] | When possible, purchase a large lot of serum, test it for your specific cell line and assay, and reserve it for the entire series of experiments. If you must switch batches, perform a qualification test to ensure comparable results.[11] |
| Incubation Conditions | Temperature, CO2, and humidity levels directly impact cell health and growth. Fluctuations can introduce significant variability. | Ensure your incubator is properly calibrated and maintained. Minimize the frequency and duration of door openings.[4] |
Section 2: Assay-Specific Troubleshooting Guides
While the foundational principles apply to all antiproliferative assays, each method has its unique set of potential pitfalls.
Focus on Tetrazolium Salt-Based Assays (MTT, XTT, MTS)
These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[8][14]
Q3: My MTT assay has high background absorbance in the media-only control wells. What's causing this?
High background in an MTT assay can obscure your signal and lead to inaccurate results. The primary culprits are:
-
Microbial Contamination: Bacteria or yeast in your culture or reagents can reduce the MTT tetrazolium salt, leading to a false-positive signal.[15] Always practice sterile techniques and visually inspect your plates for contamination.
-
Phenol Red Interference: The phenol red pH indicator present in most culture media can interfere with absorbance readings.[15] Using a phenol red-free medium during the assay incubation step can mitigate this issue.[15]
-
Reagent Instability: Improperly stored or prepared MTT solution can precipitate, leading to high background. Ensure the solution is a clear yellow before use.[10]
Q4: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
Incomplete solubilization of the purple formazan crystals is a common issue that leads to artificially low absorbance readings.
-
Solubilization Agent: Ensure you are using an appropriate solubilizing agent (e.g., DMSO, or acidified isopropanol) and that the volume is sufficient to dissolve the crystals.
-
Thorough Mixing: After adding the solubilization solution, ensure complete mixing.[8] Placing the plate on an orbital shaker for 5-15 minutes can help.[16] Gentle pipetting up and down may also be necessary to break up any remaining crystals.[16]
MTT Assay Protocol: A Step-by-Step Guide for Success
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your test compound for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[8][14]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution to each well.[8][14]
-
Absorbance Reading: Mix thoroughly to ensure all formazan crystals are dissolved and read the absorbance at the appropriate wavelength (typically 570-590 nm).[16]
Focus on DNA Synthesis Assays (BrdU)
BrdU (5-bromo-2'-deoxyuridine) assays measure cell proliferation by detecting the incorporation of this thymidine analog into newly synthesized DNA.
Q5: I'm seeing weak or no signal in my BrdU assay. What are the likely causes?
A weak or absent signal in a BrdU assay points to a failure in one of the critical steps of the protocol.
-
Insufficient BrdU Incorporation: The concentration of BrdU or the labeling time may be insufficient for your cell type. Optimization of both parameters is crucial.
-
Inadequate DNA Denaturation: This is a critical step. The anti-BrdU antibody cannot access the incorporated BrdU unless the double-stranded DNA is denatured (unwound). Ensure your denaturation solution (typically an acid like HCl) is at the correct concentration and that the incubation time is sufficient.
-
Improper Fixation: Over-fixation can mask the antigen, while under-fixation can lead to poor cell morphology.
Q6: My BrdU staining shows high background. How can I reduce non-specific signal?
High background can make it difficult to distinguish true positive cells.
-
Non-Specific Antibody Binding: This is a common cause of high background. Ensure you are using an appropriate blocking buffer and that your primary and secondary antibodies are used at the optimal dilution.
-
Secondary Antibody Control: Always include a control where you omit the primary anti-BrdU antibody but include the secondary antibody to check for non-specific binding of the secondary antibody.[17]
-
Isotype Control: An isotype control (an antibody of the same immunoglobulin class and conjugate but with no specificity for the target) can help determine if the observed staining is due to non-specific binding to the cells.[17]
BrdU Staining Workflow
Caption: Key steps in a typical BrdU immunocytochemistry protocol.
Section 3: Advanced Topics and FAQs
Q7: How do I choose the right antiproliferative assay for my experiment?
The choice of assay depends on your specific research question, cell type, and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium (MTT, MTS, XTT) | Measures metabolic activity via mitochondrial dehydrogenase reduction.[8] | Simple, inexpensive, high-throughput. | Indirect measure of cell number; can be affected by changes in metabolic state. MTT requires a solubilization step.[14] |
| Resazurin (alamarBlue) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin. | Homogeneous (no cell lysis), sensitive, non-toxic. | Can be affected by changes in cellular redox state. |
| DNA Synthesis (BrdU, EdU) | Measures incorporation of thymidine analogs into newly synthesized DNA.[18] | Direct measure of DNA synthesis; allows for cell cycle analysis. | Requires cell fixation and permeabilization; BrdU requires harsh DNA denaturation.[18] |
| ATP-Based (e.g., CellTiter-Glo) | Measures intracellular ATP levels as an indicator of metabolically active cells. | Highly sensitive, rapid, homogeneous ("add-mix-measure").[1] | Requires cell lysis; ATP levels can fluctuate with metabolic changes. |
Q8: Can the solvent for my test compound (e.g., DMSO) affect the assay?
Yes, absolutely. Most organic solvents, including DMSO, can be toxic to cells at higher concentrations.[19] It is essential to include a vehicle control in your experiments, where cells are treated with the highest concentration of the solvent used in your compound dilutions.[17] This allows you to differentiate between the effect of your compound and the effect of the solvent.
This guide provides a starting point for troubleshooting your antiproliferative assays. Remember that careful planning, consistent execution, and the inclusion of proper controls are the best insurance against inconsistent and unreliable data.
References
-
Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
National Institutes of Health. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. PMC. [Link]
-
Bio-Rad Antibodies. (2020). Top Tips for Troubleshooting Your BrdU Blues. [Link]
-
Eppendorf. Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. [Link]
-
ResearchGate. (2020). ATP Assay strange results. [Link]
-
Insights.bio. Understanding and managing sources of variability in cell measurements. [Link]
-
ResearchGate. (2020). Troubleshooting guide for comet assay. [Link]
-
ResearchGate. (2021). Have anyone noticed such problems with BrdU incorporation assay?. [Link]
-
ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. [Link]
-
Procell. (2024). How to Manage Serum Batch Variability in Cell Culture. [Link]
-
Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
ResearchGate. (2020). What causes high background in cell based assays?. [Link]
-
Taylor & Francis Online. (2018). Decreasing variability in your cell culture. [Link]
-
YouTube. (2022). Edge effects in multiwell plates. [Link]
-
ResearchGate. (2025). Decreasing variability in your cell culture. [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]
-
ResearchGate. (2016). Why my CFSE PBMC proliferation assay does not work?. [Link]
-
ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Fluorescein TSA Fluorescence System Kit. (2026). Solving Cell Proliferation Assay Challenges with EdU Flow.... [Link]
-
Boster Bio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]
-
Agilent. Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. [Link]
-
Reddit. (2023). Trouble understanding MTS Assay results?. [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. eppendorf.com [eppendorf.com]
- 4. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. fluoresceintsa.com [fluoresceintsa.com]
- 19. researchgate.net [researchgate.net]
minimizing side product formation in 1-Methoxy-2-(methylsulfonyl)benzene synthesis
Welcome to the technical support center for the synthesis of 1-Methoxy-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you minimize side product formation and optimize your synthetic protocol. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the chemistry of your reaction.
I. Core Synthesis Pathway and Primary Challenge: Incomplete Oxidation
The most direct and widely employed route to 1-Methoxy-2-(methylsulfonyl)benzene is the oxidation of its thioether precursor, 1-Methoxy-2-(methylthio)benzene. This reaction proceeds sequentially, first forming the intermediate sulfoxide, which is then further oxidized to the desired sulfone.
The primary challenge in this synthesis is achieving complete conversion to the sulfone, as incomplete oxidation results in the sulfoxide as the main side product. The presence of the sulfoxide can complicate purification and reduce the overall yield of the target molecule.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during your synthesis.
FAQ 1: My reaction has stalled, and I have a significant amount of the sulfoxide remaining. How can I drive the reaction to completion?
This is the most common issue encountered. The sulfoxide is less reactive towards oxidation than the starting thioether, sometimes leading to incomplete conversion.
Causality: The lower reactivity of the sulfoxide can be attributed to the increased oxidation state of the sulfur atom, making it less nucleophilic and thus less susceptible to further oxidation.
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: A common pitfall is using an insufficient amount of the oxidizing agent. For a complete conversion from thioether to sulfone, a minimum of two equivalents of the oxidant are mechanistically required.
-
Protocol: If your in-process analysis (e.g., TLC, LC-MS) shows significant remaining sulfoxide, consider adding an additional 0.5 to 1.0 equivalent of the oxidizing agent. It is recommended to add the oxidant portion-wise to maintain control over the reaction exotherm.
-
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the higher energy barrier for sulfoxide oxidation.
-
Protocol: If the reaction is proceeding sluggishly at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress closely, as higher temperatures can sometimes lead to the formation of other side products. A patent for a similar synthesis suggests that temperatures between ambient and 50°C are effective.[1]
-
-
Extend Reaction Time: Some oxidations, particularly those aiming for the sulfone, may require longer reaction times for full conversion.[2]
-
Protocol: Continue to monitor the reaction for an extended period (e.g., 12-24 hours) before concluding that it has stalled.
-
Logical Workflow for Troubleshooting Incomplete Oxidation:
Caption: Troubleshooting workflow for incomplete oxidation.
FAQ 2: I am observing the formation of unknown impurities besides the sulfoxide. What could they be and how can I avoid them?
While less common than the sulfoxide, other side products can arise from overly harsh reaction conditions.
Potential Side Products & Their Causes:
-
Aromatic Ring Oxidation: Aggressive oxidizing conditions can lead to the hydroxylation of the electron-rich aromatic ring. The methoxy group is an activating group, making the ring susceptible to electrophilic attack.
-
Ether Cleavage: In the presence of strong acids, which can be byproducts of some oxidation reactions (e.g., using m-CPBA), the methoxy group could potentially be cleaved to a phenol.
Preventative Measures:
-
Choice of Oxidant: Employing milder and more selective oxidizing systems can prevent unwanted side reactions. For instance, urea-hydrogen peroxide in combination with phthalic anhydride is known for its clean conversion of sulfides to sulfones, often without observation of the sulfoxide intermediate.[3]
-
Temperature Control: Avoid excessive heating. Most thioether oxidations to sulfones can be carried out at or slightly above room temperature.[1]
-
pH Control: If using an oxidant that can generate acidic byproducts (like m-CPBA, which produces m-chlorobenzoic acid), consider buffering the reaction mixture. A common method is to include a solid base like sodium bicarbonate.
Reaction Scheme: Main Reaction vs. Side Reactions
Caption: Synthetic pathway and potential side reactions.
FAQ 3: Which oxidizing agent should I choose for a clean and efficient reaction?
The choice of oxidant is critical and depends on factors like substrate tolerance, desired reaction time, and safety considerations.
Comparison of Common Oxidizing Agents:
| Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) with catalyst | Tantalum or Niobium Carbide, Acetic Acid | Environmentally benign (water is the only byproduct), cost-effective.[3] | Often requires a catalyst and elevated temperatures. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0 °C to RT | Highly effective and generally provides clean conversion. | Can generate acidic byproducts; potentially explosive when dry. |
| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Ethyl Acetate, RT | Solid, stable, and safe source of H₂O₂; reported to directly yield sulfones without sulfoxide observation.[3] | Requires an activator (phthalic anhydride). |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, RT | Effective and readily available; reaction is often fast at ambient temperature.[1] | A salt, which may require specific workup procedures. |
III. Experimental Protocols
Protocol 1: General Procedure for the Oxidation of 1-Methoxy-2-(methylthio)benzene to 1-Methoxy-2-(methylsulfonyl)benzene using Urea-Hydrogen Peroxide
This protocol is adapted from a general method for the oxidation of sulfides to sulfones.[3]
-
Reaction Setup: To a solution of 1-Methoxy-2-(methylthio)benzene (1.0 eq.) in ethyl acetate, add phthalic anhydride (2.2 eq.).
-
Addition of Oxidant: To the stirring solution, add urea-hydrogen peroxide (2.5 eq.) portion-wise over 15-20 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
IV. References
-
Process for preparing sulfones. (1994).
-
Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001).
Sources
- 1. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Stability of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability testing of 1-Methoxy-2-(methylsulfonyl)benzene in Dimethyl Sulfoxide (DMSO).
Introduction
1-Methoxy-2-(methylsulfonyl)benzene is an organosulfur compound featuring both a methoxy and a methylsulfonyl group attached to a benzene ring. Its stability in DMSO is a critical parameter in various experimental contexts, from high-throughput screening to preclinical development. DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of compounds.[1] However, its unique properties, including its hygroscopicity and potential for reactivity under certain conditions, can present challenges.[1] This guide is designed to help you navigate these challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO?
A1: Several factors can influence the stability of your compound in DMSO. These include:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can facilitate hydrolytic degradation of susceptible compounds. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[2]
-
Temperature: While DMSO itself is thermally stable at temperatures below 150°C, elevated temperatures can accelerate the degradation of dissolved compounds.[3] Long-term storage at room temperature or higher is generally not recommended.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is crucial to protect solutions from light, especially UV light, during storage and handling.[4]
-
pH: Although DMSO is aprotic, residual acidic or basic impurities in either the compound or the solvent can catalyze degradation reactions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact compound stability, although some studies suggest that for many compounds, a limited number of cycles may not cause significant degradation.[5][6]
Q2: What are the recommended storage conditions for a stock solution of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO?
A2: For long-term storage, it is best to store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation. For short-term use, refrigeration at 2-8°C is acceptable. A study on a large set of compounds demonstrated that 85% were stable in DMSO with 10% water for over two years at 4°C.[7]
Q3: How can I assess the stability of my compound in DMSO?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard.[2][8] This allows for the quantification of the parent compound and the detection of any degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected loss of parent compound peak in HPLC analysis. | Chemical degradation of 1-Methoxy-2-(methylsulfonyl)benzene. | 1. Analyze a freshly prepared sample: This will serve as your baseline (T=0) and confirm the initial purity. 2. Review storage conditions: Ensure the solution was stored at the correct temperature and protected from light. 3. Check for new peaks: The appearance of new peaks in the chromatogram suggests the formation of degradation products. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Perform a forced degradation study: This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][9] This helps to confirm that your analytical method can separate the parent compound from its degradants. 2. Utilize Mass Spectrometry (MS): Analyze the new peaks by MS to determine their molecular weights, which can provide clues about their structures. |
| Inconsistent results between experimental replicates. | Issues with sample handling or storage. | 1. Minimize exposure to ambient conditions: DMSO's hygroscopicity can lead to changes in concentration if left open to the air.[1] Prepare aliquots to avoid repeated opening of the main stock solution. 2. Evaluate the impact of freeze-thaw cycles: If your protocol involves multiple freeze-thaw cycles, conduct a small study to determine if this is affecting your compound's stability.[5] |
| Precipitation of the compound from the DMSO solution. | Compound has low solubility or has degraded to a less soluble product. | 1. Visually inspect the solution before use: Always ensure your compound is fully dissolved. Gentle warming and vortexing can help. 2. Confirm the concentration: Ensure you have not exceeded the solubility limit of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO. |
Experimental Protocols
Protocol 1: General Stability Assessment
This protocol outlines a basic workflow for assessing the stability of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO over time.
-
Preparation of Stock Solution: Accurately weigh 1-Methoxy-2-(methylsulfonyl)benzene and dissolve it in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated stability-indicating HPLC-UV/MS method. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into several small, tightly sealed vials to minimize headspace and prevent moisture absorption. Store these aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to come to room temperature before analysis. Analyze the sample using the same HPLC-UV/MS method as the initial analysis.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for developing a stability-indicating analytical method and understanding potential degradation pathways.[9]
Objective: To generate potential degradation products of 1-Methoxy-2-(methylsulfonyl)benzene under various stress conditions.
Procedure:
-
Prepare separate solutions of 1-Methoxy-2-(methylsulfonyl)benzene in DMSO.
-
Subject each solution to one of the following stress conditions: [4]
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a defined period.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Analyze all stressed samples alongside a control (unstressed) sample using your HPLC-UV/MS method.
-
Evaluate the results: The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are observed. The analytical method should be able to resolve the parent peak from all major degradation peaks.
Visualizing Workflows and Pathways
Caption: Workflow for a general stability assessment study.
Caption: Conceptual overview of a forced degradation study.
References
-
Gaylord Chemical Company, LLC. (n.d.). DMSO Physical Properties - gChem. Retrieved from [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Wikipedia. (2024, January 20). Dimethyl sulfoxide. Retrieved from [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
ResearchGate. (n.d.). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and mechanical degradation of sulfonated poly(sulfone) membranes in vanadium redox flow batteries. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene - ANALYTICAL METHODS. Retrieved from [Link]
-
PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]
-
PubMed Central. (2023, May 17). Metagenomic analysis reveals specific BTEX degrading microorganisms of a bacterial consortium. Retrieved from [Link]
-
Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ACS Macro Letters. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
Frontiers in Microbiology. (2018). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]
-
Healthline. (2022, February 1). DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Strontium - 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Semantic Scholar. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link] Zacchaeus-Olusola/2c1d8e1f5e8a5b2e9d8c4a9f8c6b7e3d1a0b1c2d
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed anaerobic benzene degradation pathway in G. daltonii. Retrieved from [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzene-1-methoxy-2-methyl. Retrieved from [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed Central. (2005, December 15). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. Retrieved from [Link]
-
YouTube. (2024, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic Degradation of p-Ethylphenol by "Aromatoleum aromaticum" Strain EbN1: Pathway, Regulation, and Involved Proteins. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmasm.com [pharmasm.com]
Technical Support Center: Refining Protocols for Cell-Based Assays with Hydrophobic Compounds
<_ _>
Welcome to the Technical Support Center dedicated to navigating the complexities of cell-based assays involving hydrophobic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining reliable and reproducible data with these notoriously difficult molecules. Here, we move beyond simple procedural lists to explain the underlying principles, offering troubleshooting strategies and validated protocols to ensure the integrity of your results.
Introduction: The Hydrophobicity Challenge
Hydrophobic compounds are central to drug discovery and biomedical research. However, their poor aqueous solubility is a primary source of experimental artifacts, leading to issues such as precipitation, non-specific binding, and inaccurate concentration measurements. These challenges can mask true biological activity or introduce confounding variables, ultimately compromising data quality. This guide provides a structured approach to systematically address these issues, ensuring your experimental choices are informed and effective.
Part 1: Solubility and Compound Handling
The journey to a successful assay begins with the proper handling and solubilization of your test compound. Errors at this initial stage are the most common cause of assay failure.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound, dissolved in a DMSO stock, precipitates immediately when I dilute it in my aqueous cell culture medium. What is happening and how can I prevent this?
A1: This is a classic problem of exceeding the aqueous solubility limit of your compound.[1] When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO disperses, leaving the hydrophobic compound to crash out of the solution.[1][2]
-
Causality: The high concentration of the compound in the localized area of addition exceeds its solubility in the medium, leading to precipitation.[1] The solubility of your compound in the final assay medium, not just in the DMSO stock, is the critical parameter.
-
Troubleshooting & Best Practices:
-
Step-wise (Serial) Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute your concentrated stock in 100% DMSO to a lower concentration. Then, perform a serial dilution into your cell culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.[2][3]
-
Pre-warm the Medium: Adding the compound stock to cold media can decrease its solubility and encourage precipitation.[1] Ensure your culture medium is at 37°C before adding the compound.
-
Increase Mixing: When adding the compound to the medium, vortex or gently swirl the tube to ensure rapid and uniform dispersion. This prevents localized areas of high concentration.
-
Evaluate Final DMSO Concentration: High final concentrations of DMSO (typically >0.5%) can be toxic to cells.[1][4][5] Always include a vehicle control (medium with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.[3] It is recommended to keep the final DMSO concentration at or below 0.1% where possible.[6]
-
Q2: What is the maximum "safe" concentration of DMSO I can use in my cell-based assay?
A2: There is no universal "safe" concentration, as DMSO tolerance is highly cell-type dependent.[7] While a general rule of thumb is to keep the final concentration below 0.5%, and ideally at 0.1%, some cell lines are sensitive to concentrations as low as 0.01%.[6][7][8]
-
Causality: DMSO can alter cell membrane permeability, induce differentiation, inhibit cell proliferation, and even cause apoptosis at higher concentrations or with prolonged exposure.[4][9] These off-target effects can confound the interpretation of your compound's activity.[8]
-
Actionable Protocol: DMSO Tolerance Assay It is crucial to perform a DMSO tolerance assay for your specific cell line to determine the highest non-toxic concentration.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for a DMSO Tolerance Assay.
Experimental Protocol: DMSO Tolerance Assay
-
Cell Seeding: Plate your cells at the density you will use for your main experiment in a 96-well plate. Allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a 2x concentration series of DMSO in your complete cell culture medium. For example, create dilutions that will result in final well concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% (medium only) control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the DMSO dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot the percent viability against the DMSO concentration. The highest concentration that does not cause a statistically significant decrease in viability is your maximum working concentration.
-
Part 2: The Challenge of Non-Specific Binding
Hydrophobic compounds have a high affinity for surfaces, which can lead to significant experimental artifacts. This "stickiness" is a major source of variability in cell-based assays.
Frequently Asked Questions (FAQs)
Q3: I suspect my compound is binding to the plastic of my assay plates. How can I confirm this and what can I do to mitigate it?
A3: Non-specific binding (NSB) to plasticware is a common issue for hydrophobic compounds.[10] This occurs due to hydrophobic interactions between the compound and the polymer surface of the plate.[10] NSB effectively reduces the free concentration of your compound in the well, leading to an underestimation of its potency (an artificially high EC50/IC50).
-
Causality: The hydrophobic nature of both the compound and the polystyrene plastic drives an energetically favorable interaction, removing the compound from the aqueous medium.
-
Troubleshooting & Mitigation Strategies:
-
Use Low-Binding Plates: Switch to commercially available low-binding microplates. These plates have a hydrophilic surface coating that repels hydrophobic molecules, minimizing adsorption.
-
Add a Blocking Agent: Including a non-interacting protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help to saturate the non-specific binding sites on the plastic.
-
Pre-incubation (Plate Coating): Before adding cells, you can pre-incubate the wells with a solution of a blocking agent like BSA or even with the complete culture medium containing serum for 30-60 minutes. Then, aspirate the solution before proceeding. This "coats" the plastic surface, reducing available sites for compound binding.
-
Material Selection: Polypropylene is generally less adsorptive than polystyrene for many compounds.[11] If possible, use polypropylene plates. Glass-coated plates can also be an option for highly problematic compounds.[12]
-
Q4: My assay results are inconsistent, especially when I use media with different serum concentrations. Could serum proteins be the cause?
A4: Absolutely. Hydrophobic compounds are notorious for binding to serum proteins, primarily albumin.[13] This binding is a significant and often overlooked variable.
-
Causality: Serum albumin has hydrophobic pockets that readily bind to lipophilic molecules.[14] When a compound is bound to albumin, it is not free to interact with the cells, thus reducing its effective concentration.[15] The level of binding is dependent on the compound's properties and the concentration of albumin in the medium.
-
Best Practices for Managing Serum Protein Binding:
-
Consistency is Key: Use the same batch and concentration of serum for all related experiments, including controls and dose-response curves.
-
Serum-Free Conditions (with caution): Running the assay in serum-free medium can eliminate this variable. However, many cell lines require serum for health and viability. If you use serum-free conditions, ensure the cells remain healthy for the duration of the assay.
-
Determine the Fraction Unbound (fu): For lead compounds, it is often necessary to experimentally determine the fraction of the compound that is unbound in the presence of your specific serum concentration. This allows you to calculate the true, effective concentration being seen by the cells. Techniques like equilibrium dialysis can be used for this.[15]
Caption: Fate of a hydrophobic compound in a cell-based assay.
-
Part 3: Advanced Delivery Strategies
When standard solvent-based delivery fails, more advanced formulation strategies can be employed to improve the solubility and delivery of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q5: I have tried everything, but my compound is still not soluble enough in my assay medium to reach the desired test concentration. What other options do I have?
A5: When conventional methods are insufficient, consider using formulation vehicles that encapsulate hydrophobic molecules. Cyclodextrins are a widely used and effective option.[16]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][] They act as "molecular buckets," encapsulating the hydrophobic compound in their core, which allows the entire complex to be soluble in aqueous solutions.[16][19] This complexation is a reversible process, and upon dilution, the compound is released to interact with the cells.[16]
-
Recommended Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) is a common and effective choice for cell culture applications due to its high aqueous solubility and low toxicity.[16][17]
Data Presentation: Comparison of Delivery Methods
| Delivery Method | Pros | Cons | Best For |
| DMSO/Co-solvent | Simple, widely used, inexpensive. | Limited solubility for many compounds, potential for cell toxicity, risk of precipitation.[1][4] | Compounds with moderate hydrophobicity; initial screening. |
| Cyclodextrins (HPβCD) | Significantly increases aqueous solubility, low toxicity, commercially available.[16][17] | Can sometimes extract cholesterol from cell membranes at high concentrations; requires optimization of drug:cyclodextrin ratio. | Highly insoluble compounds; reducing DMSO concentration. |
| Nanoparticle Formulations | Can encapsulate highly hydrophobic drugs, potential for targeted delivery.[20][21] | More complex to prepare and characterize, potential for nanoparticle-induced cellular effects.[21] | Specialized applications, in vivo correlation studies. |
Experimental Protocol: Formulation with (2-Hydroxypropyl)-β-cyclodextrin (HPβCD)
This protocol provides a starting point for using HPβCD to solubilize a hydrophobic compound.
-
Prepare HPβCD Stock Solution: Prepare a high-concentration stock solution of HPβCD (e.g., 45% w/v) in sterile water or PBS. Gentle warming may be required to fully dissolve the powder. Filter-sterilize the solution.
-
Compound Preparation: Dissolve your hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the concentrated compound solution to the vigorously stirring HPβCD stock solution. The ratio of compound to cyclodextrin will need to be optimized, but a molar ratio of 1:1 to 1:10 (compound:HPβCD) is a good starting point.
-
Incubation: Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight) to ensure maximal complexation.
-
Final Formulation: This complexed stock solution can now be serially diluted in your cell culture medium to achieve the desired final concentrations for your assay. Remember to create a vehicle control using the HPβCD stock diluted to the same final concentration.
References
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Available at: [Link]
-
MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Available at: [Link]
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available at: [Link]
-
National Institutes of Health (NIH). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Studies of nanoparticle delivery with in vitro bio-engineered microtissues. Available at: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
-
National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]
-
MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Available at: [Link]
-
National Institutes of Health (NIH). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. Available at: [Link]
-
ResearchGate. (2016). How can I study the release of an hydrophobic drug in vitro? Available at: [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
MDPI. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Available at: [Link]
-
National Institutes of Health (NIH). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]
-
ResearchGate. (2025). High-throughput screening of chromatographic separations: II. Hydrophobic interaction. Available at: [Link]
-
BioIVT. Plasma Protein Binding Assay. Available at: [Link]
-
National Institutes of Health (NIH). (2008). PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]
- Google Patents. (2017). Cell culture methods to reduce acidic species.
-
ResearchGate. (2014). How can we decrease nonspecific protein adsorption? Available at: [Link]
-
ResearchGate. 609 questions with answers in STOCK SOLUTION. Available at: [Link]
-
Taylor & Francis Online. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Available at: [Link]
-
MDPI. (2024). Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. Available at: [Link]
-
ResearchGate. (2025). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 13. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 14. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. alzet.com [alzet.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Spectroscopic Analysis for 1-Methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support center for the spectroscopic analysis of 1-Methoxy-2-(methylsulfonyl)benzene. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and optimized analytical methods for this compound. Here, we move beyond standard procedures to address common challenges and provide expert insights into obtaining high-quality, reproducible data across various spectroscopic platforms.
Part 1: General FAQs and Initial Analytical Strategy
This section addresses high-level questions regarding the analytical approach for 1-Methoxy-2-(methylsulfonyl)benzene.
Q1: What are the key structural features of 1-Methoxy-2-(methylsulfonyl)benzene that influence its spectroscopic analysis?
A1: The molecule's structure presents three key regions for spectroscopic interrogation:
-
1,2-Disubstituted (Ortho) Benzene Ring: This aromatic system will show characteristic signals in ¹H and ¹³C NMR, specific absorption bands in IR, and a strong chromophore in UV-Vis spectroscopy. The ortho-substitution pattern leads to complex splitting in the aromatic region of the ¹H NMR spectrum.
-
Methoxy Group (-OCH₃): This group provides a sharp, singlet peak in the ¹H NMR spectrum, typically around 3.9 ppm, and a distinct resonance in the ¹³C NMR spectrum. Its C-O stretching will be visible in the IR spectrum.
-
Methylsulfonyl Group (-SO₂CH₃): The sulfone group is a strong electron-withdrawing group, which will influence the chemical shifts of the aromatic protons. The S=O stretches are very prominent in the IR spectrum. The methyl protons will appear as a singlet in the ¹H NMR spectrum.
Understanding these features is the first step in designing an effective analytical and optimization strategy.
Q2: What is a recommended general workflow for the complete spectroscopic characterization of a new batch of 1-Methoxy-2-(methylsulfonyl)benzene?
A2: A self-validating workflow ensures identity, purity, and structural integrity. We recommend the following sequence, which allows each step to confirm the findings of the previous one.
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation information. Optimizing the experiment ensures you see the molecular ion and get reproducible fragmentation.
Q: I am not observing the molecular ion peak for 1-Methoxy-2-(methylsulfonyl)benzene using Electron Ionization (EI). How can I confirm the molecular weight?
A: EI is a "hard" ionization technique that can sometimes lead to extensive fragmentation, causing the molecular ion (M⁺·) to be weak or absent.
-
Causality: The high energy (typically 70 eV) used in EI can deposit enough energy into the molecule to cause immediate fragmentation. While the M-15 (loss of ·CH₃) and M-31 (loss of ·OCH₃) fragments are expected, the parent ion may be too unstable to reach the detector in significant abundance.
-
Troubleshooting & Optimization Protocol:
-
Switch to a "Soft" Ionization Technique: This is the most reliable solution.
-
Electrospray Ionization (ESI): Ideal for confirming molecular weight. The molecule will likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to gently ionize the analyte, usually resulting in a strong [M+H]⁺ peak with minimal fragmentation.
-
-
Optimize EI Source Conditions: If EI must be used, try reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will reduce fragmentation and may increase the relative abundance of the molecular ion, but it will also decrease overall sensitivity.
-
Check for In-Source Reactions: Aromatic sulfones can undergo unexpected reactions in the mass spectrometer. For example, some have been observed to oxidize to sulfonic acids in microdroplets under ambient conditions, a process that could potentially occur in an ESI source. [1][2]If you see unexpected masses, consider the possibility of in-source reactions.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis (using the Beer-Lambert law) and for studying the electronic properties of the aromatic chromophore.
Q: The position (λₘₐₓ) and intensity of my UV-Vis absorption peak for 1-Methoxy-2-(methylsulfonyl)benzene shift depending on the solvent I use. Why does this happen and how do I choose the best solvent?
A: This phenomenon is known as solvatochromism and is caused by differential solvation of the ground and excited states of the molecule. [3]
-
Causality: The polarity of the solvent can stabilize the electronic ground and excited states of the chromophore to different extents. For aromatic compounds, polar solvents often lead to a shift in the λₘₐₓ. [4][5]For quantitative analysis, it is critical to use the same solvent for all standards and samples.
-
Troubleshooting & Optimization Protocol:
-
Select a Standard Solvent: For routine analysis, choose a UV-transparent, non-polar, and non-hygroscopic solvent. Cyclohexane or hexane are excellent choices as they interact minimally with the chromophore.
-
Ensure Purity: Use spectrophotometric grade solvents to avoid interference from absorbing impurities.
-
Control for pH: If using a protic solvent (like ethanol or methanol), be aware that trace amounts of acid or base can alter the spectrum. For reproducible results, consider using a buffered solution if the compound's absorption is pH-sensitive.
-
Concentration Optimization: Prepare a stock solution and create serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. This range typically provides the best signal-to-noise and linearity.
-
| Solvent Selection Guide for Spectroscopy | |||
| Technique | Recommended Solvents | Considerations | Solvents to Avoid |
| NMR | CDCl₃, Acetone-d₆, DMSO-d₆ | Ensure no interfering residual peaks. DMSO-d₆ is excellent for dissolving polar compounds but its high boiling point can make sample recovery difficult. | H₂O (unless using water suppression) |
| IR (Solution) | CCl₄, CS₂ | These solvents have simple IR spectra with large transparent windows. However, they are toxic and require handling in a fume hood. | Water, Alcohols (strong OH bands) |
| UV-Vis | Hexane, Cyclohexane, Ethanol | Use spectro-grade solvents. Be aware of the solvent's UV cutoff wavelength. | Toluene, Acetone (absorb in the UV region) |
References
-
The Journal of Organic Chemistry. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]
-
Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. YouTube. [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
NMPPDB. (n.d.). Benzene-1-methoxy-2-methyl. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-(phenylethynyl)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-(methylsulfonyl)-. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2-(methylthio)-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Publishing. [Link]
-
BÜCHI Labortechnik AG. (2017, December 22). Powder Analysis By Solvent Infrared Spectroscopy (SIRS). [Link]
-
PubMed. (2024). Optimizing NMR fragment-based drug screening for membrane protein targets. National Library of Medicine. [Link]
-
Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. [Link]
-
ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]
-
National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
UNL Digital Commons. (n.d.). Determining the optimal size of small molecule mixtures for high throughput NMR screening. [Link]
-
ResearchGate. (2025). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
RSC Publishing. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of benzene. [Link]
-
Wiley Analytical Science. (2020, December 11). IR spectroscopy: blowing away white lines. [Link]
-
ACS Publications. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]
-
ResearchGate. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
-
Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 49. [Link]
-
ResearchGate. (2013). Problems with Infrared Spectroscopy. [Link]
-
ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]
-
ResearchGate. (n.d.). U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2.... [Link]
-
PubMed. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. National Library of Medicine. [Link]
-
PubMed. (2025). Spectroscopic and nonlinear optical investigations of biscinnamyl-sulfone derivatives: Computational and experimental insights. [Link]
-
ACS Publications. (n.d.). Solvent effects on aromatic chromophores and their relation to ultraviolet difference spectra of proteins. The Journal of Physical Chemistry. [Link]
-
International Journal of Science and Research Archive. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the bioavailability of benzenesulfonate derivatives
<Technical Support Center: Strategies to Enhance the Bioavailability of Benzenesulfonate Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of benzenesulfonate derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently asked questions. The benzenesulfonate moiety, while often crucial for therapeutic activity, can present significant challenges in achieving adequate systemic exposure due to factors like poor aqueous solubility, low permeability, and extensive first-pass metabolism.[1] This resource synthesizes established principles with advanced strategies to help you navigate these experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each solution provides a step-by-step protocol and explains the underlying scientific rationale.
Question 1: My benzenesulfonate derivative exhibits extremely low aqueous solubility (<0.1 mg/mL), leading to poor dissolution in vitro. What initial steps should I take?
Answer:
Low aqueous solubility is a primary rate-limiting step for the absorption of many orally administered drugs, particularly for acidic compounds like many benzenesulfonates.[1] Your immediate goal is to improve the dissolution rate. An effective initial approach is to create an amorphous solid dispersion (ASD).
Core Concept: Amorphous forms of a drug are thermodynamically less stable and have a higher free energy than their crystalline counterparts.[2] This increased energy state leads to significantly enhanced apparent solubility and faster dissolution rates.[3][4] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[4]
-
Polymer Selection: Choose a suitable polymer. For acidic drugs like benzenesulfonates, polymers such as Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer) or povidones (PVP) are often good starting points.[5]
-
Solvent System Selection: Identify a common solvent system that can dissolve both your benzenesulfonate derivative and the selected polymer. A mixture of dichloromethane and methanol is often effective.
-
Preparation of Spray Solution:
-
Dissolve your compound and the polymer in the chosen solvent system. A typical starting drug-to-polymer ratio is 1:3 (w/w).
-
Ensure complete dissolution. The final solution should be clear. The total solid content should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but does not cause thermal degradation of your compound. A starting point is typically 20-30 °C above the boiling point of your primary solvent.
-
Atomization/Gas Flow Rate: Adjust to produce fine droplets, which will facilitate efficient drying.
-
Feed Rate: Control the rate at which the solution is pumped into the atomizer. A slower rate ensures complete drying.
-
-
Powder Collection & Secondary Drying: Collect the resulting powder from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.
-
Self-Validation and Characterization:
-
Confirm Amorphous State: Analyze the spray-dried powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a "halo" pattern confirm the amorphous nature.
-
Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous, molecularly dispersed system.[3]
-
In Vitro Dissolution Testing: Perform dissolution testing on the ASD compared to the raw crystalline drug in a relevant buffer (e.g., pH 6.8 phosphate buffer). You should observe a significant increase in the dissolution rate and extent for the ASD.
-
Question 2: Despite improving solubility with an ASD, the in vivo bioavailability of my compound remains low. Caco-2 permeability assays show a high efflux ratio (>2). What does this suggest and how can I address it?
Answer:
A high efflux ratio in a Caco-2 assay is a strong indicator that your benzenesulfonate derivative is a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][7] These transporters actively pump the drug out of the intestinal cells back into the gut lumen, thereby limiting its net absorption into the bloodstream.[6]
Core Concept: To overcome efflux, you can employ formulation strategies that either inhibit the transporters or facilitate drug absorption through alternative pathways. Lipid-based drug delivery systems (LBDDS) are particularly effective in this regard.[8][9]
SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10]
Mechanism of Action:
-
Efflux Pump Inhibition: Certain excipients used in SEDDS, particularly surfactants like Cremophor® EL and Tween® 80, can directly inhibit P-gp function.[9]
-
Bypassing First-Pass Metabolism: LBDDS can promote lymphatic transport of highly lipophilic drugs, which bypasses the liver and the extensive first-pass metabolism that can occur there.[9]
-
Maintaining Solubilization: The drug remains solubilized in the oil droplets, maintaining a high concentration gradient for passive diffusion.[10]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides like Capryol® 90, long-chain triglycerides like soybean oil).
-
Surfactant: Screen surfactants for their ability to emulsify the selected oil (e.g., Cremophor® EL, Tween® 80, Labrasol®).
-
Cosolvent/Cosurfactant: Test cosolvents for their ability to improve drug solubility in the lipid base and aid in emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Constructing a Ternary Phase Diagram:
-
Select the best-performing oil, surfactant, and cosolvent based on solubility and emulsification efficiency.
-
Systematically mix these three components in varying ratios and observe the resulting mixture after dilution with water.
-
Map the regions that form clear or bluish-white, stable micro/nanoemulsions. This map will guide your formulation optimization.
-
-
Preparation of the Optimized SEDDS:
-
Based on the phase diagram, select a ratio of oil, surfactant, and cosolvent from the optimal emulsification region.
-
Dissolve your benzenesulfonate derivative in the oil/cosolvent mixture with gentle heating and stirring.
-
Add the surfactant and mix until a clear, homogenous solution is formed.
-
-
Self-Validation and Characterization:
-
Emulsification Performance: Add the SEDDS formulation to water (1:100 ratio) with gentle stirring. It should rapidly form an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes are typically in the range of 25-200 nm for a good SEDDS.
-
In Vitro Permeability Re-evaluation: Re-run the Caco-2 assay with your compound formulated in the SEDDS. You should observe a significant reduction in the efflux ratio.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "first-pass effect" and why is it a particular concern for benzenesulfonate derivatives?
The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[11] After oral administration, a drug is absorbed from the gut into the portal venous system, which leads directly to the liver. The liver is the body's primary metabolic site.[12] If a drug is extensively metabolized by enzymes in the gut wall or liver, only a small fraction of the active drug will "pass through" to the rest of the body.[12][13] This can lead to low bioavailability.[14][15][16]
Benzenesulfonate derivatives can be susceptible to extensive first-pass metabolism, particularly through oxidation reactions mediated by cytochrome P450 enzymes or conjugation reactions like sulfation and glucuronidation.[12][17] Strategies to mitigate this include using formulations that promote lymphatic absorption (like LBDDS) or developing prodrugs.[9][18]
Q2: When should I consider a prodrug approach for my benzenesulfonate derivative?
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[19] This approach is particularly strategic when you face multiple bioavailability hurdles simultaneously.[18] Consider a prodrug strategy if:
-
Poor Permeability: The parent molecule has poor membrane permeability (e.g., it is too hydrophilic or has too many hydrogen bond donors). A lipophilic moiety can be attached to create a prodrug that crosses the intestinal membrane more easily, after which the moiety is cleaved.[20]
-
Extensive First-Pass Metabolism: A vulnerable metabolic site on the parent drug can be temporarily masked in the prodrug form.[18] This allows the compound to bypass the liver's metabolic machinery before being converted to the active form in the systemic circulation.
-
Targeted Delivery: The prodrug can be designed to be activated by specific enzymes that are abundant at the target site of action (e.g., in tumor tissue), thereby increasing efficacy and reducing systemic toxicity.[21]
For a benzenesulfonate, a common prodrug approach involves esterification of a hydroxyl or carboxylic acid group elsewhere in the molecule to enhance lipophilicity and membrane transport.[22]
Q3: What role does particle size reduction play, and is it sufficient on its own?
Particle size reduction, such as micronization or nanonization, increases the surface area-to-volume ratio of the drug particles.[1][2] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate.[23] Technologies like milling or high-pressure homogenization are used to achieve this.[2]
However, for compounds with very low intrinsic solubility (often termed "brick dust" molecules), particle size reduction alone is often insufficient.[24] While it can increase the rate of dissolution, it does not change the equilibrium solubility of the crystalline material.[1] Therefore, the overall amount of drug that can be dissolved may still be too low for adequate absorption. In these cases, particle size reduction is best used in combination with other enabling technologies, such as nanosuspensions (which combine size reduction with stabilizers) or as a precursor step before creating an ASD.[25][26][27]
Data Presentation & Visualizations
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism | Best For (BCS Class) | Key Advantages | Key Challenges |
| Amorphous Solid Dispersion (ASD) | Increase apparent solubility and dissolution rate | Class II, IV | High drug loading possible; significant solubility enhancement. | Physical instability (recrystallization); potential for drug-polymer interactions. |
| Lipid-Based Systems (e.g., SEDDS) | Maintain drug in a solubilized state; inhibit efflux; promote lymphatic uptake | Class II, IV | Can address both solubility and permeability issues; bypasses first-pass effect. | Lower drug loading capacity; potential for GI side effects with high surfactant levels. |
| Particle Size Reduction (Nanosuspension) | Increase surface area for faster dissolution | Class II | Simple and scalable manufacturing; improves dissolution rate. | Does not alter equilibrium solubility; risk of particle aggregation (Ostwald ripening). |
| Prodrug Approach | Covalently modify drug to improve physicochemical properties | Class II, III, IV | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires careful design to ensure efficient in vivo conversion; additional synthesis and regulatory complexity. |
Diagram 1: Decision Workflow for Bioavailability Enhancement
This flowchart provides a logical pathway for selecting an appropriate formulation strategy based on the primary absorption barrier.
Caption: Decision workflow for formulation strategy.
Diagram 2: Mechanism of SEDDS in Overcoming Absorption Barriers
This diagram illustrates how a Self-Emulsifying Drug Delivery System (SEDDS) works within the gastrointestinal tract to enhance drug absorption.
Caption: Mechanism of SEDDS for bioavailability enhancement.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]
-
Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide. PubMed Central. Available at: [Link]
-
Intestinal efflux transporters and drug absorption. PubMed. Available at: [Link]
-
Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. PubMed Central. Available at: [Link]
-
Lipid-Based Drug Delivery Systems. PubMed Central. Available at: [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available at: [Link]
-
Development of a novel sulfonate ester-based prodrug strategy. PubMed. Available at: [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]
-
Lipid-Based Drug Delivery Systems. American Chemical Society. Available at: [Link]
-
strategies to increase solubility and bioavailability of drugs. ResearchGate. Available at: [Link]
-
Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide. J-Stage. Available at: [Link]
-
Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate. Available at: [Link]
-
First-Pass Effect. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]
-
In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. PubMed. Available at: [Link]
-
Comprehensive insights on lipid-based drug delivery systems. CAS.org. Available at: [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharma. Available at: [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. uspharmacist.com. Available at: [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. PubMed. Available at: [Link]
-
Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
-
How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]
-
What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. BioAro. Available at: [Link]
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Royal Society of Chemistry. Available at: [Link]
-
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Contract Pharma. Available at: [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available at: [Link]
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers. Available at: [Link]
-
Advances in the development of amorphous solid dispersions: The role of polymeric carriers. ScienceDirect. Available at: [Link]
-
Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy. PubMed. Available at: [Link]
-
Nanotechnology for Enhancing the Bioavailability of Herbal Drug. IJCRT.org. Available at: [Link]
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. Available at: [Link]
-
Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Available at: [Link]
-
First pass effect. Wikipedia. Available at: [Link]
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 7. bioivt.com [bioivt.com]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First pass effect - Wikipedia [en.wikipedia.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 17. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 18. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. mdpi.com [mdpi.com]
- 25. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 27. ijcrt.org [ijcrt.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 1-Methoxy-2-(methylsulfonyl)benzene Scaffolds versus Traditional Sulfonamides
In the relentless pursuit of novel and effective anticancer therapeutics, medicinal chemists frequently explore diverse chemical scaffolds. This guide provides a detailed comparative analysis of two such classes of compounds: derivatives containing the 1-methoxy-2-(methylsulfonyl)benzene moiety and the well-established sulfonamides. While sulfonamides have a long history in medicine, including oncology, the anticancer potential of 1-Methoxy-2-(methylsulfonyl)benzene and its close analogs is an area of emerging interest. This document aims to provide researchers, scientists, and drug development professionals with an objective comparison of their known anticancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Section 1: Chemical Structures and General Overview
1.1. 1-Methoxy-2-(methylsulfonyl)benzene and its Derivatives
1-Methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by a benzene ring substituted with a methoxy group and a methylsulfonyl group at positions 1 and 2, respectively. While direct studies on the anticancer activity of this specific molecule are not extensively reported in publicly available literature, its structural components—the methoxybenzene (anisole) and methylsulfonylbenzene moieties—are present in various compounds that have demonstrated significant anticancer properties. For the purpose of this guide, we will explore the anticancer activities of representative derivatives to infer the potential of this scaffold.
1.2. Sulfonamides
The sulfonamide functional group, -S(=O)₂NR₂, is a cornerstone in medicinal chemistry.[1] Initially developed as antibacterial agents, the sulfonamide scaffold has proven to be a versatile platform for designing drugs with a wide array of biological activities, including potent anticancer effects.[2][3] The structural diversity achievable by modifying the R groups on the sulfonyl and amine moieties has led to the development of numerous sulfonamide-based anticancer agents with diverse mechanisms of action.[2][3]
Section 2: Comparative Analysis of Anticancer Mechanisms and Activity
A direct comparison of the anticancer activity of 1-Methoxy-2-(methylsulfonyl)benzene and sulfonamides is challenging due to the limited data on the former. However, by examining the mechanisms of their respective derivatives, we can draw insightful parallels and distinctions.
2.1. Mechanisms of Action: A Tale of Two Scaffolds
Derivatives of Methylsulfonylbenzene: Targeting Key Cancer Pathways
Recent studies have highlighted the potential of compounds containing the methylsulfonylbenzene moiety to interfere with critical cancer signaling pathways. For instance, a series of hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated potent antitumor activity.[4] Their mechanism of action is attributed to the inhibition of key proteins that are often overexpressed in cancer, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[4] Inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis.[4]
Furthermore, alkylsulfonyl benzimidazole derivatives, which also contain the methylsulfonylbenzene core, have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[5] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis.[5] By inhibiting Bcl-2, these compounds can restore the natural apoptotic process in malignant cells.[5]
Figure 1: Proposed mechanisms of action for anticancer derivatives containing a methylsulfonylbenzene moiety.
Sulfonamides: A Multi-pronged Attack on Cancer
The anticancer activity of sulfonamides is characterized by a remarkable diversity of mechanisms.[2] This versatility stems from the ability of the sulfonamide scaffold to be tailored to interact with a wide range of biological targets. Some of the well-documented mechanisms include:
-
Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation.
-
Cell Cycle Arrest: Many sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 or G2/M phases, thereby preventing cancer cell division.[6]
-
Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2]
-
PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several sulfonamides have been developed to target key components of this pathway.[2]
-
Induction of Apoptosis: A common outcome of the various mechanisms of sulfonamides is the induction of programmed cell death (apoptosis) in cancer cells. This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases.[7]
Figure 2: Overview of the diverse anticancer mechanisms of sulfonamides.
2.2. Comparative In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of representative derivatives. It is crucial to note that these are not direct comparisons between 1-Methoxy-2-(methylsulfonyl)benzene and a single sulfonamide, but rather a compilation of data for different derivatives within each class against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Hydrazone Derivatives with a 4-Methylsulfonylbenzene Scaffold [4]
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line(s) |
| Compound 9 | COX-2 | 2.97 | Not specified |
| Compound 20 | COX-2 | 6.94 | Not specified |
| Compound 16 | EGFR | 0.20 | Not specified |
| Compound 20 | EGFR | 0.19 | Not specified |
| Compound 16 | HER2 | 0.13 | Not specified |
| Compound 20 | HER2 | 0.07 | Not specified |
Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives [3][8]
| Compound | IC₅₀ (µM) | Cancer Cell Line |
| N-ethyl toluene-4-sulphonamide (8a) | 10.9 ± 1.01 | HeLa |
| 19.22 ± 1.67 | MDA-MB-231 | |
| 12.21 ± 0.93 | MCF-7 | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | 7.2 ± 1.12 | HeLa |
| 4.62 ± 0.13 | MDA-MB-231 | |
| 7.13 ± 0.13 | MCF-7 | |
| Compound 3 (phenylsulfonylpiperazine derivative) | 4.48 | MCF7 |
From the available data, it is evident that both classes of compounds contain derivatives with potent anticancer activity in the micromolar and even sub-micromolar range. The hydrazone derivatives of methylsulfonylbenzene show impressive inhibitory activity against specific molecular targets like EGFR and HER2.[4] The selected sulfonamides demonstrate broad-spectrum cytotoxicity against various cancer cell lines.[3][8]
Section 3: Key Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of novel compounds.
3.1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]
Figure 3: A streamlined workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-Methoxy-2-(methylsulfonyl)benzene derivatives and sulfonamides) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
3.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
3.3. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Section 4: Conclusion and Future Directions
This guide provides a comparative overview of the anticancer potential of compounds based on the 1-methoxy-2-(methylsulfonyl)benzene scaffold and the well-established sulfonamides. While sulfonamides have a proven track record with a multitude of derivatives exhibiting diverse and potent anticancer activities, the exploration of 1-methoxy-2-(methylsulfonyl)benzene derivatives is in its nascent stages.
The available data on derivatives containing the methylsulfonylbenzene moiety are promising, suggesting that this scaffold can be a valuable template for designing inhibitors of key cancer-related targets such as EGFR, HER2, and Bcl-2.[4][5] The methoxy group, a common feature in many bioactive molecules, can also contribute to the overall pharmacological profile.
In contrast, the vast chemical space explored for sulfonamides has yielded a rich pipeline of compounds with a wide range of mechanisms, some of which have progressed to clinical use.[7] The continued investigation of novel sulfonamide derivatives remains a highly active and fruitful area of cancer research.
Future research should focus on:
-
Synthesis and direct biological evaluation of 1-Methoxy-2-(methylsulfonyl)benzene and its close analogs to establish their intrinsic anticancer activity.
-
Head-to-head comparative studies of promising derivatives from both classes in a panel of cancer cell lines and in vivo tumor models.
-
Elucidation of the detailed molecular mechanisms of action for the most potent compounds to identify novel therapeutic targets and strategies.
By systematically exploring and comparing these and other novel chemical scaffolds, the scientific community can continue to advance the development of more effective and selective anticancer therapies.
References
-
Al-Sanea, M. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 7(4), 3374–3391. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1046–1061. [Link]
-
Ceruso, M., & Supuran, C. T. (2020). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 25(18), 4257. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4995. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-6. [Link]
-
Ladds, G., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18-29. [Link]
-
ResearchGate. (2022). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
-
ResearchGate. (2015). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 7(4), 3374–3391. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Sung, H., et al. (2021). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 9, 708873. [Link]
-
ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. Retrieved from [Link]
-
Wujec, M., & Bielawski, K. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2011. [Link]
-
OUCI. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved from [Link]
Sources
- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Evaluating Novel Compounds Against the Gold Standard, Imatinib, in Leukemia Cell Lines
Introduction: The Challenge of Benchmarking in Leukemia Drug Discovery
The landscape of targeted cancer therapy was revolutionized by the introduction of imatinib, a tyrosine kinase inhibitor (TKI) that transformed the prognosis for patients with Chronic Myeloid Leukemia (CML).[1] Imatinib's success established a new paradigm in drug development: identifying and neutralizing the specific molecular drivers of a malignancy. For CML, this driver is the constitutively active BCR-ABL fusion protein, a product of the Philadelphia chromosome translocation.[2] Imatinib functions by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, which blocks downstream signaling, inhibits leukemic cell proliferation, and induces apoptosis.[1][3]
As researchers strive to discover novel therapeutics for leukemia, a critical step is the rigorous comparison of new chemical entities against established standards like imatinib. This guide addresses the topic of comparing a compound, 1-Methoxy-2-(methylsulfonyl)benzene , with imatinib.
A thorough review of current scientific literature reveals no published data on the biological activity of 1-Methoxy-2-(methylsulfonyl)benzene in any cancer or leukemia cell line. Therefore, a direct comparison of experimental data is not possible at this time.
Instead, this guide will serve as a comprehensive framework for researchers. It will use 1-Methoxy-2-(methylsulfonyl)benzene as a hypothetical novel agent, hereafter referred to as "Compound X," to outline the essential experimental workflows required to characterize its anti-leukemic potential and benchmark its performance against the gold standard, imatinib.
Part 1: Foundational Profile of the Benchmark - Imatinib
Before evaluating a novel compound, it is imperative to understand the benchmark's mechanism, efficacy, and limitations.
Mechanism of Action
Imatinib is a potent and selective inhibitor of the ABL tyrosine kinase, including the BCR-ABL fusion protein.[4] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[3] By occupying the ATP-binding pocket of the BCR-ABL oncoprotein, imatinib prevents the phosphorylation of downstream substrates.[5] This action effectively interrupts the signal transduction pathway that drives the uncontrolled proliferation and survival of CML cells.[1]
Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of Imatinib.
Baseline Efficacy & Resistance
The efficacy of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit a biological process by 50%. For imatinib, the IC50 in sensitive CML cell lines like K562 is typically in the low micromolar or high nanomolar range. However, resistance is a significant clinical challenge.[6]
Mechanisms of imatinib resistance include:
-
BCR-ABL Kinase Domain Mutations: Point mutations can prevent imatinib from binding effectively or lock the kinase in an active conformation.[7]
-
BCR-ABL Gene Amplification: Overexpression of the target protein can overwhelm the drug's inhibitory capacity.[7][8]
-
Drug Efflux Pumps: Increased expression of proteins like ABCB1 (P-glycoprotein) can actively pump imatinib out of the cell.[8]
Part 2: An Experimental Workflow for Comparing Compound X to Imatinib
This section details the logical, step-by-step process a researcher would undertake to characterize Compound X and compare its performance against imatinib.
Figure 2: Experimental workflow for characterizing and comparing a novel compound against Imatinib.
Phase 1: Determining Cytotoxicity and Efficacy
The first crucial experiment is to determine if Compound X has any effect on the viability of leukemia cells and to quantify its potency relative to imatinib.
Objective: To calculate and compare the IC50 values of Compound X and imatinib in relevant leukemia cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for a quantitative assessment of drug-induced cytotoxicity.
-
Protocol Steps:
-
Cell Seeding: Seed leukemia cells (e.g., K562 for CML) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Compound X and Imatinib in culture medium.[9] A typical concentration range would span from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Cell Treatment: Add 100 µL of the diluted drug solutions to the appropriate wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the logarithm of drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
The results should be summarized in a clear, comparative table.
| Compound | Cell Line | IC50 (µM) ± SD |
| Imatinib (Control) | K562 | [Experimental Value] |
| Compound X | K562 | [Experimental Value] |
| Imatinib (Control) | KU812 | [Experimental Value] |
| Compound X | KU812 | [Experimental Value] |
Phase 2 & 3: Uncovering the Mechanism of Action
If Compound X demonstrates potent cytotoxicity, the next step is to understand how it kills the cells and whether it acts on the same target as imatinib.
Objective: To determine if Compound X induces apoptosis and to validate its effect on the BCR-ABL signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Causality: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) forms of BCR-ABL and its key downstream substrate, CrkL, we can directly measure the inhibitory effect of a compound on the kinase's activity.[8] A reduction in phosphorylation indicates successful target engagement.
-
Protocol Steps:
-
Cell Treatment & Lysis: Treat K562 cells with Compound X and Imatinib at their respective IC50 concentrations for a defined period (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies against phospho-BCR-ABL, total BCR-ABL, phospho-CrkL, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitor of BCR-ABL will show a marked decrease in the p-BCR-ABL/total BCR-ABL and p-CrkL signals compared to the vehicle-treated control, similar to the imatinib-treated sample.
-
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial characterization and comparative analysis of a novel compound, "Compound X" (1-Methoxy-2-(methylsulfonyl)benzene), against the benchmark anti-leukemia drug, imatinib. By systematically evaluating cytotoxicity, determining the mode of cell death, and validating target engagement, researchers can build a comprehensive profile of a new chemical entity.
Should Compound X prove to be effective, further studies would be warranted to investigate its selectivity, off-target effects, and efficacy in imatinib-resistant cell lines. This structured approach ensures that new potential therapeutics are evaluated with the scientific rigor necessary for advancement in the field of oncology drug development.
References
-
O'Hare, T., et al. (2007). Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines. PubMed. Available at: [Link]
-
Mathur, A., et al. (2022). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. NIH National Library of Medicine. Available at: [Link]
-
Berman, E. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. NIH National Library of Medicine. Available at: [Link]
-
Mahon, F-X., et al. (2008). Imatinib Is a Substrate for Various Multidrug Resistance Proteins. Blood, American Society of Hematology. Available at: [Link]
-
Wikipedia. (n.d.). Imatinib. Wikipedia. Available at: [Link]
-
Vivès, M., et al. (2009). Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells. NIH National Library of Medicine. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Available at: [Link]
-
Cancer Research UK. (n.d.). Imatinib (Glivec). Cancer Research UK. Available at: [Link]
-
Goldman, J.M. & Mughal, T.I. (2005). Mode of action of imatinib. ResearchGate. Available at: [Link]
Sources
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microtubule Dynamics: 1-Methoxy-2-(methylsulfonyl)benzene vs. Paclitaxel
This guide provides a comparative framework for studying the effects of two distinct chemical entities, the well-established anti-cancer agent paclitaxel and the investigational compound 1-Methoxy-2-(methylsulfonyl)benzene, on the dynamics of cellular microtubules. For researchers in oncology, cell biology, and drug development, understanding the nuanced interplay between small molecules and the microtubule cytoskeleton is paramount for identifying novel therapeutic strategies.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their constant state of flux, known as dynamic instability, makes them a prime target for therapeutic intervention, particularly in rapidly proliferating cancer cells.[2][3] Microtubule-targeting agents (MTAs) are broadly classified into two major groups: stabilizers and destabilizers.[2][4] This guide will dissect a classic example of each proposed class.
Paclitaxel (Taxol®) is a powerful microtubule-stabilizing agent.[1] It binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place.[5][6] This action promotes the assembly of tubulin into hyper-stable, non-functional microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][6][7]
Conversely, many sulfonamide-containing compounds have been identified as microtubule destabilizers.[8][9] These agents typically bind to the colchicine site on tubulin dimers, preventing their polymerization into microtubules and leading to the disassembly of existing ones.[10] Based on its chemical structure, we hypothesize that 1-Methoxy-2-(methylsulfonyl)benzene functions as a microtubule destabilizer, thus providing a compelling mechanistic counterpoint to paclitaxel.
This document outlines the experimental workflows required to test this hypothesis, offering detailed protocols for in vitro and cell-based assays to rigorously compare the effects of these two compounds.
Mechanistic Overview: A Tale of Two Opposing Actions
The fundamental difference between paclitaxel and the hypothesized action of 1-Methoxy-2-(methylsulfonyl)benzene lies in their effect on the equilibrium between tubulin dimers and microtubule polymers. Paclitaxel pushes the equilibrium towards the polymer state, while a destabilizer would shift it towards the dimer state.
Caption: Opposing mechanisms of Paclitaxel and 1-Methoxy-2-(methylsulfonyl)benzene.
Experiment 1: In Vitro Tubulin Polymerization Assay
Causality and Rationale: This cell-free assay is the most direct method to determine if a compound interacts with tubulin to either promote or inhibit its assembly into microtubules. By using purified tubulin, we eliminate confounding cellular factors, ensuring that any observed effect is a direct consequence of the compound's interaction with tubulin. The assay monitors microtubule formation by measuring the increase in light scattering (turbidity) as soluble tubulin dimers polymerize into larger microtubule structures.
Hypothesized Outcome:
-
Paclitaxel: Will induce rapid and extensive tubulin polymerization, even at lower tubulin concentrations than the control.
-
1-Methoxy-2-(methylsulfonyl)benzene: Will inhibit tubulin polymerization in a dose-dependent manner.
-
Vehicle Control (DMSO): Will show a characteristic sigmoidal polymerization curve representing baseline tubulin assembly.
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure), GTP stock solution (100mM), and polymerization buffer (e.g., 0.1 M PIPES, 1 mM MgCl2, pH 6.9) on ice.[11] Use thawed tubulin within one hour.[12]
-
Prepare serial dilutions of paclitaxel and 1-Methoxy-2-(methylsulfonyl)benzene in polymerization buffer. A vehicle control (e.g., 1% DMSO) must be included.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of each test compound dilution or control.
-
Prepare a tubulin/GTP master mix. For a final tubulin concentration of ~36 µM, this mix will contain tubulin and GTP in polymerization buffer.[13]
-
Add 90 µL of the cold tubulin/GTP mixture to each well for a final volume of 100 µL.[13]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the slope of the linear phase of the curve for each condition.[13]
-
Experiment 2: Immunofluorescence Microscopy of Cellular Microtubule Networks
Causality and Rationale: This cell-based assay visualizes the morphological consequences of MTA activity within a cellular context. It serves to validate the in vitro findings by revealing how the compounds affect the complex and highly organized microtubule cytoskeleton in intact cells. The choice of fixation and permeabilization is critical to preserve the delicate microtubule structures for accurate antibody labeling and imaging.
Hypothesized Outcome:
-
Paclitaxel-treated cells: Will exhibit dense bundles of microtubules, particularly around the nucleus, and abnormal mitotic spindles in dividing cells.
-
1-Methoxy-2-(methylsulfonyl)benzene-treated cells: Will show a sparse, disorganized microtubule network, or complete depolymerization, depending on the concentration and incubation time.
-
Vehicle Control-treated cells: Will display a normal, well-defined microtubule network extending from the centrosome to the cell periphery.
Caption: Workflow for immunofluorescent labeling of microtubules.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of paclitaxel, 1-Methoxy-2-(methylsulfonyl)benzene, and a vehicle control for a predetermined time (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.[14]
-
Incubate with a primary antibody against α-tubulin (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.[14]
-
Wash thoroughly four times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.[14]
-
-
Mounting and Imaging:
-
Wash four times with PBS. A counterstain for DNA (e.g., DAPI) can be included in one of the final washes.[14]
-
Briefly rinse the coverslip in deionized water.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Experiment 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality and Rationale: While both stabilizing and destabilizing the microtubule network are detrimental to cell division, the ultimate measure of a potential anti-cancer agent is its ability to kill cancer cells. The MTT assay is a robust, colorimetric method to quantify cell viability.[15] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Hypothesized Outcome:
-
Both paclitaxel and 1-Methoxy-2-(methylsulfonyl)benzene will reduce cell viability in a dose-dependent manner.
-
The IC50 values will provide a quantitative comparison of their cytotoxic potency.
Sources
- 1. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Validating the Pro-apoptotic Effect of 1-Methoxy-2-(methylsulfonyl)benzene using Annexin V Staining: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pro-apoptotic potential of the novel compound, 1-Methoxy-2-(methylsulfonyl)benzene. We will objectively compare its performance with established alternatives and provide the supporting experimental data necessary for robust evaluation. This document emphasizes scientific integrity, offering a self-validating experimental design rooted in established principles of apoptosis detection.
Introduction: The Scientific Rationale
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can selectively induce apoptosis in diseased cells are of significant therapeutic interest.
While direct studies on the pro-apoptotic effects of 1-Methoxy-2-(methylsulfonyl)benzene are emerging, related chemical structures offer compelling preliminary justification for its investigation. For instance, various methoxy-substituted benzene derivatives, such as certain methoxy stilbenes, have demonstrated the ability to induce apoptosis in cancer cell lines.[1] This guide, therefore, outlines a rigorous methodology to systematically assess whether 1-Methoxy-2-(methylsulfonyl)benzene can trigger this crucial cellular self-destruction program.
Our primary validation tool will be Annexin V staining, a widely accepted and sensitive method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS).[2] In healthy cells, PS is strictly localized to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells via flow cytometry.[4][5]
The Intrinsic Pathway of Apoptosis: A Mechanistic Overview
It is hypothesized that 1-Methoxy-2-(methylsulfonyl)benzene, like many small molecule anticancer agents, may induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7][8]
The balance between these opposing factions dictates the cell's fate.[8] Pro-apoptotic stimuli can lead to the activation of Bax and Bak, which then oligomerize and form pores in the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is considered the "point of no return" in apoptosis.[9][10][11] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6][9]
Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[12] This complex then recruits and activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.[12][13][14] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Figure 1: The Intrinsic Pathway of Apoptosis.
Experimental Design: A Comparative Approach
To rigorously validate the pro-apoptotic effect of 1-Methoxy-2-(methylsulfonyl)benzene, a multi-faceted approach is essential. This includes a direct comparison with both a negative and a positive control.
Controls: The Foundation of a Robust Assay
-
Negative Control: Untreated or vehicle-treated (e.g., DMSO) cells will establish the baseline level of apoptosis in the cell population.[4][15]
-
Positive Control: A well-characterized apoptosis-inducing agent should be used to confirm that the experimental system is capable of detecting apoptosis.[4][15] Staurosporine, a potent protein kinase inhibitor, is a commonly used positive control that reliably induces apoptosis in a wide range of cell types.[16][17]
-
Test Compound: 1-Methoxy-2-(methylsulfonyl)benzene will be evaluated at various concentrations to determine its dose-dependent pro-apoptotic effect.
Complementary Assays for Comprehensive Validation
While Annexin V staining is a powerful tool for detecting early apoptosis, relying on a single assay can be misleading.[2][18] Therefore, it is highly recommended to complement this analysis with other methods that probe different stages of the apoptotic process.[2][18] These may include:
-
Caspase Activity Assays: Fluorogenic or colorimetric assays can measure the activity of key executioner caspases like caspase-3 and caspase-7.[2][16]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: The loss of ΔΨm is an early event in apoptosis.[2][19] Dyes such as TMRE or JC-1 can be used to monitor changes in mitochondrial polarization.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][18]
Detailed Experimental Protocol: Annexin V/Propidium Iodide Staining
This protocol outlines the steps for staining cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for analysis by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.[4]
Materials
-
1-Methoxy-2-(methylsulfonyl)benzene
-
Staurosporine (positive control)
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with varying concentrations of 1-Methoxy-2-(methylsulfonyl)benzene, staurosporine (e.g., 1 µM), or vehicle (DMSO) for the desired time period (e.g., 6, 12, 24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to conical tubes.
-
Adherent cells: Carefully detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[4]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][20]
-
-
Flow Cytometry Analysis:
Caption: Figure 2: Annexin V Staining Experimental Workflow.
Data Interpretation and Comparative Analysis
The results of the flow cytometry analysis can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:[4]
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be quantified for each treatment condition.
Hypothetical Comparative Data
The following table presents hypothetical data from a comparative study evaluating the pro-apoptotic effect of 1-Methoxy-2-(methylsulfonyl)benzene.
| Treatment | Concentration (µM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0.1% | 95.2 | 2.5 | 1.8 | 0.5 | 4.3 |
| 1-Methoxy-2-(methylsulfonyl)benzene | 10 | 75.8 | 15.4 | 7.2 | 1.6 | 22.6 |
| 25 | 48.3 | 32.1 | 16.5 | 3.1 | 48.6 | |
| 50 | 22.7 | 45.9 | 28.3 | 3.1 | 74.2 | |
| Staurosporine (Positive Control) | 1 | 15.6 | 50.2 | 32.1 | 2.1 | 82.3 |
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of 1-Methoxy-2-(methylsulfonyl)benzene as a pro-apoptotic agent. The Annexin V staining assay, when performed with appropriate controls and complemented by other apoptosis detection methods, offers a reliable and quantitative measure of a compound's ability to induce programmed cell death.
Positive results from this initial screen would warrant further investigation into the specific molecular mechanisms of action. This could involve examining the expression levels and activation states of Bcl-2 family proteins and caspases through techniques such as Western blotting and qPCR. Ultimately, a thorough understanding of how 1-Methoxy-2-(methylsulfonyl)benzene induces apoptosis will be crucial for its potential development as a therapeutic agent.
References
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
-
Galluzzi, L., & Kroemer, G. (2008). Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario. Cell Death & Differentiation, 15(10), 1553-1565. [Link]
-
National Center for Biotechnology Information. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. Assay Guidance Manual. [Link]
-
Majchrzak, K., et al. (2016). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Postepy Higieny i Medycyny Doswiadczalnej, 70, 1086-1095. [Link]
-
Adams, J. M., & Cory, S. (2001). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Genes & Development, 15(11), 1279-1283. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Cellular Mechanisms Controlling Caspase Activation and Function. Journal of Cell Science, 122(Pt 18), 3215–3221. [Link]
-
Wikipedia. Bcl-2 family. [Link]
-
Creative Diagnostics. Role of Caspases in Apoptosis. [Link]
-
Khan, S., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 84. [Link]
-
ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the.... [Link]
-
YouTube. Activation of Caspases || Apoptosis I || 4K Animation. [Link]
-
Tait, S. W., & Green, D. R. (2013). Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization. Cell Death & Differentiation, 20(4), 521-530. [Link]
-
Royal Society of Chemistry. Current trends in luminescence-based assessment of apoptosis. [Link]
-
Protocolsonline. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]
-
Wikipedia. Apoptosis. [Link]
-
YouTube. Apoptosis Regulation by Genes | Bcl-2 Family. [Link]
-
Biocompare. Choosing an Apoptosis Detection Assay. [Link]
-
PubChem. 1-Methoxy-2-methyl-4-(methylthio)benzene. [Link]
-
PubMed. Mitochondrial outer membrane permeabilization during apoptosis: the role of mitochondrial fission. [Link]
-
PubMed Central. Caspase activation, inhibition, and reactivation: A mechanistic view. [Link]
-
Medium. [Quick note] Let's talk about the BCL-2 family of proteins and cell death. [Link]
-
PubChem. Benzene, 1-methoxy-4-(methylsulfonyl)-. [Link]
-
Khan Academy. Mitochondria, apoptosis, and oxidative stress (video). [Link]
-
PubMed. Apoptosis regulation at the mitochondrial outer membrane. [Link]
-
PubMed. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). [Link]
Sources
- 1. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 8. medium.com [medium.com]
- 9. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis regulation at the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A comprehensive guide to apoptosis detection [absin.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 19. biocompare.com [biocompare.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
comparing the efficacy of different benzenesulfonate isomers in cancer cells
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds under investigation, benzenesulfonates have emerged as a promising class of compounds. While their sulfonamide counterparts have been more extensively studied, recent research has illuminated the potent anticancer activities of benzenesulfonate esters, revealing complex, multitargeted mechanisms of action.[1][2][3] This guide provides an in-depth comparison of the efficacy of different benzenesulfonate isomers, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Benzenesulfonates in Oncology
Historically, sulfonates have been perceived primarily as intermediates in organic synthesis.[1][2][3] However, pioneering studies have unveiled their potential as bioactive agents capable of inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2][3] Unlike some conventional chemotherapeutics, certain benzenesulfonate derivatives have demonstrated a favorable selectivity index, exhibiting potent cytotoxicity against cancer cell lines while minimally affecting non-cancerous cells.[1] This guide will focus on a comparative analysis of recently synthesized quinazoline benzenesulfonate derivatives to elucidate the structure-activity relationships that govern their anticancer efficacy.
Comparative Efficacy of Benzenesulfonate Derivatives
A pivotal study investigating a series of novel quinazoline sulfonates provides a robust dataset for comparing the antiproliferative activities of different isomers. The study evaluated two main groups of derivatives: 1,3-benzodioxol-5-sulfonates (BS1, BS2) and 4-methylbenzenesulfonates (BS3, BS4, BS5, BS6), against a panel of seven human cancer cell lines.[1]
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Benzenesulfonate Derivatives
| Compound | K562 (Leukemia) | HCT 116 p53+/+ (Colon) | HCT 116 p53-/- (Colon) | MCF-7 (Breast) | A549 (Lung) | U-251 (Glioblastoma) | PANC-1 (Pancreatic) | NHDF (Normal Fibroblasts) |
| BS1 | 0.172 | 0.880 | 0.563 | 8.325 | >25 | 1.897 | 3.981 | 12.540 |
| BS2 | 0.246 | 1.200 | 1.312 | 16.760 | >25 | 2.303 | 2.905 | 15.670 |
| BS3 | 0.078 | 0.363 | 0.239 | 4.599 | 7.652 | 1.757 | 0.097 | 9.415 |
| BS4 | 0.173 | 1.567 | 3.724 | 9.128 | 11.340 | 1.907 | 0.235 | >25 |
| BS5 | 10.190 | >25 | >25 | >25 | >25 | >25 | >25 | >25 |
| BS6 | 2.699 | >25 | 21.670 | 9.791 | >25 | >25 | >25 | >25 |
| Imatinib | 0.133 | 44.55 | 51.21 | >25 | >25 | >25 | >25 | >25 |
Data sourced from a comprehensive study on novel benzenesulfonate scaffolds.[1]
From this data, several key insights emerge:
-
High Potency: Several derivatives, notably BS1, BS3, and BS4, exhibit submicromolar IC50 values against multiple cancer cell lines, with BS3 showing exceptional potency against leukemia (K562) and pancreatic cancer (PANC-1) cells.[1]
-
Structure-Activity Relationship: The 4-methylbenzenesulfonate derivative with a chloride substituent on the quinazoline ring (BS3) was the most active compound across the tested cell lines.[1] Conversely, the presence of a p-methoxy substituent in the styryl moiety (BS5) significantly diminished anticancer activity.[1]
-
p53-Independent Mechanism: The comparable activity of the compounds against HCT 116 cell lines with and without functional p53 suggests a p53-independent mechanism of action.[1]
-
Selectivity: Notably, compounds like BS3 and BS4 demonstrated high selectivity indices, indicating a greater cytotoxic effect on cancer cells compared to normal human dermal fibroblasts (NHDF).[1]
Mechanistic Insights into Benzenesulfonate Action
The anticancer effects of these benzenesulfonate derivatives extend beyond simple cytotoxicity, involving intricate interactions with cellular machinery.
Cell Cycle Arrest
Detailed analysis of two of the most potent compounds, BS1 (a 1,3-benzodioxol-5-sulfonate) and BS4 (a 4-methylbenzenesulfonate), revealed a profound impact on cell cycle progression. Both compounds induced a significant G2/M phase arrest in leukemia (K562) and glioblastoma (U-251) cell lines.[1] This effect was particularly pronounced in U-251 cells treated with BS1, where a remarkable accumulation of cells in the G2/M phase was observed.[1] This potent antimitotic activity suggests an interaction with proteins crucial for cell cycle regulation.[1]
Caption: Workflow for analyzing benzenesulfonate-induced cell cycle arrest.
Induction of Programmed Cell Death
The investigated benzenesulfonate derivatives were found to induce multiple forms of programmed cell death, namely apoptosis and autophagy.[1]
-
Apoptosis: Treatment with BS1 and BS4 led to a concentration-dependent increase in apoptotic cells in both K562 and U-251 cell lines.[1] This was confirmed by Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early hallmark of apoptosis.[1]
-
Autophagy: In addition to apoptosis, these compounds also triggered autophagy, a cellular process of self-digestion.[1] This was evidenced by increased expression of the autophagosome marker LC3-II.[1] The dual induction of apoptosis and autophagy suggests a robust mechanism to overcome potential resistance to a single death pathway.[1]
Caption: Dual mechanisms of programmed cell death induced by benzenesulfonates.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This protocol is fundamental for determining the cytotoxic effects of the benzenesulfonate isomers.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzenesulfonate derivatives for 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol elucidates the effect of the compounds on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of benzenesulfonate derivatives for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells with the benzenesulfonate derivatives for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of benzenesulfonate derivatives as a novel class of anticancer agents. The high potency, selectivity, and multifaceted mechanisms of action, including G2/M cell cycle arrest and the induction of both apoptosis and autophagy, make them compelling candidates for further preclinical and clinical development.[1][2][3]
Future research should focus on optimizing the benzenesulfonate scaffold to enhance efficacy and selectivity, as well as on elucidating the precise molecular targets of these compounds. In vivo studies are also a critical next step to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives. The insights provided herein offer a solid foundation for the rational design and development of the next generation of benzenesulfonate-based cancer therapeutics.
References
-
Glowacki, E. et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. Available at: [Link]
-
Zhang, Y. et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. International Journal of Molecular Sciences, 25(6), 3348. Available at: [Link]
-
Glowacki, E. et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ResearchGate. Available at: [Link]
-
Abdel-fattah, M. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15638. Available at: [Link]
-
Glowacki, E. et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PubMed. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Methoxy-2-(methylsulfonyl)benzene Analogs
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 1-methoxy-2-(methylsulfonyl)benzene analogs. In the quest for novel therapeutic agents, understanding how subtle molecular modifications influence biological activity is paramount. While direct and extensive research on the 1-methoxy-2-(methylsulfonyl)benzene scaffold is emerging, we can infer a robust SAR profile by examining structurally related compounds. This guide will synthesize data from analogous series, primarily focusing on substituted benzenesulfonamides and other methoxybenzene derivatives, to provide a predictive framework for designing and evaluating new chemical entities based on this core structure.
The Core Scaffold: Unpacking the Potential of 1-Methoxy-2-(methylsulfonyl)benzene
The 1-methoxy-2-(methylsulfonyl)benzene scaffold presents an intriguing starting point for medicinal chemistry exploration. The ortho orientation of the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group creates a unique electronic and steric environment. This arrangement can influence the molecule's conformation, its interaction with biological targets, and its metabolic stability.
The methoxy group, a common substituent in drug molecules, can enhance metabolic stability and modulate lipophilicity.[1] The methylsulfonyl group, a versatile functional group, can act as a hydrogen bond acceptor and a bioisostere for other functionalities, contributing to target binding and influencing physicochemical properties.[2][3] The interplay between these two groups in an ortho relationship is key to the therapeutic potential of this scaffold.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
Due to the limited direct SAR data on 1-methoxy-2-(methylsulfonyl)benzene analogs, this section will draw logical comparisons from well-studied related series to build a predictive SAR model.
The Significance of the Benzenesulfonamide Moiety
Many biologically active molecules containing a substituted benzene ring and a sulfonyl group are benzenesulfonamides. These compounds are renowned for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The sulfonamide group is a key pharmacophore in many carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and certain types of cancer.[6][7]
Key Insight: The presence of the methylsulfonyl group in our core scaffold suggests that analogs could exhibit inhibitory activity against enzymes like carbonic anhydrases. Modifications of the sulfonyl group, for instance, by converting it to a sulfonamide, could be a promising avenue for enhancing biological activity.
The Influence of Methoxy Group Positioning
The position of the methoxy group on the benzene ring is critical in determining the biological activity of many drug classes. In a study of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, the substitution pattern on the benzene ring, including the presence of methoxy groups, significantly impacted their inhibitory potency and selectivity.[6] For example, di-meta-substituted benzenesulfonamides bearing methoxy groups showed high selectivity for cancer-related carbonic anhydrase isozymes CAIX and CAXII.[6]
Comparative Analysis: While our core scaffold has an ortho-methoxy group, the findings from meta-substituted analogs suggest that exploring different positional isomers of the methoxy group could lead to significant improvements in activity and selectivity. The electronic effects of the methoxy group, whether activating or deactivating towards certain positions on the ring, will influence further substitutions and interactions with the target.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[2][3][8]
-
Methoxy Group Bioisosteres: The methoxy group can be metabolically labile.[3] Replacing it with bioisosteres such as fluoro, difluoromethyl, or even small cyclic ethers could enhance metabolic stability while maintaining or improving biological activity.[9]
-
Methylsulfonyl Group Bioisosteres: The methylsulfonyl group can be replaced by other electron-withdrawing groups like a nitro group, a cyano group, or different sulfonamide functionalities to modulate the electronic properties and hydrogen bonding capacity of the molecule.[2]
The following diagram illustrates potential bioisosteric modifications to the core scaffold.
Caption: Potential bioisosteric replacements for the 1-methoxy-2-(methylsulfonyl)benzene scaffold.
Comparative Performance Data of Structurally Related Analogs
To provide a quantitative perspective, the following table summarizes the biological activities of representative benzenesulfonamide derivatives from the literature. This data, while not directly from 1-methoxy-2-(methylsulfonyl)benzene analogs, offers valuable insights into the potential potency of this class of compounds.
| Compound ID | Structure | Target | Activity (IC₅₀/Kᵢ) | Reference |
| VD11-4-2 | meta-substituted benzenesulfonamide | CAIX | 15 nM (Kᵢ) | [6] |
| Compound 13 | di-meta-substituted benzenesulfonamide | CAIX | 4.5 nM (Kᵢ) | [6] |
| Compound 14 | di-meta-substituted benzenesulfonamide | CAXII | 5.8 nM (Kᵢ) | [6] |
| Compound 4b | Thiazol-4-one-benzenesulfonamide | MCF-7 cells | 3.63 µM (IC₅₀) | [10] |
| Compound 4c | Thiazol-4-one-benzenesulfonamide | MCF-7 cells | 3.67 µM (IC₅₀) | [10] |
CAIX/CAXII: Carbonic Anhydrase IX/XII; MCF-7: Human breast cancer cell line.
This data highlights that substituted benzenesulfonamides can exhibit potent, low nanomolar inhibition of specific enzyme targets and micromolar cytotoxicity against cancer cell lines.
Experimental Protocols for Synthesis and Biological Evaluation
Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 1-methoxy-2-(methylsulfonyl)benzene analogs.
General Synthetic Scheme
A plausible synthetic route to 1-methoxy-2-(methylsulfonyl)benzene analogs starts from commercially available precursors. The following workflow outlines a general approach.
Caption: A general synthetic workflow for the core scaffold.
Step-by-Step Protocol for Synthesis:
-
Methylation of 2-Methoxythiophenol: To a solution of 2-methoxythiophenol in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature. Add methyl iodide dropwise and continue stirring until the reaction is complete (monitored by TLC). Work up the reaction mixture to isolate 1-methoxy-2-(methylthio)benzene.
-
Oxidation to the Sulfone: Dissolve the 1-methoxy-2-(methylthio)benzene in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise at a controlled temperature. Allow the reaction to proceed until the oxidation is complete (monitored by TLC). Isolate the desired 1-methoxy-2-(methylsulfonyl)benzene product by crystallization or chromatography.[6]
In Vitro Biological Evaluation
This protocol is a general guideline for assessing the inhibitory activity of synthesized analogs against a specific enzyme.[11][12][13]
-
Prepare Reagents: Prepare buffer solutions, the enzyme stock solution, the substrate solution, and a series of dilutions of the test compounds.
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations. Incubate for a predetermined time at a specific temperature.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]
This assay determines the cytotoxic effects of the analogs on cancer cell lines.[15][16][17]
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
In Vivo Antitumor Activity Evaluation
For promising lead compounds, in vivo studies are essential to evaluate their efficacy and safety in a living organism.[18][19]
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.[18]
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of the mice.
-
Compound Administration: Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer the test compound and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
The 1-methoxy-2-(methylsulfonyl)benzene scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the extensive knowledge of the SAR of related benzenesulfonamides and other methoxy-substituted aromatics, researchers can rationally design and synthesize new analogs with potentially enhanced biological activities. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of these compounds.
Future research should focus on synthesizing a focused library of 1-methoxy-2-(methylsulfonyl)benzene analogs with systematic variations in the substitution pattern and bioisosteric replacements. A thorough investigation of their inhibitory activity against a panel of relevant enzymes and their cytotoxic effects on various cancer cell lines will be crucial in elucidating the full therapeutic potential of this exciting chemical scaffold.
References
- Thornber, C. W. Isosterism and molecular modification in drug design. Chemical Society Reviews, 1979, 8(4), 563-580.
- Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996, 96(8), 3147-3176.
- Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591.
- Copeland, R. A.
- Teicher, B. A. Tumor Models in Cancer Research. Humana Press, 2011.
- Stoddart, M. J. Cell Viability Assays. Humana Press, 2011.
- Krasavin, M., et al. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry, 2020, 28(15), 115583.
- Abdel-Gawad, H., et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021, 11(46), 28867-28881.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 2022, 65(17), 11657–11673.
-
Bioisosteric Replacements. Cambridge MedChem Consulting. (2021, January 30). Retrieved from [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 2019, 1951, 15-22.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 2018, 23(9), 2288.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 2016, 8(3), 31.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 2019, 18(8), 1695-1703.
- In vivo screening models of anticancer drugs. Life Science Journal, 2013, 10(4).
- Synthesis and biological evaluation of resveratrol methoxy deriv
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 2022, 65(17), 11657–11673.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 2014, 57(3), 973-993.
-
What are good methoxy isosteres in medicinal chemistry? ResearchGate. (2015, October 7). Retrieved from [Link]
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 2022, 23(8), 4235.
-
Cell-Based Assays Guide. Antibodies.com. (2025, January 31). Retrieved from [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 2019, 18(8), 1695-1703.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 2020, 12(16), 1475-1489.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmacy & Pharmacognosy Research, 2024, 12(2), 294-306.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 2021, 11(46), 28867-28881.
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech. (2025, July 28). Retrieved from [Link]
- Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 2020, 59(46), 20515-20521.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 2016, 7(28), 43746–43759.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 2024, 29(9), 2135.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 2021, 22(16), 8755.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrases and cyclooxygenases. Bioorganic Chemistry, 2022, 121, 105676.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments, 2014, (93), e52150.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
- 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antidiabetic agents. International Journal of Chemical Studies, 2016, 4(3), 11-17.
- Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1184-1193.
- Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulf
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. (2025, March 24). Retrieved from [Link]
- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 2019, 24(11), 2117.
- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 2021, 13(5), 1-11.
- Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(6), 1361-1365.
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. (2024, November 7). Retrieved from [Link]
-
What is the role of bioisosterism in drug design? Patsnap Synapse. (2025, May 21). Retrieved from [Link]
Sources
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. longdom.org [longdom.org]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Prospective Evaluation of 1-Methoxy-2-(methylsulfonyl)benzene: A Comparative Guide to Assessing Cancer Cell Selectivity
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer therapeutics with high efficacy and minimal off-target effects is a paramount objective. This guide provides a comprehensive framework for evaluating the potential selectivity of a novel compound, 1-Methoxy-2-(methylsulfonyl)benzene, for cancer cells over normal cells. Due to the current absence of published data on the biological activity of this specific molecule, this document serves as a prospective guide, outlining the essential experimental workflows, comparative analyses, and data interpretation necessary to rigorously assess its therapeutic potential.
Introduction: The Rationale for Investigating 1-Methoxy-2-(methylsulfonyl)benzene
The chemical structure of 1-Methoxy-2-(methylsulfonyl)benzene, featuring both a methoxy and a methylsulfonyl group on a benzene ring, suggests potential for biological activity. Methoxybenzene derivatives have been explored for a range of pharmacological effects, including anticancer properties[1]. Similarly, various sulfone-containing compounds have demonstrated promising and sometimes selective antiproliferative activity against cancer cell lines[2][3]. The specific arrangement of these functional groups in 1-Methoxy-2-(methylsulfonyl)benzene warrants a thorough investigation into its cytotoxic and, crucially, its selective properties.
A critical challenge in cancer chemotherapy is the narrow therapeutic window of many drugs, leading to significant side effects due to toxicity in healthy tissues. Therefore, a primary goal in the development of new anticancer agents is to identify compounds that preferentially target cancer cells. This guide will detail a systematic approach to determine if 1-Methoxy-2-(methylsulfonyl)benzene exhibits such a selective profile.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the performance of 1-Methoxy-2-(methylsulfonyl)benzene, it is essential to compare it against established and emerging therapeutic agents. The selection of these comparators should be based on their mechanisms of action and clinical relevance.
Table 1: Proposed Comparator Compounds for Selectivity Studies
| Compound Class | Example Compound | Mechanism of Action | Rationale for Inclusion |
| Established Chemotherapeutic | Doxorubicin | DNA intercalator and topoisomerase II inhibitor | A widely used, potent anticancer drug with known cytotoxicity to both cancer and normal cells, serving as a benchmark for high efficacy but low selectivity. |
| Targeted Therapy | Imatinib | Tyrosine kinase inhibitor (specifically Bcr-Abl) | Represents a class of drugs with higher selectivity for cancer cells harboring specific molecular targets. |
| Natural Product | Curcumin | Multi-targeted agent affecting various signaling pathways | A well-researched natural compound with reported anticancer effects and a generally favorable safety profile, offering a comparison to a pleiotropic agent.[4] |
| Structurally Related Sulfone | Novel Benzenesulfonate Scaffolds | Induce G2/M cell cycle arrest | Provides a direct comparison to other sulfone-containing compounds that have shown high anticancer activity and selectivity against normal cells.[5] |
Experimental Workflow for Evaluating Cancer Cell Selectivity
A multi-tiered experimental approach is necessary to comprehensively evaluate the selectivity of 1-Methoxy-2-(methylsulfonyl)benzene. This workflow should progress from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A three-phase experimental workflow for assessing the cancer cell selectivity of a novel compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial phase focuses on determining the cytotoxic potential of 1-Methoxy-2-(methylsulfonyl)benzene across a panel of human cancer and normal cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. A panel of cells should be used, for example:
-
Cancer Cell Lines: MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver).
-
Normal Cell Lines: MCF-10A (non-tumorigenic breast epithelial), NHDF (normal human dermal fibroblasts).
-
-
Compound Treatment: Prepare a series of dilutions of 1-Methoxy-2-(methylsulfonyl)benzene and the comparator compounds in the appropriate cell culture medium. Treat the cells with these dilutions for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product[6].
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. The Selectivity Index (SI) is then calculated as:
-
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
A higher SI value indicates greater selectivity for cancer cells[7].
-
Table 2: Hypothetical IC50 and Selectivity Index Data
| Compound | MCF-7 (Cancer) IC50 (µM) | MCF-10A (Normal) IC50 (µM) | Selectivity Index (SI) |
| 1-Methoxy-2-(methylsulfonyl)benzene | To be determined | To be determined | To be determined |
| Doxorubicin | 0.1 | 0.5 | 5 |
| Imatinib | 5 | >50 | >10 |
| Curcumin | 20 | 80 | 4 |
| Novel Benzenesulfonate | 0.5 | 10 | 20 |
Phase 2: Mechanistic Elucidation
Should 1-Methoxy-2-(methylsulfonyl)benzene demonstrate promising selectivity in the initial screening, the next phase is to investigate its mechanism of action.
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat both cancer and normal cells with 1-Methoxy-2-(methylsulfonyl)benzene at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting and Staining:
-
For Apoptosis: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
For Cell Cycle: Fix cells in ethanol and stain with PI and RNase. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Flow Cytometry Analysis: Acquire and analyze data on a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells throughout the cell cycle. This can reveal if the compound induces programmed cell death and/or causes cell cycle arrest preferentially in cancer cells.
Caption: Potential mechanisms contributing to the selective cytotoxicity of an anticancer compound.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic evaluation of 1-Methoxy-2-(methylsulfonyl)benzene's selectivity for cancer cells. The successful demonstration of a high selectivity index in initial screens, coupled with a clear and cancer-specific mechanism of action, would provide a strong rationale for advancing this compound into more complex pre-clinical models, such as 3D organoids and in vivo animal studies. The ultimate goal is to identify novel therapeutic candidates that can effectively eliminate cancer cells while minimizing harm to the patient, and a rigorous, comparative approach as outlined here is the essential first step in this critical endeavor.
References
-
Elaeagnus angustifolia: Unveiling Anti-Cancer Potential from Ancient R | CMAR. (2026). Cancer Management and Research. [Link]
-
Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC. (n.d.). PubMed Central. [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. (n.d.). National Institutes of Health. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH. (2021). National Institutes of Health. [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. (n.d.). ResearchGate. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.). MDPI. [Link]
-
Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance - MDPI. (n.d.). MDPI. [Link]
-
Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (n.d.). Asian Pacific Journal of Cancer Biology. [Link]
-
Cytotoxicity in different cancer cell lines and normal cells. Cells... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and promising in vitro antiproliferative activity of sulfones of a 5-nitrothiazole series - PubMed. (2012). PubMed. [Link]
-
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PubMed Central. (n.d.). PubMed Central. [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (n.d.). ResearchGate. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023). MDPI. [Link]
-
Natural compounds as anticancer agents: Experimental evidence - PMC. (n.d.). PubMed Central. [Link]
-
In Vitro Perspective on Hypofractionated Radiotherapy in Breast Cancer - MDPI. (n.d.). MDPI. [Link]
-
Benzene-1-methoxy-2-methyl - NMPPDB. (n.d.). NMPPDB. [Link]
-
Dozens of potential anti-cancer drugs netted in massive screening study. (2020). Dana-Farber Cancer Institute. [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC. (2019). PubMed Central. [Link]
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. (2022). MDPI. [Link]
-
In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells - MDPI. (n.d.). MDPI. [Link]
-
Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and promising in vitro antiproliferative activity of sulfones of a 5-nitrothiazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of 1-Methoxy-2-(methylsulfonyl)benzene: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of the novel compound, 1-Methoxy-2-(methylsulfonyl)benzene. Drawing upon evidence from structurally related molecules, we delineate a strategic approach to assess its therapeutic potential, compare its efficacy against established anticancer agents, and elucidate its probable mechanisms of action. This document is intended to serve as a roadmap for preclinical development, offering detailed experimental protocols and data interpretation guidelines.
Introduction: Unveiling the Potential of 1-Methoxy-2-(methylsulfonyl)benzene
1-Methoxy-2-(methylsulfonyl)benzene is a small molecule featuring a benzene ring substituted with a methoxy and a methylsulfonyl group. While direct in vivo studies on this specific compound are not yet available in the public domain, the chemical motifs present suggest a strong rationale for investigating its anticancer properties. The methylsulfonylbenzene scaffold is found in various compounds with demonstrated antitumor activities, and the methoxy group is known to contribute to the cytotoxic effects of many natural and synthetic anticancer agents.
Based on the existing literature for analogous compounds, the potential anticancer mechanisms of 1-Methoxy-2-(methylsulfonyl)benzene may involve the modulation of key cellular pathways implicated in cancer cell proliferation, survival, and angiogenesis. Derivatives of methylsulfonylbenzene have been reported to exhibit inhibitory effects on cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2)[1]. Furthermore, compounds with similar structures have been shown to act as inhibitors of B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis[2][3].
This guide will, therefore, focus on a multi-pronged in vivo validation strategy to test these hypotheses and to benchmark the performance of 1-Methoxy-2-(methylsulfonyl)benzene against standard-of-care drugs relevant to these pathways.
Proposed Mechanism of Action: A Multi-Target Hypothesis
Given the functionalities of 1-Methoxy-2-(methylsulfonyl)benzene, we propose a signaling pathway that integrates the potential inhibitory effects on Bcl-2, COX-2, and EGFR/HER2. The following diagram illustrates the hypothesized mechanism of action.
Caption: General workflow for in vivo validation of anticancer compounds.
Step-by-Step Methodology
-
Animal Husbandry and Acclimatization:
-
Procure 6-8 week old female athymic nude mice.
-
Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
-
Tumor Cell Implantation:
-
Culture the selected cancer cell lines under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare 1-Methoxy-2-(methylsulfonyl)benzene and comparator drugs in a suitable vehicle.
-
Determine the dosing regimen (dose, frequency, and route of administration) based on preliminary toxicity studies or literature data for similar compounds.
-
Administer the drugs to the respective treatment groups (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
-
Study Termination and Endpoint Analysis:
-
Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors and measure their final weight.
-
Collect tumors and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3, and target proteins; Western blot for target protein expression and phosphorylation).
-
Data Presentation and Interpretation
The quantitative data from the in vivo studies should be summarized in a clear and concise format to facilitate comparison.
Comparative Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | Data | - | Data |
| 1-Methoxy-2-(methylsulfonyl)benzene (Dose 1) | Data | Calculate | Data |
| 1-Methoxy-2-(methylsulfonyl)benzene (Dose 2) | Data | Calculate | Data |
| Comparator Drug | Data | Calculate | Data |
Comparative Toxicity Data
| Treatment Group | Mean Body Weight Change (%) ± SEM | Incidence of Adverse Events |
| Vehicle Control | Data | Describe |
| 1-Methoxy-2-(methylsulfonyl)benzene (Dose 1) | Data | Describe |
| 1-Methoxy-2-(methylsulfonyl)benzene (Dose 2) | Data | Describe |
| Comparator Drug | Data | Describe |
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of 1-Methoxy-2-(methylsulfonyl)benzene as a potential anticancer agent. By employing a comparative approach with established drugs and utilizing relevant cancer models, researchers can generate the necessary data to support its further development. Positive outcomes from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of the compound, as well as its efficacy in more advanced preclinical models such as patient-derived xenografts (PDXs).
References
- Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. PubMed.
- Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. NIH.
- Novel agents that downregulate EGFR, HER2, and HER3 in parallel. PMC - NIH.
- Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. NIH.
- Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. NIH.
- Anti-Cancer Activity of Deriv
- Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. MDPI.
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central.
- HER2 Oncogenic Function Escapes EGFR Tyrosine Kinase Inhibitors via Activation of Alternative HER Receptors in Breast Cancer Cells. PLOS One.
- Recent advances in targeting COX-2 for cancer therapy: a review. RSC Publishing.
- High Levels of HER-2 Expression Alter the Ability of Epidermal Growth Factor Receptor (EGFR)
- Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer. Frontiers.
- Anticancer activity of some isoxazole derivatives.
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega.
- Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer. NIH.
- Overexpressed HER2 in NSCLC is a Possible Therapeutic Target of EGFR Inhibitors. in vivo.
- Bcl-2 family inhibitors sensitize human cancer models to therapy.
- Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents.
- A Review on Azole Derivatives as Potent Anticancer Agents.
- EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology. Scielo.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed.
- Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals.
- BCL2 Inhibitors: What's the Latest Research?. Dana-Farber Cancer Institute.
- High efficacy of the BCL-2 inhibitor ABT199 (venetoclax)
Sources
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanism of Action of 1-Methoxy-2-(methylsulfonyl)benzene and Classical Cell Cycle Inhibitors
<SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) > <PART 1: CORE DIRECTIVE (Autonomy) >
For researchers and drug development professionals, understanding the intricate dance of the cell cycle is paramount. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. This guide provides an in-depth comparison of the mechanistic actions of 1-Methoxy-2-(methylsulfonyl)benzene, a compound with emerging significance, against well-established cell cycle inhibitors. We will delve into the molecular pathways, present supporting experimental data, and provide validated protocols to empower your research.
The Cell Cycle: A Tightly Regulated Process
The eukaryotic cell cycle is a fundamental process consisting of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[][2] Progression through these phases is driven by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory cyclin partners.[][3] This progression is monitored at critical junctures called checkpoints, which ensure the fidelity of DNA replication and chromosome segregation.[2][4]
-
G1 Phase: The cell grows and prepares for DNA replication.[] Key players include Cyclin D-CDK4/6 complexes.[3][5]
-
S Phase: DNA synthesis and replication occur. This phase is primarily controlled by Cyclin E-CDK2 and Cyclin A-CDK2 complexes.[][3]
-
G2 Phase: The cell prepares for mitosis. The Cyclin A-CDK1 complex is active here.
-
M Phase: Chromosome segregation and cell division take place, governed by the Cyclin B-CDK1 complex.[]
Disruption of this orderly progression can lead to uncontrolled cell proliferation, a defining characteristic of cancer.[6] Cell cycle inhibitors function by targeting specific components of this machinery to halt proliferation.[2]
Established Cell Cycle Inhibitors: A Phase-by-Phase Look
Known cell cycle inhibitors can be broadly categorized by the phase in which they exert their primary effect.
G1 Phase Inhibitors
These agents prevent the cell from committing to DNA replication. A prime example is the class of CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib).
-
Mechanism of Action: These molecules mimic ATP and bind to the catalytic pocket of CDK4 and CDK6. This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry.[4] This leads to a G1 arrest.
S Phase Inhibitors
These compounds interfere with DNA replication. A classic example is Doxorubicin , an anthracycline antibiotic.
-
Mechanism of Action: Doxorubicin has a multifactorial mechanism. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating reactive oxygen species (ROS) that cause DNA damage. This damage activates cell cycle checkpoints, leading to arrest in the S and G2 phases.
G2/M Phase Inhibitors
These drugs typically disrupt the mitotic spindle, preventing proper chromosome segregation. The taxanes (e.g., Paclitaxel) are a prominent class.
-
Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle function. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase and subsequent apoptosis. Microtubule depolymerizing agents like nocodazole also block cells at the beginning of the M phase.[7]
1-Methoxy-2-(methylsulfonyl)benzene (BAY 11-7082): An Indirect Modulator of the Cell Cycle
1-Methoxy-2-(methylsulfonyl)benzene, more commonly known as BAY 11-7082, was initially identified as an anti-inflammatory agent.[8] Its primary mechanism of action is the irreversible inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation, which in turn blocks the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9][10][11]
The NF-κB Pathway and its Link to the Cell Cycle
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. In many cancer types, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[12] NF-κB can influence the cell cycle by transcriptionally upregulating key proteins, including:
-
Cyclin D1: A crucial cyclin for G1 progression.
-
Anti-apoptotic proteins: Such as Bcl-2 and Bcl-xL, which inhibit cell death.
Mechanism of BAY 11-7082-Induced Cell Cycle Arrest
By inhibiting IκBα phosphorylation, BAY 11-7082 prevents the translocation of NF-κB to the nucleus.[13] This leads to the downregulation of NF-κB target genes. The consequence for the cell cycle is a reduction in the levels of proteins like Cyclin D1, which can contribute to a G1 arrest. However, the most consistently reported effect of BAY 11-7082 is an S-phase arrest .[9][14][15]
Experimental evidence from studies on gastric cancer cells has shown that treatment with BAY 11-7082 leads to a significant accumulation of cells in the S phase.[14][15] This arrest is accompanied by a marked downregulation of S-phase-specific proteins, Cyclin A and CDK2 .[14][15] This suggests that while NF-κB inhibition is the primary event, the downstream consequences cascade to disrupt the machinery of DNA replication. Some studies in other cell types, such as uveal melanoma, have reported that BAY 11-7082 induces apoptosis without a significant effect on the cell cycle, highlighting that its impact can be cell-type specific.[13]
Comparative Data Summary
The following table provides a high-level comparison of the mechanisms of action.
| Feature | CDK4/6 Inhibitors (e.g., Palbociclib) | Taxanes (e.g., Paclitaxel) | 1-Methoxy-2-(methylsulfonyl)benzene (BAY 11-7082) |
| Primary Target | Cyclin-Dependent Kinases 4 and 6 | β-tubulin in microtubules | IκB Kinase (IKK), preventing IκBα phosphorylation[9][11] |
| Primary Pathway | CDK4/6-Cyclin D-Rb-E2F Pathway | Mitotic Spindle Dynamics | NF-κB Signaling Pathway[9] |
| Cell Cycle Arrest | G1 Phase[5] | M Phase[7] | S Phase (predominantly)[14][15] |
| Key Downstream Effectors | ↓ p-Rb, ↑ Rb-E2F complex | Stabilized microtubules, Spindle Assembly Checkpoint activation | ↓ NF-κB nuclear translocation, ↓ Cyclin A, ↓ CDK2[13][14] |
| Mechanism Type | Direct inhibition of core cell cycle machinery | Disruption of cytoskeletal structures essential for mitosis | Indirect, via inhibition of a pro-proliferative transcription factor |
Experimental Protocols for Mechanistic Elucidation
To validate and compare the mechanisms of these inhibitors, a combination of techniques is essential. Here, we provide a detailed protocol for a cornerstone assay in cell cycle analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[16] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the generation of a DNA content histogram.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with the desired concentrations of inhibitors (e.g., Palbociclib, Paclitaxel, BAY 11-7082) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvest: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to a conical tube.
-
Cell Fixation (Self-Validation Step): Centrifuge the cells at 500 x g for 5 minutes.[17] Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[17] This dropwise addition is critical to prevent cell clumping, ensuring a single-cell suspension for accurate flow cytometry. Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[17]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The inclusion of RNase A is crucial to degrade any double-stranded RNA, which PI could otherwise bind to, leading to inaccurate DNA content measurements.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Collect at least 10,000 events per sample for statistical robustness.
-
Data Analysis: Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse-width vs. pulse-area plot to exclude doublets. Generate a histogram of the PI fluorescence. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blot for Key Cell Cycle Proteins
To corroborate flow cytometry data, it is essential to measure the protein levels of key cell cycle regulators.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Changes in the levels of proteins like Cyclin A, CDK2, Cyclin D1, and p21 can confirm the mechanism of cell cycle arrest.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Cyclin A, anti-CDK2, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer. Quantify protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel. For a small protein like p21 (~21 kDa), a 12% gel is recommended.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[20] Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the data.
Conclusion
While classical inhibitors directly target the core cell cycle machinery—CDKs or the mitotic spindle—1-Methoxy-2-(methylsulfonyl)benzene (BAY 11-7082) represents a mechanistically distinct class of cell cycle modulators. Its primary action on the NF-κB pathway indirectly triggers cell cycle arrest, predominantly in the S phase, by downregulating essential S-phase proteins like Cyclin A and CDK2.[14][15] This guide provides a framework for understanding and experimentally validating these different mechanisms, empowering researchers to make informed decisions in the development of novel anti-cancer therapeutics. The provided protocols offer robust, self-validating systems for generating high-quality, reproducible data in the field of cell cycle research.
References
-
ResearchGate. (n.d.). Identification of cell cycle phase specific inhibitors through a novel.... Retrieved from [Link]
- Park, D. S., et al. (1998). G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis. Journal of Neuroscience, 18(22), 9337-9345.
-
Quora. (2018). What are cell cycle inhibitors and what is there function?. Retrieved from [Link]
-
Wikipedia. (n.d.). CDKN1B. Retrieved from [Link]
-
PubMed. (2013). BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells. Retrieved from [Link]
-
Khan Academy. (n.d.). Cell cycle control. Retrieved from [Link]
-
NIH. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Retrieved from [Link]
-
NIH. (2021). CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis performed with anti-p21 and cyclin-D1.... Retrieved from [Link]
-
NIH. (n.d.). Components of the Cell-Cycle Control System - Molecular Biology of the Cell. Retrieved from [Link]
-
NIH. (2014). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Retrieved from [Link]
-
PubMed Central. (2015). Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Retrieved from [Link]
-
MDPI. (2018). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. Retrieved from [Link]
-
ResearchGate. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Portland Press. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Retrieved from [Link]
-
PubMed. (2002). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis performed with anti-p21 and cyclin-D1.... Retrieved from [Link]
-
PubMed. (2003). Inhibitors of the G2 DNA damage checkpoint and their potential for cancer therapy. Retrieved from [Link]
-
NIH. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Benzeno. (n.d.). Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment. Retrieved from [Link]
-
Spandidos Publications. (2021). Nuclear factor‑κB inhibitor Bay11‑7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression. Retrieved from [Link]
-
Bio Optica. (n.d.). Cyclin D1. Retrieved from [Link]
-
JoVE. (2006). Cell Cycle Synchronization at the G2/M Phase Border by Reversible Inhibition of CDK1. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
PubMed. (1985). Increase of Sister Chromatid Exchanges and Perturbations of Cell Division Kinetics in Human Lymphocytes by Benzene Metabolites. Retrieved from [Link]
-
ResearchGate. (2013). BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells. Retrieved from [Link]
-
ResearchGate. (2015). What are a suitable conditions for doing a western blot to look at p21 expression?. Retrieved from [Link]
Sources
- 2. quora.com [quora.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. CDKN1B - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Oncology Letters [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Off-Target Effects of 1-Methoxy-2-(methylsulfonyl)benzene (BAY-3827), a Potent AMPK Inhibitor
This guide provides a comprehensive assessment of 1-Methoxy-2-(methylsulfonyl)benzene, known in scientific literature as BAY-3827 , a potent inhibitor of AMP-activated protein kinase (AMPK). As researchers increasingly probe the therapeutic potential of AMPK inhibition, the need for highly selective tool compounds is paramount to ensure that observed biological effects are unequivocally linked to the target.[1][2] This document offers an in-depth comparison of BAY-3827 with other common AMPK inhibitors, details its known off-target profile, and provides robust, field-proven experimental protocols for researchers to validate target engagement and characterize off-target interactions in their own systems.
The Evolving Landscape of AMPK Inhibition: Beyond Compound C
AMPK is a central regulator of cellular energy homeostasis, making it a high-value target for various pathologies, including cancer.[1][3] For years, the most widely used AMPK inhibitor was Compound C (Dorsomorphin). However, its utility has been significantly hampered by poor selectivity; it inhibits at least nine other kinases more potently than AMPK, making it difficult to attribute cellular effects solely to AMPK inhibition.[2] This necessitated the development of more specific inhibitors.
Comparative Selectivity Profile: BAY-3827 vs. Alternatives
A compound's utility is defined not only by its on-target potency but also by its selectivity margin over other cellular proteins. The most common off-targets for kinase inhibitors are other kinases, due to the conserved nature of the ATP-binding pocket. An in vitro kinase activity assay across a panel of 140 human protein kinases provides a clear picture of the selectivity of BAY-3827.[5]
When compared to other AMPK inhibitors, BAY-3827 stands out. It is over 20-fold more potent than SBI-0206965 in cell-free assays and two orders of magnitude more potent in cellular assays.[2]
| Compound | Primary Target (AMPK) IC₅₀ | Key Off-Targets (Inhibition at Test Concentration) | Reference |
| BAY-3827 | ~17 nM (rat liver AMPK) | High (>80%): PHK, RSK1. Moderate (~60%): Aurora B, MINK1, TBK1, IRAK1. | [2][5] |
| SBI-0206965 | ~360 nM (rat liver AMPK) | ULK1, ULK2, and a few other kinases. | [2] |
| Compound C | ~109 nM (in some assays) | Inhibits at least 30 other kinases more strongly, including NUAK1, MELK, and MAP4K2. | [2] |
| BAY-974 | Inactive on AMPK | Moderate (~55-90%): SYK, YES1, IRAK1, ULK1. | [5] |
Expert Interpretation: The data clearly positions BAY-3827 as the preferred tool for cellular studies due to its high potency and superior selectivity over Compound C and SBI-0206965.[2] However, the off-target activity, particularly against the RSK family of kinases, must be considered when interpreting results.[2] The structurally related but inactive compound, BAY-974, serves as an indispensable negative control. Observing a phenotype with BAY-3827 but not with BAY-974 provides strong evidence for an on-target, AMPK-mediated effect.[1][5]
Experimental Framework for Off-Target Assessment
A multi-pronged approach is necessary to confidently assess off-target effects. This involves biochemical profiling to identify potential off-targets, followed by cell-based assays to confirm target engagement and functional relevance in a physiological context.
Workflow for Comprehensive Off-Target Profiling
The following diagram illustrates a logical workflow for characterizing a small molecule inhibitor like BAY-3827.
Caption: A logical workflow for assessing inhibitor specificity.
Protocol 1: In Vitro Kinase Selectivity Profiling
This biochemical assay is the gold standard for identifying potential kinase off-targets. It measures the ability of a compound to inhibit the activity of a large panel of purified kinases.
Principle: Kinase activity is measured by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate. A reduction in phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.
Step-by-Step Methodology:
-
Plate Preparation: Dispense the test compound (e.g., BAY-3827 at a fixed concentration, typically 0.1-1 µM for initial screening) into a multi-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate to each well, along with the kinase reaction buffer.
-
Phosphorylation Reaction: Initiate the reaction by adding the ATP solution, which includes [γ-³³P]ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure that the assay is sensitive to competitive inhibitors.
-
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Thoroughly wash the filter membranes to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the compound relative to the no-inhibitor control.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment.[7][8]
Principle: The binding of a ligand (like BAY-3827) to its target protein (AMPK) typically increases the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[8][9]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., 5 µM BAY-3827) or vehicle control (DMSO) and incubate under normal culture conditions for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[7]
-
Self-Validation: It is critical to include a full temperature curve for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization.
-
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the target protein (e.g., AMPK) remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Visualizing the AMPK Pathway
Understanding the on-target mechanism is crucial for interpreting off-target data. The diagram below shows the central role of AMPK and its downstream target ACC1, which is often used as a biomarker for AMPK activity.
Caption: Simplified AMPK signaling and point of inhibition by BAY-3827.
Case Study: Dissecting On- vs. Off-Target Effects on Lipogenesis
A key function of AMPK is the inhibition of fatty acid synthesis (lipogenesis) through the phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1).[1] An AMPK activator (like MK-8722) will suppress lipogenesis, and a true AMPK inhibitor should reverse this effect.
Experimental Design:
-
Cell System: Mouse primary hepatocytes.
-
Treatments:
-
Vehicle Control
-
AMPK Activator (MK-8722)
-
BAY-3827 alone
-
MK-8722 + BAY-3827
-
MK-8722 + Inactive Control (BAY-974)
-
-
Readout: Measure the incorporation of [¹⁴C]-acetate into fatty acids.
Expected Results & Interpretation:
-
MK-8722 alone: Robustly suppresses lipogenesis.[5]
-
BAY-3827 + MK-8722: Dose-dependently rescues the suppression of lipogenesis, restoring it to basal levels.[5]
-
BAY-974 + MK-8722: Has no effect on the MK-8722-mediated suppression.[5]
Final Recommendations
1-Methoxy-2-(methylsulfonyl)benzene (BAY-3827) is a highly potent and selective AMPK inhibitor, representing a significant improvement over older tool compounds.[2][4] However, no inhibitor is perfect. Its known inhibitory activity against RSK family kinases and others necessitates careful experimental design.[5]
For researchers in drug development, we strongly advocate for a rigorous, multi-faceted validation approach.
-
Always confirm biochemical off-target profiles with cell-based target engagement assays like CETSA.
-
Whenever possible, use a well-characterized, structurally related inactive control (like BAY-974 for BAY-3827) in functional assays to distinguish on-target from off-target phenotypic effects.[5]
-
Consider genetic approaches, such as using AMPK knockout cells, as an orthogonal method to confirm that the biological effect of the inhibitor is indeed target-dependent.[5]
References
- Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827. Science Advances.
- Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827. bioRxiv.
- BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphoryl
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Structure-based Systems Biology for Analyzing Off-target Binding. PMC.
- BAY-3827 and SBI-0206965: potent AMPK inhibitors that paradoxically increase Thr172 phosphorylation. University of Dundee Discovery Research Portal.
- The potent AMPK inhibitor BAY-3827 shows strong efficacy in androgen-dependent prost
- Off Target Effect. Massive Bio.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. The potent AMPK inhibitor BAY-3827 shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Guide to the Proper Disposal of 1-Methoxy-2-(methylsulfonyl)benzene
Understanding the Compound and Its Hazards
1-Methoxy-2-(methylsulfonyl)benzene is an organic compound containing both a methoxy and a methylsulfonyl group attached to a benzene ring. A thorough understanding of its potential hazards is the foundation of safe handling and disposal.
Known and Potential Hazards:
While comprehensive toxicological data for this specific compound is limited, the available Safety Data Sheet (SDS) and the general properties of related aromatic sulfones and ethers suggest that caution is warranted.[1] It is prudent to treat this chemical as potentially harmful if ingested, inhaled, or if it comes into contact with skin. The benzene ring suggests that it should be handled with care to avoid long-term exposure.
Key Data Summary:
| Property | Information | Source |
| CAS Number | 13736-79-3 | [2] |
| Molecular Formula | C8H10O3S | |
| Disposal Information | No data available | [1] |
| Potential Hazards | Treat as hazardous waste | General Best Practice |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Methoxy-2-(methylsulfonyl)benzene for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind each piece of equipment is to prevent exposure through all potential routes: dermal, respiratory, and ocular.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
The Disposal Protocol: A Step-by-Step Guide
Due to the lack of specific disposal instructions, 1-Methoxy-2-(methylsulfonyl)benzene must be treated as hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Disposal workflow for 1-Methoxy-2-(methylsulfonyl)benzene.
Detailed Steps:
-
Container Selection: Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Methoxy-2-(methylsulfonyl)benzene," and the approximate quantity. Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel.[3]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) office is your primary resource for local disposal regulations and procedures.[4] They will provide guidance on specific labeling requirements and pickup schedules.
-
Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.
Trustworthiness Through Self-Validating Systems
The protocols outlined in this guide are designed to be self-validating. By adhering to these steps, you are not only ensuring your own safety but also contributing to a culture of safety and environmental responsibility within your organization. The clear labeling and segregation of waste prevent accidental misuse and ensure that it is handled correctly at every stage of the disposal process.
Conclusion
The proper disposal of 1-Methoxy-2-(methylsulfonyl)benzene, while lacking specific regulatory guidance, can be safely and effectively managed by adhering to the established principles of hazardous waste management. By treating this compound with the caution it deserves, utilizing appropriate PPE, and following a methodical disposal protocol, we can continue our vital research while upholding our commitment to safety and environmental protection.
References
-
XiXisys. GHS 11 (Rev.11) SDS. [Link]
-
United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
Sources
Definitive Guide to Personal Protective Equipment for 1-Methoxy-2-(methylsulfonyl)benzene
<Senior Application Scientist
A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling of 1-Methoxy-2-(methylsulfonyl)benzene, including the selection and use of appropriate Personal Protective Equipment (PPE), and detailed operational and disposal plans. The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols.
Immediate Hazard Assessment
1-Methoxy-2-(methylsulfonyl)benzene is an aromatic sulfone. While specific toxicological data for this compound is limited, the primary hazards are associated with its structural motifs. Aromatic sulfones can cause irritation to the skin, eyes, and respiratory tract. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Key Safety Precautions:
-
Always handle 1-Methoxy-2-(methylsulfonyl)benzene inside a certified chemical fume hood.
-
Wear the specified PPE at all times.[1]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to provide a robust barrier against chemical exposure. The following table outlines the minimum required PPE for handling 1-Methoxy-2-(methylsulfonyl)benzene.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable first choice for incidental contact. For prolonged handling, neoprene gloves should be considered for their enhanced protection against corrosive and toxic materials.[2] |
| Eye Protection | Safety Goggles | Protects against splashes and airborne particles. Safety glasses with side shields are acceptable for handling small quantities, but goggles are required when there is a risk of fumes or vapors.[2] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. A flame-resistant lab coat is recommended if flammable solvents are also in use. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits. |
Glove Selection and Use Protocol
The choice of glove material is critical for preventing dermal exposure. While nitrile gloves are generally recommended, it is essential to consult the manufacturer's chemical resistance charts for specific breakthrough times.
Step-by-Step Glove Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a glove is breached, remove it immediately, wash your hands, and don a new pair.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[3]
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that 1-Methoxy-2-(methylsulfonyl)benzene is handled safely at every stage.
Workflow for Handling 1-Methoxy-2-(methylsulfonyl)benzene
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
